molecular formula C4H8Cl4Pt2 B3046243 DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) CAS No. 12144-54-6

DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II)

Cat. No.: B3046243
CAS No.: 12144-54-6
M. Wt: 588.1 g/mol
InChI Key: XBLBDYCZFZESPN-UHFFFAOYSA-J
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Description

DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) is a useful research compound. Its molecular formula is C4H8Cl4Pt2 and its molecular weight is 588.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethene;platinum(2+);tetrachloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLBDYCZFZESPN-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl4Pt2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923807
Record name Platinum(2+) chloride--ethene (1/2/1)
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Molecular Weight

588.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12073-36-8, 12144-54-6
Record name Di-μ-chlorodichlorobis(η2-ethene)diplatinum
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Record name stereoisomer of Di-μ-chlorodichlorobis(η2-ethene)diplatinum
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Record name Platinum, di-mu-chlorodichlorobis(eta2-ethene)di-, stereoisomer
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Record name Platinum, di-.mu.-chlorodichlorobis(.eta.2-ethene)di-, stereoisomer
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Record name Platinum(2+) chloride--ethene (1/2/1)
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Record name Di-μ-chlorodichlorobis(η2-ethylene)diplatinum, stereoisomer
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Bonding of Di-μ-chloro-dichlorobis(ethylene)diplatinum(II)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Zeise's Dimer in Organometallic Chemistry

Di-μ-chloro-dichlorobis(ethylene)diplatinum(II), commonly known as Zeise's dimer, holds a significant place in the field of organometallic chemistry. As a stable, dimeric form of the platinum-ethylene complex, it serves as a crucial analogue to the historically pivotal Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O.[1] The study of Zeise's dimer, [Pt(C₂H₄)Cl₂]₂, provides profound insights into the nature of metal-olefin bonding, a fundamental interaction that underpins numerous catalytic processes, including polymerization, hydrogenation, and hydroformylation.[2] This guide offers a detailed exploration of the synthesis, crystal structure, and the intricate electronic interactions that define the bonding in this archetypal organometallic compound, tailored for researchers, scientists, and professionals in drug development who leverage principles of coordination chemistry.

Synthesis and Crystallization: A Validated Protocol

The preparation of Zeise's dimer is a well-established procedure that begins with the more commonly synthesized Zeise's salt. The following protocol describes a reliable method for obtaining high-purity, crystalline [Pt(C₂H₄)Cl₂]₂.[3] The rationale behind this two-step synthesis lies in the initial formation of the water-soluble monomeric anion, followed by its conversion to the less soluble, neutral dimer upon removal of KCl.

Experimental Protocol: Synthesis of Zeise's Dimer

Part A: Synthesis of Zeise's Salt (K[Pt(C₂H₄)Cl₃]·H₂O)

  • Preparation of [PtCl₄]²⁻ Solution: Begin with an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]). If starting from potassium hexachloroplatinate(IV) (K₂[PtCl₆]), it must first be reduced to [PtCl₄]²⁻, for example, by using a reducing agent like hydrazine hydrochloride.

  • Ethylene Purge: Transfer the [PtCl₄]²⁻ solution to a pressure-capable reaction vessel. To ensure an ethylene-rich environment and drive the reaction, de-gas the solution by bubbling dry nitrogen through it for approximately 10 minutes.

  • Acidification: Add a sufficient amount of concentrated hydrochloric acid to make the solution approximately 1 M in HCl. This acidic environment helps to suppress the formation of platinum hydroxo species.

  • Pressurization with Ethene: Seal the reactor and pressurize it with ethene (ethylene) gas to approximately 100 psi.[3] Maintain this pressure and stir the solution vigorously for 48 hours. The reactor may need to be occasionally re-pressurized to maintain the 100 psi level as the ethene is consumed.

  • Isolation of Crude Zeise's Salt: After the reaction period, vent the excess ethene pressure safely in a fume hood. Remove all volatile components (water, HCl) in vacuo. This will yield a bright yellow solid residue, which is a mixture of Zeise's salt and potassium chloride (KCl).[3]

  • Purification: Extract the crude product with ethanol. Zeise's salt is soluble in ethanol, while KCl is not. Filter the solution to remove the insoluble KCl. Evaporate the ethanol from the filtrate in vacuo to obtain purified, bright yellow crystals of Zeise's salt.

Part B: Conversion of Zeise's Salt to Zeise's Dimer ([Pt(C₂H₄)Cl₂]₂)

  • Dissolution and Acidification: Dissolve the purified Zeise's salt in ethanol. Add a small volume of concentrated HCl (e.g., 1.5 mL per 1.9 g of salt).[3]

  • Precipitation of KCl: Shake the solution for approximately two minutes. The addition of HCl decreases the solubility of KCl, causing it to precipitate out of the ethanol solution.

  • Isolation of the Dimer: Filter the mixture to remove the precipitated KCl. The filtrate now contains the neutral [Pt(C₂H₄)Cl₂] species, which dimerizes.

  • Crystallization: Slowly remove the solvent from the filtrate in vacuo, gently warming the mixture to no more than 60°C. This process will yield Zeise's dimer as an orange, crystalline solid in nearly quantitative yield.[3]

G cluster_0 Part A: Synthesis of Zeise's Salt cluster_1 Part B: Conversion to Zeise's Dimer K2PtCl4 K2[PtCl4] Solution Pressurize Pressurize with Ethene (100 psi, 48h) K2PtCl4->Pressurize Add conc. HCl IsolateCrude Isolate Crude Product (Zeise's Salt + KCl) Pressurize->IsolateCrude Evaporate in vacuo Purify Purify via Ethanol Extraction IsolateCrude->Purify ZeiseSalt Pure K[Pt(C2H4)Cl3]·H2O Purify->ZeiseSalt Dissolve Dissolve Zeise's Salt in Ethanol ZeiseSalt->Dissolve Start with Pure Salt Precipitate Precipitate KCl Dissolve->Precipitate Add conc. HCl Filter Filter to Remove KCl Precipitate->Filter Crystallize Crystallize Dimer from Filtrate Filter->Crystallize ZeiseDimer [Pt(C2H4)Cl2]2 Crystals Crystallize->ZeiseDimer G cluster_0 Dewar-Chatt-Duncanson Model for Pt-C2H4 cluster_sigma σ-Donation cluster_pi π-Backbonding C2H4_pi C2H4 π-orbital (filled) Pt_d_empty Pt d-orbital (empty) C2H4_pi->Pt_d_empty e⁻ donation Pt_d_filled Pt d-orbital (filled) C2H4_pi_star C2H4 π*-orbital (empty) Pt_d_filled->C2H4_pi_star e⁻ back-donation

Sources

A Technical Guide to the ¹⁹⁵Pt NMR Chemical Shifts of Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices related to the ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) chemical shifts of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), commonly known as Zeise's dimer. This document moves beyond a simple reporting of values to explain the underlying factors that govern the ¹⁹⁵Pt NMR characteristics of this foundational organometallic complex. It is designed to equip researchers with the knowledge to understand, predict, and experimentally determine the ¹⁹⁵Pt NMR chemical shifts of platinum-olefin complexes.

Introduction to ¹⁹⁵Pt NMR Spectroscopy and Zeise's Dimer

The ¹⁹⁵Pt nucleus, with a natural abundance of approximately 33.8% and a spin of I = 1/2, is a powerful probe for the characterization of platinum complexes.[1][2][3] ¹⁹⁵Pt NMR spectroscopy is particularly informative due to its extensive chemical shift range, which spans over 13,000 ppm, and its acute sensitivity to the electronic environment around the platinum center.[1] This sensitivity makes it an invaluable tool for elucidating the structure, bonding, and reactivity of platinum compounds.

Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), or Zeise's dimer, is a cornerstone of organometallic chemistry. Its structure, featuring two platinum(II) centers bridged by two chloride ligands, with each platinum also coordinated to a terminal chloride and an ethylene molecule, presents a fascinating case study for ¹⁹⁵Pt NMR analysis. The chemical shift of the platinum nuclei in this dimer is a direct reflection of the coordination sphere, including the nature of the platinum-ethylene bond.

Theoretical Framework for ¹⁹⁵Pt NMR Chemical Shifts

The ¹⁹⁵Pt NMR chemical shift (δ) is fundamentally determined by the magnetic shielding at the platinum nucleus. This shielding has two primary components: a diamagnetic contribution and a paramagnetic contribution. For heavy nuclei like platinum, the paramagnetic term is dominant and is highly sensitive to the nature of the frontier molecular orbitals.

Furthermore, relativistic effects play a crucial role in accurately describing the electronic structure and, consequently, the NMR properties of platinum complexes. The high nuclear charge of platinum necessitates the inclusion of relativistic corrections in theoretical calculations of ¹⁹⁵Pt NMR chemical shifts. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting these shifts, with methods that incorporate relativistic effects providing good agreement with experimental data.

Key factors influencing the ¹⁹⁵Pt chemical shift include:

  • Oxidation State: The oxidation state of platinum significantly alters the electron density and the energy of the d-orbitals, leading to large changes in the chemical shift.

  • Ligand Identity: The nature of the ligands directly coordinated to the platinum center has a profound impact. The σ-donating and π-accepting properties of the ligands modulate the electronic structure at the metal. For Zeise's dimer, the interplay between the chloride and ethylene ligands is critical.

  • Coordination Geometry: The arrangement of ligands around the platinum ion influences the symmetry and energy of the molecular orbitals, thereby affecting the paramagnetic shielding.

  • Solvent and Temperature: Environmental factors such as the solvent and temperature can also cause variations in the observed chemical shift, often due to subtle changes in the complex's geometry or solvation sphere.

Experimental Determination of ¹⁹⁵Pt NMR Chemical Shifts

A robust experimental protocol is essential for obtaining high-quality ¹⁹⁵Pt NMR spectra. The following outlines a best-practice methodology for the characterization of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii).

Sample Preparation and Instrumentation
  • Solvent Selection: A suitable deuterated solvent that dissolves the complex without causing decomposition is required. Chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) are common choices for similar non-polar complexes.

  • Concentration: The concentration should be optimized to provide a good signal-to-noise ratio in a reasonable acquisition time.

  • Reference Standard: The universally accepted primary reference for ¹⁹⁵Pt NMR is a 1.2 M solution of Na₂PtCl₆ in D₂O, which is defined as 0 ppm.[1] Due to its immiscibility with organic solvents, an external reference or a secondary standard soluble in the solvent of choice is often used.

NMR Spectrometer Parameters
  • Frequency: A high-field NMR spectrometer is advantageous for improving signal dispersion and sensitivity.

  • Pulse Sequence: A simple one-pulse experiment is typically sufficient.

  • Acquisition Parameters: Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. The large chemical shift range of ¹⁹⁵Pt necessitates a wide spectral width.

Data Analysis and Interpretation

The analysis of the ¹⁹⁵Pt NMR spectrum of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) is expected to reveal a single resonance, as the two platinum environments are chemically equivalent. The precise chemical shift of this resonance provides a fingerprint for the complex in its specific environment.

Table 1: Factors Influencing the ¹⁹⁵Pt NMR Chemical Shift of Zeise's Dimer

FactorInfluence on Chemical ShiftRationale
Ethylene Ligand π-backbonding from platinum to the ethylene π* orbitalAffects the energy of the d-orbitals and the paramagnetic shielding.
Bridging Chlorides σ-donation from chloride to platinumModifies the electron density at the platinum center.
Terminal Chlorides σ-donation from chloride to platinumContributes to the overall electronic environment of the platinum nucleus.
Dimeric Structure Potential for through-space Pt-Pt interactionsCan subtly influence the electronic structure compared to a monomeric analogue.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the molecular structure of Zeise's dimer and a typical experimental workflow for ¹⁹⁵Pt NMR.

Figure 1: Molecular structure of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii).

G A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C Parameter Optimization (Spectral Width, Relaxation Delay) B->C D Data Acquisition (One-Pulse Experiment) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Chemical Shift Determination vs. Reference) E->F

Figure 2: Experimental workflow for ¹⁹⁵Pt NMR spectroscopy.

Conclusion

The ¹⁹⁵Pt NMR chemical shift of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) is a sensitive parameter that provides deep insights into the electronic structure and bonding of this important organometallic complex. While a specific experimental value is not ubiquitously reported, a combination of theoretical predictions using DFT and careful experimental measurements can provide a comprehensive understanding. This guide has outlined the key theoretical underpinnings, a robust experimental protocol, and the expected influences on the chemical shift, equipping researchers with the foundational knowledge to effectively utilize ¹⁹⁵Pt NMR in their studies of platinum-olefin complexes and beyond.

References

  • Bain, G. A., & Berry, J. F. (2008). Diamagnetic Corrections and Pascal's Constants.
  • Pregosin, P. S. (2012). Platinum NMR Spectroscopy. In NMR in Organometallic Chemistry (pp. 135-169). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Mason, J. (Ed.). (1987). Multinuclear NMR. Springer US.
  • Garrou, P. E. (1981). ¹⁹⁵Pt NMR spectroscopy. Chemical Reviews, 81(3), 229-266.
  • Wikipedia contributors. (2023, October 27). Platinum-195 nuclear magnetic resonance. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
  • PubChem. (n.d.). Di-mu-chloro-dichlorobis(ethylene)diplatinum(II). Retrieved March 7, 2024, from [Link]

  • MDPI. (n.d.). Predicting Pt-195 NMR Chemical Shift and 1J(195Pt-31P) Coupling Constant for Pt(0) Complexes Using the NMR-DKH Basis Sets. Retrieved March 7, 2024, from [Link]

Sources

Electronic properties of di-mu-chloro-dichlorobis(ethylene)diplatinum(ii) complexes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Di-μ-chloro-dichlorobis(ethylene)diplatinum(II) Complexes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Di-μ-chloro-dichlorobis(ethylene)diplatinum(II), commonly known as Zeise's dimer, represents a cornerstone in the field of organometallic chemistry. As a stable, easily synthesized precursor, it serves as a critical entry point for the synthesis of a vast array of platinum(II) catalysts and therapeutic agents. Understanding its electronic properties is fundamental to harnessing its reactivity and designing next-generation materials. This guide provides a comprehensive exploration of the electronic structure of Zeise's dimer, integrating theoretical models with experimental data from spectroscopic and computational analyses. We delve into the nuances of the platinum-ethylene bond, explaining the synergy of σ-donation and π-back-donation as described by the Dewar-Chatt-Duncanson model. This theoretical framework is substantiated with practical insights from Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and X-ray Photoelectron Spectroscopy (XPS), providing a multi-faceted view of the molecule's electronic landscape. Detailed experimental protocols and computational workflows are presented to equip researchers with the knowledge to probe these properties in their own work.

Introduction: The Significance of a Foundational Complex

The history of organometallic chemistry is inextricably linked to the discovery of platinum-olefin complexes. Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, first synthesized in the 1820s, baffled chemists for over a century until its structure and bonding were elucidated.[1] Its dimeric, neutral analogue, di-μ-chloro-dichlorobis(ethylene)diplatinum(II) ([PtCl₂(C₂H₄)]₂), offers enhanced stability and utility as a starting material in non-aqueous media.[2]

These complexes are not mere academic curiosities; they are pivotal in homogeneous catalysis, enabling transformations such as hydrosilylation, hydroformylation, and cycloisomerization.[3][4] The unique electronic interplay between the platinum(II) center and the ethylene ligand dictates the complex's stability, reactivity, and catalytic prowess.[5][6] Furthermore, with platinum compounds like cisplatin being mainstays in cancer therapy, understanding the electronic properties of related organometallic complexes is crucial for the rational design of new drugs with improved efficacy and reduced side effects.[5][7][8] This guide bridges the gap between fundamental theory and practical application, offering a detailed examination of the electronic heart of this important molecule.

Synthesis and Structural Framework

The most common and efficient synthesis of di-μ-chloro-dichlorobis(ethylene)diplatinum(II) involves the direct reaction of a platinum(IV) precursor, such as chloroplatinic acid, with ethylene gas. In this process, the platinum is reduced from the +4 to the +2 oxidation state.[2]

The resulting complex features two square-planar platinum(II) centers bridged by two chloride ligands. Each platinum atom is also coordinated to a terminal chloride and one ethylene molecule.[9] The ethylene ligand is oriented perpendicular to the square coordination plane of the platinum and its associated chlorides.[10] This specific geometry is crucial for maximizing the orbital overlap that defines its electronic structure.

Experimental Protocol: Synthesis of [PtCl₂(C₂H₄)]₂
  • Preparation: Dissolve hydrated chloroplatinic acid (H₂PtCl₆·xH₂O) in glacial acetic acid in an Erlenmeyer flask. Heat the solution gently to approximately 75°C.

  • Reaction: Bubble ethylene gas (C₂H₄) through the warm solution or, for smaller scales, add a solution saturated with ethylene. The solution will typically change color as the Pt(IV) is reduced to Pt(II).

  • Crystallization: Upon cooling, the orange, crystalline product, di-μ-chloro-dichlorobis(ethylene)diplatinum(II), will precipitate from the solution.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected product with a small amount of cold glacial acetic acid, followed by petroleum ether to remove any residual acetic acid and organic byproducts.

  • Drying: Dry the product under vacuum. The resulting orange crystals can be stored for extended periods.

The Theoretical Core: Understanding the Platinum-Ethylene Bond

The electronic nature of the bond between the platinum(II) ion and the ethylene ligand is the most critical aspect of the complex's properties. It is best described by the synergistic Dewar-Chatt-Duncanson model.[1]

The Dewar-Chatt-Duncanson Model

This model posits that the metal-olefin bond consists of two primary components:

  • σ-Donation: The filled π-bonding orbital of the ethylene molecule overlaps with a vacant, σ-acceptor orbital on the platinum atom (typically a dσ or d²sp³ hybrid orbital). This interaction donates electron density from the ethylene ligand to the metal center.[1][10]

  • π-Back-Donation: A filled metal d-orbital (of π-symmetry, such as dxy, dxz, or dyz) overlaps with the vacant π* (antibonding) molecular orbital of the ethylene ligand. This results in a flow of electron density from the platinum back to the ethylene.[10][11]

This synergistic bonding—donation from the ligand and back-donation from the metal—strengthens the overall metal-ligand interaction. A significant consequence of π-back-donation is the population of the ethylene π* orbital, which weakens and lengthens the C=C bond compared to free ethylene.[1] This structural change is a key piece of experimental evidence supporting the model.

Dewar_Chatt_Duncanson cluster_Ethylene Ethylene Orbitals cluster_Platinum Platinum(II) Orbitals pi_bonding Filled π-orbital d_sigma Vacant dσ-orbital pi_bonding->d_sigma σ-Donation (Ligand to Metal) pi_antibonding Empty π*-orbital d_pi Filled dπ-orbital d_pi->pi_antibonding π-Back-Donation (Metal to Ligand)

Caption: The Dewar-Chatt-Duncanson model for platinum-ethylene bonding.

Molecular Orbital (MO) Perspective

A more rigorous molecular orbital approach confirms the qualitative picture of the Dewar-Chatt-Duncanson model.[10][12] The highest occupied molecular orbital (HOMO) of ethylene (the C=C π-orbital) interacts with the lowest unoccupied molecular orbital (LUMO) of the [PtCl₂] fragment to form a bonding MO, corresponding to the σ-donation. Concurrently, a filled d-orbital on the platinum (a HOMO of the fragment) interacts with the LUMO of ethylene (the C=C π*-orbital), leading to the π-back-donation. Ab initio and Density Functional Theory (DFT) calculations have extensively modeled these interactions, providing quantitative estimates of the orbital contributions and bonding energies.[13][14][15]

Experimental Verification of Electronic Properties

A combination of spectroscopic techniques provides powerful, direct evidence for the theoretical bonding models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most informative technique for studying these complexes in solution.

  • ¹H NMR: The protons of the coordinated ethylene resonate at a significantly different chemical shift compared to free ethylene due to the altered electronic environment.

  • ¹³C NMR: The carbon atoms of the coordinated ethylene show a characteristic upfield shift (to lower ppm values) compared to free ethylene. This increased shielding is a direct consequence of the increased electron density on the carbon atoms resulting from π-back-donation from the platinum center.[16]

  • ¹⁹⁵Pt NMR: The chemical shift of the platinum nucleus is highly sensitive to the nature of the coordinated ligands and provides insight into the electron density at the metal center.

Dynamic processes, such as the rotation of the ethylene ligand around the Pt-olefin bond axis or the exchange of ethylene with free ethylene in solution, can also be studied using variable-temperature NMR experiments.[17][18]

NucleusSpeciesTypical Chemical Shift (δ)Key Insight
¹³C Free Ethylene~123 ppmReference
¹³C Coordinated Ethylene65-85 ppmUpfield shift indicates increased shielding due to π-back-donation.[16]
¹H Free Ethylene~5.4 ppmReference
¹H Coordinated Ethylene~4.2-4.6 ppmShielding effect of the platinum center.
Experimental Protocol: ¹³C NMR Analysis
  • Sample Preparation: Dissolve a precisely weighed sample (~10-20 mg) of di-μ-chloro-dichlorobis(ethylene)diplatinum(II) in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument for the ¹³C nucleus to ensure optimal resolution and sensitivity.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the chemical shift scale using the residual solvent peak. Identify the resonance corresponding to the ethylene carbons and compare its chemical shift to that of free ethylene to confirm the effects of coordination.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions within the complex can be probed using UV-Vis spectroscopy. The spectra of platinum(II) complexes are typically characterized by:

  • d-d Transitions: These are transitions between the d-orbitals of the platinum atom, which are split in energy by the ligand field. They are typically weak in intensity.[19]

  • Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital (e.g., from the Cl⁻ p-orbitals or ethylene π-orbital) to a vacant metal d-orbital.

  • Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a filled metal d-orbital to a vacant ligand orbital (the ethylene π*-orbital). This transition is a direct probe of the back-bonding interaction.

Analyzing the position and intensity of these absorption bands provides critical information about the energy levels of the molecular orbitals.[20][21][22]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that measures the core-level electron binding energies, providing direct information about the elemental composition and oxidation states of the atoms in a solid sample.[23]

  • Pt 4f Spectrum: The binding energy of the Pt 4f electrons is characteristic of the +2 oxidation state. High-resolution scans can reveal subtle shifts due to the coordination environment. Studies have shown that the binding energies in platinum complexes are sensitive to factors like the trans-influence of opposing ligands.[23][24]

  • Cl 2p Spectrum: XPS can distinguish between terminal and bridging chloride ligands, as the different chemical environments lead to slight differences in their core-level binding energies.[23]

This technique is invaluable for confirming the oxidation state of the platinum center and probing the electronic environment of the constituent atoms.[25][26]

Computational Modeling: A Deeper Dive

Modern computational chemistry, particularly DFT, provides unparalleled insight into the electronic properties of these complexes.[27]

  • Geometry Optimization: DFT calculations can accurately predict the molecular geometry, including the elongation of the C=C bond upon coordination, corroborating experimental X-ray and neutron diffraction data.[15]

  • Bonding Analysis: The nature of the platinum-ethylene bond can be dissected using various analysis methods (e.g., Natural Bond Orbital - NBO analysis) to quantify the contributions of σ-donation and π-back-donation.[28]

  • Spectroscopic Prediction: Computational models can predict NMR chemical shifts and UV-Vis electronic transitions, which can then be compared with experimental data to validate the theoretical model.[16]

workflow start Synthesis of [PtCl₂(C₂H₄)]₂ structure Structural Analysis (X-ray Diffraction) start->structure nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) start->nmr uvvis UV-Vis Spectroscopy start->uvvis xps XPS Analysis start->xps dft Computational Modeling (DFT) start->dft bonding Elucidation of Electronic Structure & Bonding Model structure->bonding nmr->bonding uvvis->bonding xps->bonding dft->bonding

Caption: Integrated workflow for characterizing the complex's properties.

Reactivity and Applications: The Electronic Connection

The electronic properties of di-μ-chloro-dichlorobis(ethylene)diplatinum(II) directly govern its reactivity.

  • Ligand Substitution: The ethylene ligand is labile and can be readily displaced by other ligands, such as other olefins, phosphines, or nitrogen-based ligands.[2][29] This makes the complex an excellent precursor for a wide range of other platinum(II) compounds.[9] The strength of the Pt-ethylene bond, a direct function of its electronic structure, influences the kinetics of these substitution reactions.

  • Catalysis: As a catalyst precursor, the complex introduces a Pt(II) center that can activate substrates. The electrophilicity of the platinum, modulated by its ligands, is key to its ability to coordinate with and activate unsaturated molecules.[6]

  • Drug Development: The ability of the platinum center to coordinate to biomolecules is the basis of its use in anticancer drugs. Understanding the electronic structure helps in designing new complexes with tailored reactivity towards biological targets like DNA.[7]

Conclusion

Di-μ-chloro-dichlorobis(ethylene)diplatinum(II) is more than just a stable organometallic compound; it is a textbook example of the intricate electronic dance between a transition metal and an olefin. The synergistic σ-donation and π-back-donation of the Dewar-Chatt-Duncanson model provide a robust framework for understanding its properties. This model is strongly supported by a wealth of experimental data from NMR, UV-Vis, and XPS, as well as by high-level computational studies. A thorough grasp of these electronic principles is indispensable for researchers aiming to exploit this complex's rich chemistry in catalysis, materials science, and medicine.

References

  • A Carbon-13 and Deuterium NMR Investigation of Solid Platinum−Ethylene Complexes: Zeise's Salt and Pt(η2-C2H4)(PPh3)2. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • A theoretical study of the ethylene-metal bond in complexes between copper(1+), silver(1+), gold(1+), platinum(0) or platinum(2+) and ethylene, based on the Hartree-Fock-Slater transition-state method. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Dynamic NMR study of ethene exchange in cationic CNN-type platinum(II) complexes. PubMed. Available at: [Link]

  • Dynamic NMR Study of Ethene Exchange in Cationic CNN-Type Platinum(II) Complexes. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Ethylene Adsorption on Platinum (111) Catalyst - A DFT-based Investigation. De La Salle University. Available at: [Link]

  • The binding of ethylene to platinum and palladium. An ab initio study of the MCl3(C2H4)- species. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • X-Ray photoelectron studies of platinum and palladium complexes; observation of the trans-influence and distinction between terminal and bridging chlorine. Journal of the Chemical Society D - RSC Publishing. Available at: [Link]

  • Binding of ethylene to platinum and palladium. An ab initio study of the MCl/sub 3/(C/sub 2/H/sub 4/)/sup -/ species. Semantic Scholar. Available at: [Link]

  • Platinum (Pt ) , a 4d transition metal, which forms a large number of organo- metallic compounds. P.G. Department of Chemistry, Chaibasa. Available at: [Link]

  • Nuclear magnetic resonance study of a platinum-ethylene complex in a liquid crystal solvent. ACS Publications. Available at: [Link]

  • X-ray photoelectron spectrometry of platinum compounds. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses. Available at: [Link]

  • Substitution reactions for ligands of platinum(II) complexes. Solvation and chloride ion exchange for solutions of trans-di-.mu.-chloro-dichlorobis(ethylene)diplatinum(II) in ethanol. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Molecular Orbitals of Transition Metal Complexes. Google Books.
  • Di-μ-Chloro-Dichlorobis(Ethylene)-Diplatinum(II), Di-μ-Chloro-Dichloro-Bis(Styrene)Diplatinum(II), and Di-μ- Chloro -Dichlorobis (1 -Dodecene)-Diplatinum(II). ResearchGate. Available at: [Link]

  • Zeise's salt. Molecule of the Month - University of Bristol. Available at: [Link]

  • X-Ray Photoelectron Spectroscopy (XPS) Study of the Products Formed on Sulfide Minerals Upon the Interaction with Aqueous Platinum (IV) Chloride Complexes. MDPI. Available at: [Link]

  • Zeise's Salt -The Molecule that Transformed Chemistry. The Unchained Library. Available at: [Link]

  • Recent Advances in Homogeneous Catalysis Using Platinum Complexes. ResearchGate. Available at: [Link]

  • Geometrical and Electronic Structure of Fluorinated and Non‐Fluorinated Platinum(II) Tetraphenylporphyrin Complexes. Chemistry Europe. Available at: [Link]

  • The Role of Platinum Compounds in Modern Medicine and Materials. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Anomalous oxidation of platinum clusters studied by X-ray photoelectron spectroscopy. IBM Research. Available at: [Link]

  • Electrophilic Pt(II) Complexes: Precision Instruments for the Initiation of Transformations Mediated by the Cation–Olefin Reaction. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Platinum (Pt): Metal complexes and their applications against cancer. ResearchGate. Available at: [Link]

  • Supporting Well-Defined Platinum Group Metals in Metal-Organic Frameworks for Heterogeneous Catalysis. DSpace@MIT. Available at: [Link]

  • Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. MDPI. Available at: [Link]

  • UV-vis absorption spectra of the studied platinum complexes in CH2Cl2... ResearchGate. Available at: [Link]

  • UV-vis spectroscopy. SlideShare. Available at: [Link]

  • Application of UV-vis spectroscopy in the detection and analysis of substances. Transactions on Materials, Biotechnology and Life Sciences. Available at: [Link]

  • UV–Vis absorption spectra of D2 (solid line), O2–Cl (dotted line), and... ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Vibrational Spectroscopy and IR Data of Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Dynamics of a Classic Organometallic Dimer

Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), commonly known as Zeise's dimer, holds a significant place in the history of organometallic chemistry. As a stable, dimeric platinum(II) complex featuring coordinated ethylene ligands, it serves as a fundamental model for understanding metal-olefin bonding and reactivity. This technical guide provides a comprehensive exploration of the vibrational spectroscopy of Zeise's dimer, with a particular focus on the interpretation of its Infrared (IR) and Raman data. An understanding of the vibrational modes of this complex is crucial for its characterization, stability assessment, and for predicting its behavior in various chemical environments, which is of paramount importance in fields ranging from catalysis to medicinal chemistry.

This document delves into the causal relationships between the molecular structure of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) and its unique spectral features. It offers field-proven insights into the experimental choices for obtaining and interpreting high-quality spectroscopic data. Every protocol and interpretation presented herein is grounded in established scientific principles to ensure trustworthiness and reproducibility.

Molecular Structure and its Vibrational Implications

Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) possesses a dimeric structure where two platinum atoms are bridged by two chloride ions. Each platinum atom is also coordinated to a terminal chloride ion and an ethylene molecule. This arrangement results in a distorted square planar geometry around each platinum center. The ethylene ligands are oriented perpendicular to the plane of the platinum and chlorine atoms.

Caption: Molecular structure of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii).

The vibrational spectrum of this molecule is a direct reflection of its structure, with distinct bands corresponding to the stretching and bending modes of the Pt-Cl (terminal and bridging) and Pt-ethylene moieties.

Interpreting the Vibrational Spectrum: A Guide to Key Frequencies

The infrared and Raman spectra of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) provide a rich source of information about its bonding and structure. The key vibrational modes of interest are the Pt-Cl stretching frequencies and the C=C stretching frequency of the coordinated ethylene.

Platinum-Chlorine Vibrational Modes

A critical aspect of interpreting the vibrational spectra of this dimer is the differentiation between terminal and bridging chloride ligands.

  • Terminal Pt-Cl Stretching (ν(Pt-Cl)t): These vibrations typically appear at higher frequencies compared to their bridging counterparts due to the stronger bond of a terminal ligand. For di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), these bands are generally observed in the range of 340-360 cm⁻¹ .

  • Bridging Pt-Cl Stretching (ν(Pt-Cl)b): The chloride bridges result in weaker Pt-Cl bonds, and consequently, their stretching vibrations are found at lower frequencies. These are typically assigned to bands in the region of 300-330 cm⁻¹ . The presence of multiple bands in this region can be attributed to symmetric and asymmetric stretching modes of the Pt₂Cl₂ core.

The number of observed bands for both terminal and bridging Pt-Cl stretches can be predicted by group theory. For a molecule with a center of symmetry, the mutual exclusion rule applies, meaning that vibrations that are Raman active will be IR inactive, and vice versa.

Ethylene Vibrational Modes

The coordination of ethylene to the platinum center significantly influences its vibrational frequencies, most notably the C=C stretching mode.

  • C=C Stretching (ν(C=C)): In free ethylene, the C=C stretching vibration is observed around 1623 cm⁻¹. Upon coordination to platinum, there is a significant decrease in this frequency, typically to the range of 1500-1525 cm⁻¹ . This red-shift is a direct consequence of the Dewar-Chatt-Duncanson model of metal-olefin bonding, where electron density is donated from the ethylene π-orbital to an empty d-orbital on the platinum, and back-donation occurs from a filled platinum d-orbital to the ethylene π* antibonding orbital. This back-donation weakens the C=C bond, leading to a lower stretching frequency.

Summary of Key Vibrational Frequencies
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic ActivityNotes
ν(Pt-Cl) terminal 340 - 360IR and RamanHigher frequency due to stronger terminal Pt-Cl bonds.
ν(Pt-Cl) bridging 300 - 330IR and RamanLower frequency due to weaker bridging Pt-Cl bonds. Multiple bands may be observed due to symmetric and asymmetric modes.
ν(C=C) coordinated ethylene 1500 - 1525IR and RamanSignificantly lower than free ethylene (1623 cm⁻¹), indicating a weakening of the C=C bond upon coordination to platinum.
δ(CH₂) scissoring ~1420IR and RamanThe scissoring mode of the methylene groups in the coordinated ethylene.
ν(Pt-C) stretching 400 - 500IR and RamanRepresents the stretching vibrations between the platinum and carbon atoms of the ethylene ligand. These modes provide direct information about the strength of the platinum-ethylene bond.

Data compiled from Hiraishi, 1969.[1]

Experimental Protocol: Acquiring High-Quality IR Spectra

The following protocol outlines a reliable method for the synthesis of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) and the subsequent acquisition of its infrared spectrum.

Synthesis of Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

This synthesis should be performed in a well-ventilated fume hood.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Ethylene gas

  • Distilled water

Procedure:

  • Dissolve K₂[PtCl₄] in a minimal amount of warm distilled water containing a few drops of concentrated HCl to suppress hydrolysis.

  • Transfer the solution to a reaction vessel equipped with a gas inlet and a magnetic stirrer.

  • Bubble ethylene gas through the solution at a moderate rate while stirring vigorously. The reaction is typically carried out at room temperature.

  • Continue the reaction for several hours. The progress of the reaction can be monitored by the color change of the solution from red-brown to yellow and the precipitation of the yellow product.

  • Once the reaction is complete, collect the yellow precipitate of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) by vacuum filtration.

  • Wash the product with small portions of cold water, followed by ethanol and then diethyl ether to facilitate drying.

  • Dry the product in a desiccator over a suitable drying agent.

G cluster_0 Synthesis Workflow A Dissolve K₂[PtCl₄] in acidified water B Bubble C₂H₄ gas through solution A->B C Stir for several hours B->C D Collect yellow precipitate by filtration C->D E Wash with H₂O, EtOH, Et₂O D->E F Dry the product E->F

Caption: Workflow for the synthesis of Zeise's dimer.

Infrared Spectrum Acquisition (Solid-State, KBr Pellet Method)

Materials and Equipment:

  • Synthesized di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

  • Potassium bromide (KBr), IR grade, thoroughly dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr (approximately 100-200 mg) in an agate mortar.

    • Add a very small amount of the synthesized complex (approximately 1-2 mg). The sample-to-KBr ratio should be roughly 1:100.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding should be done with a shearing motion rather than heavy pressure to avoid damaging the crystal lattice of the KBr.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture to the die of a pellet press.

    • Assemble the press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes. This will form a transparent or translucent KBr pellet containing the dispersed sample.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Process the spectrum (e.g., baseline correction, if necessary) and identify the key vibrational bands.

Conclusion and Future Perspectives

The vibrational spectroscopy of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) provides invaluable insights into its molecular structure and the nature of the platinum-ethylene bond. The distinct frequencies for terminal and bridging Pt-Cl stretches, along with the significant red-shift of the C=C stretching mode, serve as reliable spectroscopic markers for this important organometallic complex. The protocols and interpretive guidelines presented in this technical guide offer a robust framework for researchers and scientists working with this and related compounds.

Future investigations could leverage advanced spectroscopic techniques, such as two-dimensional infrared (2D-IR) spectroscopy, to probe the dynamics of vibrational coupling within the molecule. Furthermore, computational studies employing density functional theory (DFT) can complement experimental data by providing theoretical vibrational frequencies and visualizing the normal modes, leading to a more refined understanding of the structure-property relationships in this classic organometallic dimer.

References

  • Hiraishi, J. The vibrational spectra of several platinum-ethylene complexes: K[PtCl3(C2H4)]·H2O (Zeise's salt), K[PtCl3(C2D4)] · H2O and [PtCl2(C2H4)]2. Spectrochimica Acta Part A: Molecular Spectroscopy, 1969 , 25(4), 749-760. [Link]

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An In-depth Technical Guide to the Ethylene Coordination Mechanism in Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the bonding mechanism of ethylene in the dimeric platinum complex, di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), commonly known as Zeise's dimer. Historically significant as a derivative of one of the first organometallic compounds synthesized, Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O), this platinum-ethylene complex serves as a quintessential model for understanding metal-olefin interactions.[1][2] This document will delve into the synthesis, structural elucidation, and the theoretical underpinnings of the platinum-ethylene bond, with a particular focus on the Dewar-Chatt-Duncanson model.[3][4][5] Methodologies for characterization, including X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, will be discussed in detail, providing both the theoretical basis and practical considerations for researchers in organometallic chemistry, catalysis, and drug development.

Introduction: The Historical and Scientific Significance of Platinum-Ethylene Complexes

The study of organometallic chemistry was arguably initiated with the synthesis of Zeise's salt in the 1820s by the Danish chemist William Christopher Zeise.[5] He observed the formation of yellow crystals when reacting platinum(IV) chloride with ethanol.[5] The true nature of this compound, containing an ethylene molecule bound to a platinum center, remained a subject of debate for over a century until its structure was confirmed by X-ray diffraction.[1][6] Zeise's salt and its dimeric form, di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), are pivotal in organometallic chemistry as they provided the first examples of a transition metal-alkene complex.[1] The unique side-on coordination of the ethylene molecule challenged existing bonding theories and stimulated the development of new concepts to explain this interaction.[1][3]

The dimeric complex, [(η²-C₂H₄)PtCl₂]₂, is formed from Zeise's salt by the elimination of potassium chloride.[1] This compound consists of two platinum atoms bridged by two chloride ligands, with each platinum also coordinated to a terminal chloride and an ethylene molecule.[7] The platinum centers adopt a square planar geometry, a common configuration for d⁸ metal complexes.[2][7] Understanding the bonding in these complexes is not merely of academic interest; it is fundamental to the field of catalysis, where metal-olefin intermediates are key in processes like hydrogenation, hydroformylation, and polymerization.[3][8]

The Heart of the Matter: The Dewar-Chatt-Duncanson Bonding Model

The bonding between the ethylene ligand and the platinum(II) center is elegantly described by the Dewar-Chatt-Duncanson (DCD) model.[3][4][5] This model, a cornerstone of organometallic chemistry, describes the interaction as a synergistic process involving two main components:

  • σ-Donation: The filled π-orbital of the ethylene molecule overlaps with a vacant d-orbital on the platinum atom, forming a σ-bond.[4][9] This donation of electron density from the ligand to the metal is the primary interaction that binds the ethylene to the platinum.

  • π-Backbonding: Concurrently, a filled d-orbital on the platinum atom donates electron density back into the empty π* (antibonding) orbital of the ethylene molecule.[4][10][11] This interaction, known as π-backbonding, strengthens the metal-ligand bond but weakens the carbon-carbon double bond.[4][10][11]

This dual bonding mechanism accounts for the observed structural and spectroscopic features of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) and related complexes. The weakening of the C=C bond leads to its elongation and a decrease in its vibrational frequency, which can be observed experimentally.[4][10]

DCD_Model cluster_Ethylene Ethylene cluster_Platinum Platinum(II) pi_orbital Filled π-orbital d_orbital_empty Vacant d-orbital pi_orbital->d_orbital_empty σ-Donation pi_star_orbital Empty π*-orbital d_orbital_filled Filled d-orbital d_orbital_filled->pi_star_orbital π-Backbonding

Figure 1: The Dewar-Chatt-Duncanson model of ethylene-platinum bonding.

Structural Elucidation: A Multi-faceted Approach

The precise arrangement of atoms in di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) has been determined primarily through X-ray crystallography, with neutron diffraction providing more accurate positions for the hydrogen atoms.

X-ray Crystallography

Single-crystal X-ray diffraction studies reveal a dimeric structure where two square-planar PtCl₂(C₂H₄) units are linked by bridging chloride ligands. The ethylene molecule is coordinated to each platinum atom in a η² fashion, meaning both carbon atoms are bonded to the metal.[1] The C=C bond axis is oriented nearly perpendicular to the coordination plane of the platinum atom.[1]

Key structural parameters obtained from crystallographic data are summarized in the table below. The elongation of the C-C bond in the coordinated ethylene compared to free ethylene is a direct consequence of the π-backbonding described in the DCD model.[4][6]

Bond/ParameterDi-μ-chloro-dichlorobis(ethylene)diplatinum(ii)Free EthyleneReference(s)
Pt-C bond length~2.15 Å-[5]
C-C bond length~1.39 Å1.34 Å[5][6]
Pt-Cl (bridging)Varies-
Pt-Cl (terminal)Varies-
C-C-H bond angleBent away from Pt~120°
Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the electronic structure and bonding within the complex.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing platinum-ethylene complexes in solution. The coordination of ethylene to the platinum center results in a significant upfield shift of the proton and carbon signals compared to free ethylene.[12] This increased shielding is a consequence of the rehybridization of the carbon atoms towards sp³ character and the donation of electron density from the ethylene π-orbital to the platinum.[4]

The presence of the ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance) leads to the observation of satellite peaks in both ¹H and ¹³C NMR spectra due to spin-spin coupling.[13] The magnitude of the platinum-carbon and platinum-proton coupling constants provides further insight into the strength of the Pt-C₂H₄ bond.[13]

NucleusFree Ethylene (ppm)Coordinated Ethylene (ppm)Key ObservationReference(s)
¹H~5.25Significant upfield shiftIncreased shielding[12][14]
¹³C~123.3Significant upfield shiftIncreased shielding[12]

IR spectroscopy is particularly useful for observing the effect of coordination on the C=C bond strength. The π-backbonding from the platinum d-orbitals into the ethylene π* orbital weakens the C=C bond.[4][10] This weakening is manifested as a decrease in the C=C stretching frequency in the IR spectrum of the complex compared to that of free ethylene (around 1623 cm⁻¹).[10] The magnitude of this shift can be correlated with the extent of π-backbonding.[15] Additionally, new vibrational modes corresponding to the Pt-C stretch and the Pt-C₂H₄ skeletal modes appear at lower frequencies.[16]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii). Researchers should always consult specific literature procedures and adhere to all laboratory safety guidelines.

Synthesis of Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

This procedure is adapted from established methods for the synthesis of Zeise's dimer.[17]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ethylene gas

  • Deionized water

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Tin(II) chloride (SnCl₂) (catalyst, optional but recommended for improved yield)

Procedure:

  • Dissolve K₂[PtCl₄] in a minimal amount of warm deionized water containing a few drops of concentrated HCl to suppress hydrolysis.

  • Add a catalytic amount of SnCl₂ to the solution.

  • Transfer the solution to a pressure-rated reaction vessel.

  • Purge the vessel with ethylene gas and then pressurize with ethylene to the desired pressure (consult specific literature for optimal conditions).

  • Stir the reaction mixture at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by the color change of the solution.

  • Upon completion, carefully vent the excess ethylene.

  • The product, Zeise's salt, will precipitate from the solution. The dimeric complex can be obtained from Zeise's salt by elimination of KCl.[1]

  • Isolate the crude product by filtration, wash with cold ethanol and then diethyl ether.

  • Recrystallize the product from a suitable solvent system (e.g., acetone/water) to obtain pure crystals.

Synthesis_Workflow start Start dissolve Dissolve K₂[PtCl₄] in H₂O/HCl start->dissolve add_catalyst Add SnCl₂ catalyst dissolve->add_catalyst react React with Ethylene under pressure add_catalyst->react precipitate Precipitate Zeise's Salt react->precipitate convert Convert to Dimer (eliminate KCl) precipitate->convert filter_wash Filter and Wash convert->filter_wash recrystallize Recrystallize filter_wash->recrystallize end Pure Product recrystallize->end

Figure 2: Generalized workflow for the synthesis of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii).

Characterization Methods
  • Prepare a solution of the complex in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

  • Observe the chemical shifts of the ethylene protons and carbons, noting the upfield shift compared to free ethylene.

  • Identify the ¹⁹⁵Pt satellites and measure the J-coupling constants.

  • Two-dimensional NMR experiments such as COSY and HSQC can be used to confirm assignments.[12]

  • Prepare a sample of the complex as a KBr pellet or a mull (e.g., Nujol).

  • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Identify the C=C stretching frequency and compare it to that of free ethylene.

  • Identify the Pt-C and Pt-Cl stretching frequencies in the low-frequency region.

Conclusion

Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) remains a cornerstone compound in the study of organometallic chemistry. The mechanism of ethylene coordination, elegantly explained by the Dewar-Chatt-Duncanson model, provides a fundamental framework for understanding the interactions between transition metals and unsaturated organic molecules. This guide has outlined the key structural, spectroscopic, and theoretical aspects of this important complex. The experimental protocols provided serve as a starting point for researchers aiming to synthesize and characterize this and related compounds. A thorough understanding of the principles detailed herein is essential for professionals engaged in the design of novel catalysts and the development of new metal-based therapeutics.

References

  • The Unchained Library. (2020, July 5). Zeise's Salt -The Molecule that Transformed Chemistry. Retrieved from [Link]

  • Grokipedia. Dewar–Chatt–Duncanson model. Retrieved from [Link]

  • König, A., Bette, M., Bruhn, C., & Müller, J. (2015). Synthesis and Biological Evaluation of Zeise's Salt Derivatives with Acetylsalicylic Acid Substructure. Molecules, 20(5), 8973-8993. Retrieved from [Link]

  • White, P. B., & McQuade, D. T. (2018). Detection of Ethylene with Defined Metal Complexes: Strategies and Recent Advances. Accounts of Chemical Research, 51(9), 2138-2148. Retrieved from [Link]

  • Wikipedia. Zeise's salt. Retrieved from [Link]

  • Saito, H., & Yasuda, H. (1978). Trans influence of some ligands on the ethylene-platinum(II) bonding in trans-[Pt(C2H4)LCl2] complexes. Canadian Journal of Chemistry, 56(11), 1543-1548. Retrieved from [Link]

  • Wikipedia. Dewar–Chatt–Duncanson model. Retrieved from [Link]

  • Grokipedia. Zeise's salt. Retrieved from [Link]

  • Cotton, S. (2021, November). Zeise's salt. Molecule of the Month. Retrieved from [Link]

  • Al-Najjar, I. M., & Green, M. (1979). Five-co-ordinate ethylene complexes of platinum(II). Part 2. Synthesis and reactivity of some five-co-ordinate complexes of platinum with bis(hydrazones) and X-ray crystal structure of [butane-2,3-dione bis(methylhydrazone)]dichloro(η-ethylene)platinum(II). Journal of the Chemical Society, Dalton Transactions, (8), 1651. Retrieved from [Link]

  • Jiménez-Halla, J. O. C., et al. (2021). Aromaticity in Ancient Zeise's Salt. Journal of the American Chemical Society, 143(40), 16443-16449. Retrieved from [Link]

  • Gornitzka, H., et al. (2010). Dynamic NMR study of ethene exchange in cationic CNN-type platinum(II) complexes. Inorganic Chemistry, 49(4), 1836-1845. Retrieved from [Link]

  • Wu, G., & Wasylishen, R. E. (2000). A Carbon-13 and Deuterium NMR Investigation of Solid Platinum−Ethylene Complexes: Zeise's Salt and Pt(η2-C2H4)(PPh3)2. The Journal of Physical Chemistry A, 104(35), 8258-8266. Retrieved from [Link]

  • Tran, N. T., et al. (2024). Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2N,O)platinum(II) by experimental and theoretical methods. Acta Crystallographica Section E: Crystallographic Communications, 80(5), 550-554. Retrieved from [Link]

  • Wikipedia. Pi backbonding. Retrieved from [Link]

  • ResearchGate. Theoretical DFT study of ethylene hydroformylation on platinum complexes with hydrophosphoryl ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 18). 9.1: Metal Alkene Complexes. Retrieved from [Link]

  • Albright, T. A., Hoffmann, R., Thibeault, J. C., & Thorn, D. L. (1978). Ethylene Complexes. Bonding, Rotational Barriers, and Conformational Preferences. Journal of the American Chemical Society, 101(14), 3801-3812. Retrieved from [Link]

  • ResearchGate. Di-μ-Chloro-Dichlorobis(Ethylene)-Diplatinum(II), Di-μ-Chloro-Dichloro-Bis(Styrene)Diplatinum(II), and Di-μ- Chloro -Dichlorobis (1 -Dodecene)-Diplatinum(II). Retrieved from [Link]

  • ResearchGate. Zeise's Salt, K[Pt(C2H4)Cl3], Anhydrous and Monohydrate and the Platinum–Olefin Interaction. Retrieved from [Link]

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The Genesis of an Organometallic Pioneer: A Technical Guide to Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Historical and Enduring Significance

In the annals of chemistry, few molecules can claim the historical gravitas of the platinum-ethylene complexes. Their discovery not only birthed the field of organometallic chemistry but also challenged and reshaped our fundamental understanding of chemical bonding. This technical guide delves into the heart of this story, focusing on di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), commonly known as Zeise's dimer. While its monomeric precursor, Zeise's salt, often takes the historical spotlight, the dimeric form offers unique reactivity and serves as a crucial gateway to a vast array of platinum-olefin chemistry. This document aims to provide a comprehensive overview, from its serendipitous discovery to its modern applications, equipping researchers with the knowledge to harness the potential of this remarkable compound.

A Contentious Dawn: The Historical Discovery of Platinum-Ethylene Complexes

The journey of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) begins with the pioneering work of the Danish chemist William Christopher Zeise in the 1820s. While investigating the reaction of platinum(IV) chloride with boiling ethanol, Zeise isolated yellow, crystalline precipitates. In 1830, after meticulous analysis, he astutely proposed that these crystals contained an ethylene (C₂H₄) molecule bound to the platinum center.[1][2] This assertion, that an organic molecule could directly bond to a metal, was met with considerable skepticism from the scientific establishment of the time, most notably from the influential chemist Justus von Liebig.[3]

The controversy simmered for decades until 1868, when the German chemist Karl Birnbaum provided unequivocal proof for Zeise's hypothesis. Birnbaum successfully synthesized the same salt by directly reacting ethylene gas with platinum(II) chloride, thereby vindicating Zeise's original findings.[3] This seminal work not only solidified the existence of metal-olefin complexes but also laid the foundation for the burgeoning field of organometallic chemistry.[3] The initial compound isolated by Zeise is now known as Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O.[2] The focus of this guide, di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) ([{PtCl₂(C₂H₄)}₂]), is a neutral dimeric complex derived from Zeise's salt.[3]

Unraveling the Enigma: The Structural Characterization of a Novel Bonding Paradigm

For over a century after its discovery, the precise molecular structure of Zeise's salt and its dimer remained a puzzle. It was not until the advent of X-ray diffraction techniques in the 20th century that the true geometry of these complexes was unveiled.[3]

The Dimeric Architecture: A Bridge Between Two Platinum Centers

X-ray crystallographic studies of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) revealed a fascinating dimeric structure.[4] Two platinum(II) centers are held together by two bridging chloride ligands. Each platinum atom is also coordinated to a terminal chloride ion and one ethylene molecule. The geometry around each platinum atom is approximately square planar.[1][4] The ethylene ligands are oriented perpendicular to the plane of the platinum and the chloride ligands.[4]

// Nodes for the atoms Pt1 [label="Pt", pos="0,0!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; Pt2 [label="Pt", pos="2.5,0!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; Cl1_bridge [label="Cl", pos="1.25,1.25!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; Cl2_bridge [label="Cl", pos="1.25,-1.25!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; Cl3_terminal [label="Cl", pos="-1.5,1.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; Cl4_terminal [label="Cl", pos="4,-1.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; C1 [label="C", pos="-1,-1.5!", fillcolor="#5F6368", style=filled, shape=circle, fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.5,-1!", fillcolor="#5F6368", style=filled, shape=circle, fontcolor="#FFFFFF"]; C3 [label="C", pos="3.5,1.5!", fillcolor="#5F6368", style=filled, shape=circle, fontcolor="#FFFFFF"]; C4 [label="C", pos="4,1!", fillcolor="#5F6368", style=filled, shape=circle, fontcolor="#FFFFFF"];

// Edges for the bonds Pt1 -- Cl1_bridge; Pt1 -- Cl2_bridge; Pt1 -- Cl3_terminal; Pt2 -- Cl1_bridge; Pt2 -- Cl2_bridge; Pt2 -- Cl4_terminal; Pt1 -- C1; Pt1 -- C2; C1 -- C2 [style=dashed]; Pt2 -- C3; Pt2 -- C4; C3 -- C4 [style=dashed]; }

Figure 1: Molecular structure of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii).

The Dewar-Chatt-Duncanson Model: A Synergistic Bonding Theory

The nature of the platinum-ethylene bond was elegantly explained in the early 1950s by the Dewar-Chatt-Duncanson model. This model proposes a synergistic interaction consisting of two components:

  • σ-Donation: The filled π-orbital of the ethylene molecule donates electron density to a vacant d-orbital on the platinum atom.

  • π-Back-donation: A filled d-orbital on the platinum atom donates electron density back into the empty π* antibonding orbital of the ethylene molecule.

This back-donation weakens the C=C double bond, resulting in a slight elongation of the C-C bond length compared to free ethylene.[5] This model successfully accounts for the stability of the complex and the observed structural parameters.

G

Figure 2: The Dewar-Chatt-Duncanson model of platinum-ethylene bonding.

Synthesis and Characterization: A Practical Guide

Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) is typically prepared from its monomeric precursor, Zeise's salt.

Experimental Protocol: Synthesis of Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

The synthesis involves the removal of potassium chloride from Zeise's salt, leading to the dimerization of the resulting [PtCl₂(C₂H₄)] fragments.[3]

Step-by-Step Methodology:

  • Preparation of Zeise's Salt (K[PtCl₃(C₂H₄)]·H₂O): Zeise's salt can be prepared by reacting an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ethylene gas. A catalytic amount of tin(II) chloride (SnCl₂) is often added to facilitate the reaction.[2] The product precipitates as yellow crystals.

  • Conversion to the Dimer: To a suspension of Zeise's salt in a non-coordinating solvent such as dichloromethane or chloroform, a reagent that can abstract the chloride and potassium ions is added. This can be achieved through various methods, including reaction with silver triflate or by carefully controlled thermal decomposition. A common laboratory-scale preparation involves the simple thermal treatment of solid Zeise's salt under vacuum.

  • Purification: The resulting orange, crystalline di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) can be purified by recrystallization from a suitable solvent like chloroform or dichloromethane.

G

Figure 3: Synthetic pathway to di-μ-chloro-dichlorobis(ethylene)diplatinum(ii).

Spectroscopic and Structural Characterization

A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the dimer.

Technique Observed Characteristics
¹H NMR A single resonance for the ethylene protons is typically observed, often with satellite peaks due to coupling with the ¹⁹⁵Pt isotope (I = 1/2, 33.8% abundance). The chemical shift is significantly shielded compared to free ethylene.[6]
¹³C NMR A single resonance for the ethylene carbons is observed, also shielded relative to free ethylene. Solid-state NMR studies have been used to probe the dynamics of the ethylene ligand.[7][8]
¹⁹⁵Pt NMR This technique is highly sensitive to the coordination environment of the platinum nucleus and provides a characteristic chemical shift for the dimeric structure.[9][10]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the dimeric formula, along with characteristic isotopic patterns for platinum and chlorine.
X-ray Crystallography Provides definitive structural information, including bond lengths and angles.[4] Key parameters include the Pt-Cl (bridging and terminal) and Pt-C bond distances, as well as the C-C bond length of the coordinated ethylene.

Table 1: Summary of Characterization Data for Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii).

Reactivity and Applications: A Versatile Building Block in Organometallic Chemistry

Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) is a valuable starting material in organometallic synthesis and has shown promise as a catalyst in various organic transformations.

Ligand Substitution Reactions

The ethylene ligands in Zeise's dimer are relatively labile and can be readily displaced by a variety of other ligands, making it a versatile precursor for the synthesis of a wide range of platinum(II) complexes. This includes the preparation of complexes with other olefins, phosphines, amines, and other donor ligands.[11] The bridging chloride ligands can also be cleaved by coordinating solvents or strong donor ligands to afford monomeric platinum complexes.

Catalytic Activity

The platinum centers in Zeise's dimer can act as catalysts for a number of organic reactions. The coordination of unsaturated organic molecules to the platinum center activates them towards nucleophilic attack. This principle is the basis for its application in:

  • Hydroamination: The addition of N-H bonds across a double bond.

  • Hydrosilylation: The addition of Si-H bonds across a double bond.

  • Rearrangement Reactions: Catalyzing the isomerization of strained organic molecules.[12]

The dimeric nature of the complex can be advantageous in certain catalytic cycles, potentially allowing for bimetallic activation pathways.

G

Figure 4: Key areas of reactivity and application for Zeise's dimer.

Future Outlook

The historical significance of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) is undeniable. However, its utility extends far beyond a historical curiosity. As the demand for efficient and selective catalysts in the pharmaceutical and fine chemical industries continues to grow, there is a renewed interest in exploring the chemistry of well-defined organometallic complexes. The unique structural and electronic properties of Zeise's dimer make it a compelling platform for the design of novel catalytic systems. Furthermore, its role as a fundamental building block in organometallic synthesis ensures its continued importance in academic and industrial research for years to come.

References

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A Comprehensive DFT-Based Technical Guide to Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive exploration of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), commonly known as Zeise's dimer, through the lens of Density Functional Theory (DFT). This document is designed to furnish researchers, scientists, and professionals in drug development with a robust understanding of the theoretical underpinnings, practical computational methodologies, and interpretive analysis of this significant organometallic complex.

Introduction: The Significance of Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), with the chemical formula [PtCl₂(C₂H₄)]₂, is a cornerstone compound in the field of organometallic chemistry. As the dimeric form of the anion in the historically significant Zeise's salt, it represents a fundamental example of a transition metal-alkene complex.[1][2] Its structure features two platinum(II) centers bridged by two chloride ligands, with each platinum atom also coordinated to a terminal chloride and an ethylene molecule.[1] This compound serves as a valuable precursor in the synthesis of various platinum-based catalysts and complexes, some of which are investigated for their potential applications in drug delivery and cancer therapy.[3] Understanding the intricate details of its electronic structure and bonding is paramount for the rational design of novel catalysts and therapeutic agents.

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the geometric and electronic properties of transition metal complexes with a high degree of accuracy.[4] This guide will delve into the application of DFT to unravel the nuanced bonding characteristics of Zeise's dimer, providing a framework for predictive modeling and analysis.

Theoretical Framework: Unveiling the Bonding with DFT

The bonding in di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) is best described by the Dewar-Chatt-Duncanson model, which DFT calculations can quantitatively probe.[5][6] This model posits a synergistic interaction involving:

  • σ-donation: The filled π-orbital of the ethylene ligand donates electron density to an empty d-orbital on the platinum atom.

  • π-back-donation: A filled d-orbital on the platinum atom donates electron density back into the empty π* antibonding orbital of the ethylene ligand.[7]

This σ-donation and π-back-donation mechanism effectively weakens the C=C double bond in the ethylene ligand, leading to an elongation of this bond compared to free ethylene.[6] DFT calculations allow for the visualization and quantification of these molecular orbital interactions, providing profound insights into the stability and reactivity of the complex. Furthermore, DFT can be employed to investigate the nature of the platinum-platinum interaction in the dimeric structure, which can influence its supramolecular chemistry.[8][9]

Experimental Protocols: A Step-by-Step DFT Workflow

This section outlines a detailed, self-validating protocol for conducting a DFT study on di-μ-chloro-dichlorobis(ethylene)diplatinum(ii). The causality behind each choice is explained to ensure scientific integrity.

Software Selection

A variety of quantum chemistry software packages can perform the necessary calculations. For this guide, we will reference a general workflow applicable to packages such as Gaussian, ORCA, or ADF.

Step-by-Step Computational Protocol
  • Structure Input:

    • Begin by constructing the initial 3D coordinates of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii). This can be done using a molecular builder or by obtaining crystallographic data from a database like the Cambridge Crystallographic Data Centre (CCDC). The molecule has a bridged dimeric structure.

  • Method Selection: Functional and Basis Set:

    • Functional: The choice of the exchange-correlation functional is critical for accurately describing transition metal complexes. For platinum-containing systems, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT functional often yield reliable results. The PBE0 functional has been shown to perform well for the geometry optimization of platinum complexes.[5] Another excellent choice is the ωB97X-D functional, which includes long-range corrections and an empirical dispersion correction, crucial for accurately modeling non-covalent interactions.

    • Basis Set: For the platinum atoms, it is essential to use a basis set that accounts for relativistic effects, as these are significant for heavy elements. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) is a common and computationally efficient choice that replaces the core electrons with a potential, simplifying the calculation. For a higher level of accuracy, the def2-TZVP (def2-Triple-Zeta Valence with Polarization) basis set can be employed. For the lighter atoms (C, H, Cl), a Pople-style basis set such as 6-311+G(d,p) or a Dunning-type correlation-consistent basis set like cc-pVTZ is recommended to provide a balanced description of the electronic structure.

  • Geometry Optimization:

    • Perform a full geometry optimization of the molecule without any symmetry constraints to locate the minimum energy structure on the potential energy surface. This calculation iteratively adjusts the atomic positions to minimize the forces on each atom.

  • Frequency Calculation:

    • Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:

      • Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

      • Vibrational Spectra: The calculation yields the harmonic vibrational frequencies, which can be directly compared with experimental Infrared (IR) and Raman spectra for validation.[10][11]

  • Electronic Structure Analysis:

    • With the optimized geometry, perform a single-point energy calculation to obtain detailed information about the electronic structure. Key analyses include:

      • Molecular Orbital (MO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other frontier orbitals to understand the nature of the Pt-ethylene bonding and identify the orbitals involved in the Dewar-Chatt-Duncanson interactions.

      • Natural Bond Orbital (NBO) Analysis: This provides a quantitative description of the donor-acceptor interactions, confirming the σ-donation and π-back-donation contributions.

      • Charge Analysis: Methods like Mulliken or Natural Population Analysis (NPA) can be used to determine the partial atomic charges, offering insights into the polarity of the bonds.

Computational Workflow Diagram:

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Validation start Initial Structure Input method Select Functional (e.g., PBE0) & Basis Set (e.g., LANL2DZ/6-311+G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum (No Imaginary Frequencies) freq_calc->verify spectra Predict IR/Raman Spectra freq_calc->spectra electronic Electronic Structure Analysis (MOs, NBO, Charges) verify->electronic validation Compare with Experimental Data spectra->validation electronic->validation

Caption: A logical workflow for a DFT study of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii).

Data Presentation and Interpretation

Structural Parameters

The calculated geometric parameters should be tabulated and compared with available experimental data from X-ray crystallography.

ParameterDFT Calculated Value (Å or °)Experimental Value (Å or °)
Pt-Pt distanceValueValue
Pt-Cl (bridging)ValueValue
Pt-Cl (terminal)ValueValue
Pt-CValueValue
C=CValueValue
∠ Cl(b)-Pt-Cl(b)ValueValue
∠ C-Pt-CValueValue

Note: Experimental values should be sourced from relevant crystallographic databases.

A close agreement between the calculated and experimental geometries serves as a primary validation of the chosen computational methodology.

Vibrational Frequencies

The calculated vibrational frequencies should be compared with experimental IR and Raman data. It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor may be applied for better comparison.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=C stretchValueValue
Pt-Cl stretchValueValue
Pt-C₂H₄ stretchValueValue

Note: Experimental values should be sourced from published spectroscopic studies.

The assignment of vibrational modes can be aided by visualizing the atomic displacements for each calculated frequency.

Electronic Structure and Bonding

The analysis of the electronic structure provides the most profound insights into the nature of the chemical bonding within the molecule.

Dewar-Chatt-Duncanson Bonding Diagram:

DCD_Model cluster_ligand Ethylene (C₂H₄) cluster_metal Platinum(II) pi π-orbital (HOMO) d_empty Empty d-orbital pi->d_empty σ-donation pi_star π*-orbital (LUMO) d_filled Filled d-orbital d_filled->pi_star π-back-donation

Caption: The Dewar-Chatt-Duncanson model of bonding in a platinum-ethylene complex.

The NBO analysis can provide quantitative values for the stabilization energies associated with the σ-donation and π-back-donation, confirming the synergistic nature of this bonding interaction. Visualization of the HOMO and LUMO will typically show the HOMO to be primarily located on the Pt-Cl framework and the LUMO to be a combination of a platinum d-orbital and the ethylene π* orbital, consistent with the Dewar-Chatt-Duncanson model.

Conclusion

This technical guide has provided a comprehensive framework for conducting and interpreting a DFT study of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii). By following the outlined protocols, researchers can gain a detailed understanding of the structural, vibrational, and electronic properties of this important organometallic complex. The insights derived from such computational studies are invaluable for the rational design of new platinum-based compounds with tailored properties for applications in catalysis and medicine. The synergy between robust computational methods and experimental validation is key to advancing our knowledge in these critical fields.

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  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2002). Bonding in cis- and trans-dichlorobis(dimethylsulfide)platinum(II) studied by vibrational (micro)spectroscopy and force field calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 129-139. [Link]

  • ResearchGate. (n.d.). Calculated bond energies and bond length. Retrieved from [Link]

  • ResearchGate. (n.d.). Full list of bond lengths (A ˚ ) and bond angles (8). Retrieved from [Link]

  • Durig, J. R., & others. (1995). Infrared and Raman Spectra, ab initio calculations and conformational equilibria of chloromethyl methyl dichlorosilane. Journal of Molecular Structure, 352, 13-30.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis and Mechanistic Evaluation of Di-μ-chloro-dichlorobis(η²-ethylene)diplatinum(II) (Zeise’s Dimer)

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Importance

Di-μ-chloro-dichlorobis(η²-ethylene)diplatinum(II), commonly known as Zeise's dimer ( [Pt2​Cl4​(C2​H4​)2​] ), is a cornerstone binuclear platinum(II) coordination complex. Characterized by its unique structure—two platinum atoms bridged by two chloride ions ( μ -chloro) and coordinated to two ethylene ligands in a bidentate manner—the complex exhibits a classic square planar geometry around each d8 platinum center[1].

In modern organometallic chemistry, Zeise's dimer is a highly versatile precursor. It is frequently deployed as a catalyst for the hydration of alkynes[2], the hydroamination of unactivated alkenes, and the synthesis of platinacyclobutanes via cyclopropane ring cleavage[3]. Because it lacks the stabilizing potassium counterion found in Zeise's salt, the dimer is significantly more reactive, making it the reagent of choice for advanced ligand-exchange and cross-coupling methodologies.

Mechanistic Causality: The "Why" Behind the Protocol

The synthesis of Zeise's dimer is a masterclass in exploiting coordination chemistry principles, specifically the trans-effect and the 16-electron rule. The protocol is divided into two distinct mechanistic phases:

Phase 1: The Trans-Effect and Ethylene Coordination The synthesis begins with potassium tetrachloroplatinate(II) ( K2​PtCl4​ ). Direct substitution of a chloride ligand by ethylene is kinetically sluggish. To accelerate the process, a catalytic amount of Tin(II) chloride ( SnCl2​ ) is introduced[4]. The SnCl2​ coordinates to the platinum center to form a [PtCl3​(SnCl3​)]2− intermediate. The SnCl3−​ ligand exerts a profound structural and kinetic trans-effect, heavily labilizing the chloride ligand directly opposite to it. This lowers the activation energy barrier, allowing ethylene gas to rapidly substitute the trans-chloride, forming Zeise's salt ( K[PtCl3​(C2​H4​)]⋅H2​O )[5]. The bonding of the ethylene ligand is described by the Dewar-Chatt-Duncanson model: synergistic σ -donation from the alkene's π -orbital to the metal, coupled with π -backbonding from the metal's d -orbitals into the alkene's π∗ antibonding orbital[5].

Phase 2: KCl Elimination and Dimerization To convert Zeise's salt into Zeise's dimer, the salt is treated with absolute ethanol. The causality here relies on solubility equilibrium: potassium chloride (KCl) is highly insoluble in absolute ethanol. As KCl precipitates out of the solution, the platinum complex loses a chloride ligand, transiently forming a 14-electron, 3-coordinate Pt(II) species[6]. To satisfy the thermodynamic preference for a 16-electron square planar configuration, two monomeric units immediately dimerize. The remaining chloride ligands donate their lone pairs to the adjacent platinum atom, forming the stable μ -chloro bridges characteristic of Zeise's dimer[7].

Mechanism N1 [PtCl4]2- (16e- Square Planar) N2 SnCl3- Coordination (Strong Trans-Effect) N1->N2 N3 Ethylene Substitution (Fast Kinetics) N2->N3 N4 [PtCl3(C2H4)]- (Zeise's Anion) N3->N4 N5 -Cl- (Ethanol induced) (14e- Intermediate) N4->N5 N6 μ-Chloro Dimerization (Restores 16e-) N5->N6 N7 [Pt2(μ-Cl)2Cl2(C2H4)2] (Zeise's Dimer) N6->N7

Caption: Mechanistic pathway highlighting the SnCl2 trans-effect and μ-chloro dimerization.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Zeise's Salt Precursor

Note: Conduct all gas-bubbling steps in a well-ventilated fume hood.

  • Dissolution : In a 100 mL Schlenk flask, dissolve 2.0 g of K2​PtCl4​ in 20 mL of 1.0 M aqueous HCl. The solution will exhibit a deep, dark red color.

  • Catalyst Addition : Add 20 mg of SnCl2​⋅2H2​O to the solution. Stir for 5 minutes to allow the formation of the trans-directing tin-platinum intermediate.

  • Ethylene Saturation : Insert a fine-porosity gas dispersion tube into the solution. Bubble high-purity ethylene gas through the mixture at a steady, moderate rate at room temperature.

  • Reaction Monitoring : Continue bubbling for 2 to 4 hours. The reaction is self-validating via a distinct color change: the dark red solution will gradually transition to a clear, bright yellow, indicating the complete formation of the [PtCl3​(C2​H4​)]− anion.

  • Isolation : Cool the flask in an ice bath to maximize crystallization. Filter the resulting yellow crystals of Zeise's salt ( K[PtCl3​(C2​H4​)]⋅H2​O ) through a sintered glass frit. Wash with 5 mL of ice-cold water and dry under a vacuum.

Phase 2: Dimerization to Zeise's Dimer

Note: Zeise's dimer is sensitive to moisture and prolonged air exposure; Phase 2 must be conducted under an inert argon or nitrogen atmosphere using standard Schlenk techniques.

  • Suspension : Transfer the dried Zeise's salt into a dry, argon-flushed 50 mL Schlenk flask. Add 20 mL of anhydrous, absolute ethanol.

  • KCl Elimination : Stir the suspension vigorously at room temperature for 1 to 2 hours. As the reaction progresses, a fine white precipitate (KCl) will form, and the solution will take on a deeper orange hue.

  • Filtration : Filter the mixture through a Celite pad under an inert atmosphere to remove the precipitated KCl[8].

  • Product Isolation : Transfer the filtrate to a clean Schlenk flask and remove the ethanol solvent under reduced pressure (rotary evaporation followed by high vacuum).

  • Collection : The resulting product is Zeise's dimer, isolated as a yellow-orange to orange microcrystalline solid. Store the compound in a sealed vial under argon at -20 °C to prevent decomposition[1].

Workflow A 1. K2PtCl4 + Dilute HCl (Dark Red Solution) B 2. Add SnCl2 Catalyst (Trans-Effect Initiator) A->B C 3. Bubble Ethylene Gas (2-4h) (Ligand Substitution) B->C D 4. Isolate Zeise's Salt (Yellow Crystals) C->D E 5. Suspend in Absolute Ethanol (KCl Elimination) D->E F 6. Filter out KCl Precipitate (Inert Atmosphere) E->F G 7. Zeise's Dimer (Orange/Yellow-Orange Solid) F->G

Caption: Synthetic workflow for the preparation of Zeise's dimer from K2PtCl4.

Data Presentation & Troubleshooting

Table 1: Physicochemical Properties of Zeise's Dimer

PropertyValue
Chemical Name Di-μ-chloro-dichlorobis(η²-ethene)diplatinum[1]
CAS Number 12073-36-8[1]
Molecular Formula C4​H8​Cl4​Pt2​ [1]
Molecular Weight 588.08 g/mol
Appearance Yellow-orange to orange crystalline solid
Coordination Geometry Square planar (around each Pt center)[1]
Solubility Soluble in THF, CH2​Cl2​ , and Toluene; Insoluble in aliphatic hydrocarbons[8]

Table 2: Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Formation of black precipitate Over-reduction of Pt(II) to Pt(0) (Platinum black)Reduce SnCl2​ catalyst loading; maintain strictly ambient temperatures during ethylene bubbling.
Incomplete ethylene coordination Poor gas-liquid mass transferUse a fine-porosity gas dispersion frit to reduce bubble size; increase magnetic stirring rate.
Low yield during dimerization Incomplete precipitation of KClEnsure absolute anhydrous ethanol is used; trace water solubilizes KCl, preventing the equilibrium shift required for dimerization.

Sources

Di-mu-chloro-dichlorobis(ethylene)diplatinum(ii) as a precursor for homogeneous catalysts

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) as a versatile precursor for homogeneous catalysis.

Introduction: The Strategic Role of Zeise's Dimer in Homogeneous Catalysis

Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), commonly referred to as Zeise's dimer, is a cornerstone organometallic compound that serves as a highly valuable and versatile precatalyst in homogeneous catalysis.[1][2] Its stability under ambient conditions, coupled with the labile nature of its ethylene ligands, makes it an ideal starting material for the in situ generation of catalytically active platinum species.[3] This guide provides a comprehensive overview of its properties, activation mechanisms, and detailed protocols for its application in key synthetic transformations, including hydrosilylation and cycloisomerization reactions. The focus is not merely on procedural steps but on the underlying chemical principles that govern catalyst activation and performance, empowering researchers to rationally design and optimize their catalytic systems.

Physicochemical Properties and Structural Data

Understanding the fundamental characteristics of Zeise's dimer is crucial for its effective use. The compound exists as an orange, crystalline solid and is characterized by a dimeric structure where two square-planar platinum(II) centers are bridged by two chloride ligands.[1] The ethylene ligands are coordinated perpendicular to the platinum coordination plane.

PropertyValue
Chemical Formula C4H8Cl4Pt2
Molecular Weight 588.1 g/mol [4]
Appearance Orange crystalline powder[4]
CAS Number 12073-36-8[1]
Structure Dimeric, chloro-bridged
Solubility Soluble in chlorinated solvents (e.g., CH2Cl2, CHCl3), acetone; reacts in ethanol.[5]
Synonyms Zeise's Dimer, Di-μ-chlorodichlorobis(η2-ethene)diplatinum[1]

Core Principle: Activation of the Precursor

The utility of Zeise's dimer stems from its function as a precatalyst, meaning it is not the active catalytic species itself. The robust μ-chloro bridges must be cleaved to generate reactive, monomeric platinum complexes. This activation is typically achieved by introducing a coordinating ligand (L) that breaks the dimer, leading to the formation of catalytically active species. The nature of the ligand and reaction conditions dictate whether the resulting active catalyst is a Pt(0) or Pt(II) complex.

This process is fundamental to nearly all catalytic applications of the dimer. The displacement of the weakly bound ethylene ligand is also a key step in many reaction mechanisms, allowing the substrate to coordinate to the platinum center.[3]

G cluster_0 Precursor Activation Precursor [PtCl2(C2H4)]2 (Zeise's Dimer) ActiveCatalyst 2 x [PtCl2(C2H4)L] (Monomeric Pt(II) Species) Precursor->ActiveCatalyst Dimer Cleavage Ligand 2L (e.g., Phosphine, Diimine) Ligand->ActiveCatalyst Coordination G cluster_1 Enyne Cycloisomerization Workflow Start Dissolve Enyne Substrate in Anhydrous Solvent AddCat Add Zeise's Dimer (1-5 mol%) Start->AddCat React Heat Reaction Mixture (40-80 °C) AddCat->React Monitor Monitor Progress (TLC, GC-MS) React->Monitor Monitor->React Incomplete Purify Concentrate and Purify (Column Chromatography) Monitor->Purify Complete Product Isolated Cyclic Product Purify->Product

Sources

Ligand substitution reaction conditions for di-mu-chloro-dichlorobis(ethylene)diplatinum(ii)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ligand Substitution Reaction Conditions for Di-μ-chloro-dichlorobis(ethylene)diplatinum(II)

Introduction & Mechanistic Overview

Di-μ-chloro-dichlorobis(ethylene)diplatinum(II), commonly known as Zeise’s dimer ( [Pt(μ−Cl)Cl(C2​H4​)]2​ ), is a cornerstone precursor in organometallic chemistry. It is extensively utilized in the synthesis of mononuclear platinum(II) complexes, homogeneous catalysts, and targeted platinum-based chemotherapeutics[1][2].

The reactivity of Zeise's dimer is governed by two sequential ligand substitution phases:

  • Bridge Cleavage (Associative Mechanism): The dinuclear complex undergoes symmetric cleavage of the chloride bridges upon attack by a nucleophile (L). Because the ethylene ligand exerts a profound trans effect, the incoming ligand is directed trans to the ethylene, yielding trans−[PtCl2​(C2​H4​)L] [3].

  • Ethylene Displacement: If excess ligand is present, or if the system is thermodynamically driven, the strongly bound ethylene ligand can be displaced to form trans−[PtCl2​L2​] or cis−[PtCl2​L2​] .

Solvent Causality: The choice of solvent is critical. Non-coordinating solvents like dichloromethane ( CH2​Cl2​ ) or chloroform ( CHCl3​ ) are strictly preferred. Coordinating solvents like ethanol induce solvolysis and chloride ion exchange[4], while reactive solvents like acetone can trigger unintended aldol condensation side-reactions catalyzed by the Pt(II) center[5].

Pathway Dimer Zeise's Dimer [Pt(μ-Cl)Cl(C₂H₄)]₂ Cleavage Bridge Cleavage (Associative) Dimer->Cleavage + 2 L Monomer trans-[PtCl₂(C₂H₄)L] Cleavage->Monomer Subst Ethylene Displacement (- C₂H₄) Monomer->Subst + L Final trans-[PtCl₂L₂] or cis-[PtCl₂L₂] Subst->Final

Reaction pathway from Zeise's dimer to mononuclear substituted Pt(II) complexes.

Quantitative Kinetic and Thermodynamic Data

Understanding the kinetics of bridge cleavage is essential for controlling the reaction and preventing over-substitution. The cleavage proceeds via an associative activation pathway, characterized by a large negative entropy of activation ( ΔS‡ )[6].

Table 1: Thermodynamic and Kinetic Parameters for Pt(II) Olefin Dimer Bridge Cleavage

Starting ComplexNucleophile (L)Kinetic Rate ( k2​ , M−1s−1 )Equilibrium Constant ( Keq​ )Reference
[PtCl2​(C2​H4​)]2​ Ethylene ( C2​H4​ )N/A (Fast) 6.8±0.6M−1 [7]
[PtCl2​(C8​H14​)]2​ *Methanol 0.128±0.003 0.0169±0.0015M−1 [6]
[PtCl2​(C8​H14​)]2​ *Acetonitrile 4.93±0.02 9.7±0.9M−1 [6]

*Note: Data for the analogous bis-cyclooctene dimer is provided to illustrate the dramatic difference in reaction rates between weak ( MeOH ) and strong ( MeCN ) nucleophiles.

Self-Validating Experimental Protocols

Protocol 1: Controlled Bridge Cleavage to Synthesize trans−[PtCl2​(C2​H4​)L]

Objective: Isolate the mononuclear mixed-ligand complex without displacing the ethylene ligand. Causality & Design: A strict 1:2 molar ratio (Dimer:Ligand) must be maintained. The reaction is conducted at sub-ambient temperatures to suppress the kinetic energy required for the subsequent ethylene displacement step[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with N2​ . Dissolve 1.0 mmol of Zeise’s dimer in 15 mL of anhydrous, degassed CH2​Cl2​ .

  • Temperature Control: Cool the vibrant orange solution to -20 °C using a dry ice/ethylene glycol bath. Rationale: Low temperatures prevent premature ethylene loss.

  • Ligand Addition: Dissolve exactly 2.0 mmol of the target ligand (e.g., an amine or N-oxide) in 5 mL of CH2​Cl2​ . Add this dropwise over 15 minutes.

  • Reaction: Stir the mixture for 2 hours while allowing it to slowly warm to 0 °C. The solution will transition from orange to a pale yellow, indicating successful bridge cleavage.

  • In-Process Validation (Self-Validation Check): Withdraw a 0.1 mL aliquot, evaporate the solvent, and dissolve in CDCl3​ . Run a quick 1H NMR.

    • Pass Criteria: The coordinated ethylene protons should appear as a singlet with 195Pt satellites (typically shifted to ~5.0–5.5 ppm depending on L). The absence of a free ethylene signal (~5.4 ppm without satellites) confirms that displacement has not occurred.

  • Isolation: Concentrate the solution under reduced pressure (do not heat above 25 °C) and precipitate the product using cold hexane. Filter and dry under vacuum.

ProtocolWorkflow S1 1. Preparation Dry CH₂Cl₂ under N₂ Cool to -20°C S2 2. Ligand Addition Dropwise addition of L Strict stoichiometry (1:2) S1->S2 S3 3. Bridge Cleavage Stir for 2-4 hours Warm to 0°C slowly S2->S3 S4 4. In-Process Validation Check ¹H NMR for C₂H₄ shift (~5.0 ppm) S3->S4 S5 5. Isolation Solvent evaporation Recrystallization S4->S5

Self-validating workflow for the bridge cleavage of Zeise's dimer.

Protocol 2: Complete Substitution to Synthesize trans−[PtCl2​L2​]

Objective: Fully displace the ethylene ligand to form a bis-substituted platinum(II) complex. Causality & Design: Because ethylene is a strong π -acceptor, its displacement is thermodynamically challenging. We utilize Le Chatelier's principle by physically removing the dissociated ethylene gas from the system, driving the equilibrium toward the final product[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Zeise’s dimer in 20 mL of anhydrous CHCl3​ at room temperature.

  • Ligand Addition: Add an excess of the target ligand (4.5 to 5.0 mmol) to ensure complete substitution.

  • Equilibrium Driving: Equip the flask with a reflux condenser and a gas dispersion tube. Gently bubble dry N2​ through the solution while heating to 45 °C for 6–8 hours. Rationale: The N2​ sparge physically strips the cleaved ethylene gas from the solvent, preventing the reverse reaction.

  • In-Process Validation (Self-Validation Check): Monitor the reaction via 195Pt NMR.

    • Pass Criteria: The complete disappearance of the signal corresponding to trans−[PtCl2​(C2​H4​)L] and the emergence of a single new resonance corresponding to the trans−[PtCl2​L2​] species.

  • Isolation: Evaporate the CHCl3​ to dryness. Wash the crude solid with diethyl ether to remove excess unreacted ligand, then recrystallize from a suitable solvent mixture (e.g., CH2​Cl2​ /hexane).

References

  • Substitution reactions for ligands of platinum(II) complexes. Solvation and chloride ion exchange for solutions of trans-di-.mu.-chloro-dichlorobis(ethylene)diplatinum(II) in ethanol Inorganic Chemistry - ACS Publications URL:[Link]

  • Mechanism of the Platinum(II)-Catalyzed Hydroamination of 4-Pentenylamines Organometallics - ACS Publications URL:[Link]

  • Preparation and spectroscopic study of trans-[PtCl2(C2H4)L] (L = QNO, IQNO, 4-ClQNO, 2-MeQNO, 4-MeQNO) ResearchGate / Polyhedron URL:[Link]

  • Dinuclear Olefin and Alkyne Complexes of Platinum(II) ResearchGate / European Journal of Inorganic Chemistry URL:[Link]

  • Bridge-splitting kinetics, equilibria and structures of trans-biscyclooctene complexes of platinum(II) ResearchGate / Dalton Transactions URL:[Link]

  • Bridge-splitting kinetics, equilibria and structures of trans-[PtCl2(C2H4)]2 ResearchGate / Inorganica Chimica Acta URL:[Link]

  • (12) United States Patent - DeNinno et al. / Hendrix et al. Google APIs / US Patent Office URL:[Link]

  • the anion of Zeise's salt, K[(C2H4)PtCl3]center dot H2O ResearchGate URL:[Link]

Sources

Application Note: Advanced Hydrosilylation Catalysis Using Di-μ-chloro-dichlorobis(ethylene)diplatinum(II)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Di-μ-chloro-dichlorobis(ethylene)diplatinum(II), universally known as Zeise’s dimer ( [Pt2​Cl4​(C2​H4​)2​] ), is a premier electrophilic Pt(II) precatalyst. For drug development professionals and synthetic chemists, achieving precise hydrosilylation of sterically hindered or complex polyenes requires a catalyst with a highly accessible coordination sphere. Unlike Pt(0) systems (e.g., Karstedt’s catalyst) which can suffer from induction periods or side-reactions with sensitive functional groups, Zeise's dimer provides a well-defined, easily activated entry point into the catalytic cycle.

This application note details the mechanistic causality, self-validating protocols, and quantitative benchmarks for deploying Zeise's dimer in advanced hydrosilylation workflows.

Mechanistic Causality: The Chalk-Harrod Pathway

To optimize a catalytic reaction, one must understand the molecular logic dictating its progression. Zeise’s dimer operates via the classic Chalk-Harrod mechanism 1.

The strategic advantage of Zeise's dimer lies in its μ -chloro bridges and labile ethylene ligands. Upon introduction to the reaction matrix, the dimer easily cleaves into monomeric active species. The ethylene ligands are rapidly displaced by the incoming silane or substrate, bypassing the need for harsh thermal or photochemical activation.

  • Oxidative Addition : The Si-H bond of the silane oxidatively adds to the electrophilic Pt(II) center, generating a transient Pt(IV) hydrido-silyl complex.

  • Alkene Coordination & Migratory Insertion : The target alkene coordinates to the metal and subsequently undergoes hydrometalation (insertion into the Pt-H bond).

  • Reductive Elimination : The alkyl and silyl ligands couple, ejecting the functionalized product and regenerating the active Pt(II) species.

ChalkHarrod Start Active Pt(II) Species (From Zeise's Dimer) OA Oxidative Addition [Pt(II) -> Pt(IV)-H(SiR3)] Start->OA + Silane Silane Silane (R3Si-H) Silane->OA Alkene Alkene (R'-CH=CH2) Coord Alkene Coordination [Pt(IV) Complexation] Alkene->Coord Product Hydrosilylated Product (R'-CH2-CH2-SiR3) OA->Coord + Alkene MI Migratory Insertion (Hydrometalation) Coord->MI RE Reductive Elimination [C-Si Bond Formation] MI->RE RE->Start Catalyst Regeneration RE->Product

Figure 1: The Chalk-Harrod catalytic cycle for Pt(II)-mediated hydrosilylation.

Experimental Design & Self-Validating Protocol

Every robust experimental protocol must be a self-validating system. The following methodology for the hydrosilylation of sterically demanding substrates (e.g., 2,2-divinyladamantane) is designed with built-in diagnostic checkpoints 1.

Reagent Causality & Preparation
  • Solvent Selection : Benzene or THF must be rigorously dried and degassed. Causality : Trace moisture will outcompete the alkene, leading to the rapid hydrolysis of the silane into siloxanes and the irreversible deactivation of the Pt(II) center.

  • Catalyst Concentration : Maintain a relatively high catalyst concentration (e.g., 5.3×10−5 M) for hindered substrates. Causality : Lower concentrations ( <10−7 M) drastically slow the reaction, allowing competitive β -hydride elimination or catalyst aggregation to dominate.

Step-by-Step Hydrosilylation Protocol
  • System Purge : Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Cycle with Argon/Vacuum three times to establish a strictly inert atmosphere.

  • Reagent Loading : Under positive Argon pressure, charge the flask with 2,2-divinyladamantane (10 mg, ~0.05 mmol) and Zeise’s dimer ( [Pt2​Cl4​(C2​H4​)2​] ) to achieve a [Catalyst]/[Substrate] ratio of 10−3 mol/mol.

  • Solvent Addition : Inject 1.0 mL of anhydrous, degassed benzene. Stir for 2 minutes.

    • Validation Checkpoint 1: The solution should appear clear and pale yellow.

  • Silane Introduction : Dropwise, inject triethylsilane ( Et3​SiH , 1.1 equivalents).

  • Reaction Execution : Stir at room temperature (20–25 °C) for 1 hour.

    • Validation Checkpoint 2 (Self-Reporting): A successful reaction maintains a homogeneous amber/yellow state. If the solution turns opaque black (Platinum Black), the catalyst has irrecoverably decomposed due to oxygen/moisture ingress or localized overheating. Terminate and restart.

  • Quenching & Filtration : Upon completion (verified by GC-MS), quench the reaction by exposing it to air. Filter the mixture through a short pad of Celite to remove any trace metal particulates.

  • Purification : Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Workflow Prep 1. Preparation Dry Glassware/Solvents Purge 2. Atmosphere Argon Schlenk Line Prep->Purge Load 3. Reagent Loading Zeise's Dimer + Substrate Purge->Load React 4. Execution Silane Addition (RT) Load->React Monitor 5. Diagnostics Visual & GC-MS Check React->Monitor Monitor->React Clear/Yellow (Ongoing) Quench 6. Quenching Air Exposure & Celite Monitor->Quench Complete Purify 7. Purification Chromatography

Figure 2: Self-validating experimental workflow for Schlenk-line hydrosilylation.

Quantitative Performance Data

The efficacy of Zeise's dimer is highly dependent on concentration and substrate geometry. The following table synthesizes quantitative benchmarks derived from authoritative literature 1, 2.

SubstrateSilaneCatalyst ConcentrationReaction ConditionsYield / ConversionMechanistic Observation
2,2-Divinyladamantane Et3​SiH 5.3×10−5 MBenzene, RT, 1 h>91% (Monosilylated)High concentration prevents catalyst deactivation; rapid reaction at RT.
2,2-Divinyladamantane Et3​SiH 5.3×10−7 MBenzene, RT, 1 h<12% Drastic drop in TOF; competitive pathways dominate at low concentrations.
Carbon Dioxide ( CO2​ ) BuSiH3​ 0.5 mol%Neat/Anhydrous, 5 atm, RT, 15 min>99% (Silyl formate)TOF of 714 h−1 ; demonstrates extreme electrophilicity of the Pt center.
Tertiary Amides Ph2​SiH2​ 1.0 mol%THF, 40 °C, 1 h>90% (Amine)Efficient reduction via silane activation; broadens synthetic utility.

Troubleshooting & System Diagnostics

When utilizing highly electrophilic Pt(II) complexes, deviations in yield are usually symptomatic of upstream preparation failures.

  • Diagnostic 1: Rapid Formation of Platinum Black

    • Causality: The Pt(II) species has undergone unmitigated reductive elimination without substrate insertion, or water has acted as a nucleophile, stripping the ligands and reducing the metal to Pt(0) nanoparticles.

    • Correction: Re-distill solvents over sodium/benzophenone. Ensure the silane is stored over molecular sieves.

  • Diagnostic 2: Alkene Isomerization Outcompetes Hydrosilylation

    • Causality: The migratory insertion step is reversible, and β -hydride elimination is occurring faster than the final reductive elimination.

    • Correction: Switch to a less sterically hindered or more electronically active silane (e.g., transitioning from Et3​SiH to PhSiH3​ ) to accelerate the oxidative addition/reductive elimination kinetics. Alternatively, lower the reaction temperature to suppress the activation energy required for β -hydride elimination 3.

References

  • Organometallics (ACS Publications). Platinum-Catalyzed Hydrosilylation of 2,2-Divinyladamantane.
  • Molecules (PMC - NIH). Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes.
  • Wipf Group (University of Pittsburgh). Oxidation States & Platinum Catalysis.

Sources

Preparation of Organoplatinum Complexes from Di-μ-chloro-dichlorobis(ethylene)diplatinum(II)

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Bridge Cleavage, Ligand Substitution, and Oxidative Addition Workflows

Executive Summary

Di-μ-chloro-dichlorobis(ethylene)diplatinum(II), universally known as Zeise's dimer (CAS 12073-36-8)[1], is a cornerstone precursor in organometallic chemistry. Featuring a dinuclear Pt(II) core bridged by chloride ligands and stabilized by η2 -coordinated ethylene, it serves as an ideal entry point for synthesizing diverse organoplatinum complexes. As a Senior Application Scientist, I have structured this guide to outline field-proven protocols for controlled bridge cleavage, ligand substitution, and the synthesis of platinacyclobutanes. These methodologies provide critical mechanistic pathways for professionals engaged in drug development, total synthesis, and homogeneous catalysis.

Mechanistic Grounding: The Reactivity of Zeise's Dimer

The synthetic utility of Zeise's dimer stems from two fundamental structural features that dictate its reactivity:

  • Labile Chloride Bridges (Kinetic Control) : The μ -chloro bridges are highly susceptible to nucleophilic attack. Treatment with neutral ligands ( L ), such as amines, pyridines, or phosphines, rapidly cleaves the dimer to yield mononuclear complexes of the general formula [PtCl2​(C2​H4​)L] [2]. The strong trans effect of the ethylene ligand typically directs the incoming nucleophile to the trans position relative to the ethylene.

  • Ethylene Displacement (Thermodynamic Control) : The η2 -ethylene ligand is hemilabile. While it temporarily stabilizes the Pt(II) center, it can be displaced by excess ligand or under thermal driving forces to yield bis-ligated complexes ( [PtCl2​L2​] )[3].

  • Oxidative Addition (C–C Activation) : Zeise's dimer reacts with electron-rich cyclopropanes (e.g., siloxycyclopropanes or cyclopropanols) to undergo targeted C–C bond cleavage. This yields Pt(IV) platinacyclobutanes[4]. This specific reactivity has been elegantly leveraged in the total synthesis of complex alkaloids, such as the pyridine-containing limonoid alkaloid (–)-xylogranatopyridine B[5][6].

General Guidelines & Best Practices
  • Atmosphere : While Zeise's dimer is relatively stable, conducting reactions under an inert atmosphere (nitrogen or argon) is strictly recommended to prevent the oxidation of sensitive incoming ligands (e.g., phosphines) and to maintain catalyst longevity.

  • Solvent Selection : Dichloromethane ( CH2​Cl2​ ) and chloroform ( CHCl3​ ) are standard, non-coordinating solvents for bridge cleavage and alkyne coordination[7]. Tetrahydrofuran (THF) is preferred for oxidative addition workflows.

  • Temperature Control : Bridge cleavage is highly exothermic and rapid; it must be performed at sub-ambient temperatures (-20 °C to 0 °C) to prevent premature ethylene displacement[2].

Experimental Protocols
Protocol A: Synthesis of Mononuclear Ethylene-Amine/Phosphine Pt(II) Complexes

Causality Insight: To isolate the intermediate [PtCl2​(C2​H4​)L] without displacing the ethylene ligand, strict stoichiometric control (1:2 dimer-to-ligand ratio) and low temperatures are required to arrest the reaction after bridge cleavage[2].

  • Preparation : Flame-dry a Schlenk flask and purge with argon.

  • Dissolution : Dissolve 1.0 mmol (588.1 mg) of Zeise's dimer[1] in 15 mL of anhydrous CH2​Cl2​ . The solution will appear bright orange.

  • Cooling : Cool the reaction mixture to -20 °C using a dry ice/acetone bath.

  • Ligand Addition : Dissolve 2.0 mmol of the target ligand (e.g., triphenylphosphine or pyridine) in 5 mL of CH2​Cl2​ . Add this solution dropwise over 10 minutes to the vigorously stirring dimer solution.

  • Reaction : Stir the mixture at -20 °C for 30 minutes. The color will typically shift to a pale yellow, indicating successful bridge cleavage and the formation of the mononuclear complex[2].

  • Isolation : Concentrate the solution under reduced pressure (keeping the water bath temperature below 10 °C to prevent ethylene loss). Precipitate the product by adding cold hexanes. Filter and dry under high vacuum.

Protocol B: Synthesis of Platinacyclobutanes via Cyclopropane Ring-Opening

Causality Insight: The electrophilic Pt(II) center attacks the electron-rich C–C bond of substituted cyclopropanes, driving an oxidative addition that yields a stable Pt(IV) platinacyclobutane[4].

  • Preparation : In an argon-purged reaction vial, dissolve 0.5 mmol of Zeise's dimer in 10 mL of anhydrous THF.

  • Substrate Addition : Add 1.0 mmol of the substituted cyclopropane (e.g., a siloxycyclopropane or cyclopropanol) to the solution at room temperature[5].

  • Reaction : Stir the mixture at room temperature for 12–24 hours. Monitor the reaction via 1H NMR. You are looking for the disappearance of the coordinated ethylene peak at ~4.5 ppm and the appearance of Pt-bound methylene protons exhibiting characteristic well-resolved 195Pt satellites ( JPt−H​≈100 Hz)[2].

  • Quenching/Trapping : If the platinacyclobutane is an intermediate for further synthesis, add a trapping agent (e.g., 2.0 mmol pyridine) and stir for an additional 2 hours to stabilize the complex[4].

  • Purification : Evaporate the solvent and purify the resulting complex via silica gel chromatography or recrystallization.

Quantitative Data Presentation

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve specific complex geometries from Zeise's dimer.

Reactant / LigandStoichiometry (Dimer:Ligand)Temp (°C)SolventPrimary ProductApplication / NotePyridine / Amines1:2-20 to 0 CH2​Cl2​ trans [PtCl2​(C2​H4​)(amine)] Precursor for hydroamination catalysts[8].Triphenylphosphine1:>425 to 50 CHCl3​ cis/trans [PtCl2​(PPh3​)2​] Complete ethylene displacement[3].Internal Alkynes1:225 CH2​Cl2​ [PtCl2​(Alkyne)]2​ Requires physical removal of cleaved ethylene[7].Siloxycyclopropanes1:225THFPlatinacyclobutane (Pt-IV)Ring-opening for complex alkaloid synthesis[5].

Mechanistic Visualizations

G Z Zeise's Dimer [PtCl2(C2H4)]2 L1 + 2 L (Nucleophile) Low Temp (-20°C) Z->L1 M1 Bridge Cleavage Mononuclear Complex [PtCl2(C2H4)L] L1->M1 Fast L2 + 2 L (Excess) Room Temp / Heat M1->L2 M2 Ethylene Displacement Bis-Ligand Complex [PtCl2L2] L2->M2 Slow / Heat

Caption: Mechanistic pathway of Zeise's dimer bridge cleavage and ethylene displacement.

G Z2 Zeise's Dimer [PtCl2(C2H4)]2 C1 Electron-Rich Cyclopropane Z2->C1 OA Oxidative Addition C-C Bond Cleavage C1->OA + Substrate PC Platinacyclobutane Pt(IV) Intermediate OA->PC Isomerization RO Ring Opening / Further Reactivity PC->RO + Trapping Agent

Caption: Oxidative addition pathway for the formation of platinacyclobutanes.

References
  • Oxidation States - Wipf Group University of Pittsburgh[Link][4]

  • Dinuclear Olefin and Alkyne Complexes of Platinum(II) ResearchGate[Link][7]

  • Mechanism of the Platinum(II)-Catalyzed Hydroamination of 4-Pentenylamines Organometallics - ACS Publications[Link][2]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Chemical Reviews - ACS Publications[Link][8]

  • Total Synthesis of (–)-Xylogranatopyridine B via a Palladium-Catalyzed Oxidative Stannylation of Enones Journal of the American Chemical Society (via PMC)[Link][5][6]

  • Multidentate phosphino-alkene ligands and their late-transition metal complexes White Rose eTheses Online [Link][3]

Sources

Application Notes and Protocols for Asymmetric Synthesis Utilizing Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) in Asymmetric Catalysis

Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), commonly known as Zeise's dimer ([Pt(C₂H₄)Cl₂]₂), is a cornerstone precursor in the realm of platinum-catalyzed organic synthesis.[1][2] While not inherently chiral, its significance in asymmetric synthesis lies in its ability to serve as a versatile and reliable starting material for the generation of catalytically active chiral platinum(II) complexes. The lability of the ethylene ligands allows for their facile displacement by bespoke chiral ligands, thereby creating a tailored chiral environment around the platinum center. This strategy has been successfully employed to achieve high levels of enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth exploration of the applications of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) in asymmetric synthesis, with a primary focus on the well-established asymmetric Diels-Alder reaction. Additionally, it will touch upon emerging applications in intramolecular hydroamination, highlighting the potential and current state of research in these areas. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to leverage this platinum precursor in their synthetic endeavors.

Core Application: Asymmetric Diels-Alder Reactions

The enantioselective Diels-Alder reaction is a powerful tool for the construction of stereochemically complex six-membered rings.[3] Platinum catalysts generated from Zeise's dimer, in combination with chiral ligands, have emerged as highly effective promoters of this transformation, offering excellent levels of enantioselectivity.[4][5][6][7]

Mechanism of Action and Rationale for Catalyst Design

The catalytic cycle for the asymmetric Diels-Alder reaction using a platinum catalyst derived from Zeise's dimer and a chiral bidentate ligand, such as a phosphinooxazolidine (POZ), is initiated by the formation of a cationic chiral platinum(II) complex. This is typically achieved by reacting the platinum precursor with the chiral ligand and a halide scavenger, such as a silver salt.

The resulting cationic platinum complex functions as a Lewis acid, coordinating to the dienophile and thereby lowering its LUMO energy. The chiral ligand creates a sterically defined pocket around the platinum center, forcing the dienophile to adopt a specific orientation. This biased coordination dictates the facial selectivity of the diene's approach, leading to the preferential formation of one enantiomer of the Diels-Alder adduct.

Asymmetric Diels-Alder Mechanism Figure 1: Catalytic Cycle of Asymmetric Diels-Alder Reaction cluster_0 Catalyst Activation cluster_1 Catalytic Cycle [Pt(C2H4)Cl2]2 [Pt(C2H4)Cl2]2 Active Catalyst [Pt(L)Cl]+X- Active Catalyst [Pt(L)Cl]+X- [Pt(C2H4)Cl2]2->Active Catalyst [Pt(L)Cl]+X- + L + AgX Chiral Ligand (L) Chiral Ligand (L) Chiral Ligand (L)->Active Catalyst [Pt(L)Cl]+X- AgX AgX Active Catalyst [Pt(L*)Cl]+X- Active Catalyst [Pt(L*)Cl]+X- AgX->Active Catalyst [Pt(L*)Cl]+X- Dienophile Coordination Dienophile Coordination Active Catalyst [Pt(L)Cl]+X-->Dienophile Coordination + Dienophile Diene Attack Diene Attack Dienophile Coordination->Diene Attack + Diene Product Release Product Release Diene Attack->Product Release Cycloaddition Product Release->Active Catalyst [Pt(L)Cl]+X- - Product Chiral Ligand (L*) Chiral Ligand (L*)

Caption: Figure 1: Catalytic Cycle of Asymmetric Diels-Alder Reaction.

Featured Chiral Ligands: Phosphinooxazolidines (POZ)

Chiral phosphinooxazolidine (POZ) ligands have proven to be particularly effective in platinum-catalyzed asymmetric Diels-Alder reactions, affording high enantioselectivities.[4][5][6] These ligands are readily synthesized from commercially available chiral amino alcohols, allowing for modularity in their design.

Data Presentation: Performance in Asymmetric Diels-Alder Reactions

The following table summarizes the performance of a cationic platinum-POZ catalyst system in the asymmetric Diels-Alder reaction between cyclopentadiene and various N-acryloyl-1,3-oxazolidin-2-ones.

EntryDienophileYield (%)endo/exoee (%)
1N-acryloyl-1,3-oxazolidin-2-one95>99:198
2N-crotonoyl-1,3-oxazolidin-2-one92>99:197
3N-fumaroyl-1,3-oxazolidin-2-one88>99:196

Data synthesized from findings reported in the literature.[4][6]

Experimental Protocols

Protocol 1: In Situ Preparation of the Cationic Chiral Platinum-POZ Catalyst

This protocol describes the preparation of the active catalyst from di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), a chiral phosphinooxazolidine (POZ) ligand, and a silver salt.

Materials:

  • Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) ([Pt(C₂H₄)Cl₂]₂)

  • Chiral Phosphinooxazolidine (POZ) Ligand

  • Silver Hexafluoroantimonate (AgSbF₆)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) (1.0 eq) and the chiral POZ ligand (2.2 eq) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30 minutes.

  • Add silver hexafluoroantimonate (2.2 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour. A white precipitate of AgCl will form.

  • The resulting solution containing the cationic chiral platinum-POZ catalyst is used directly in the subsequent asymmetric reaction.

Caption: Figure 2: Workflow for Catalyst Preparation.

Protocol 2: Asymmetric Diels-Alder Reaction of Cyclopentadiene with N-Acryloyl-1,3-oxazolidin-2-one

This protocol details the highly enantioselective Diels-Alder reaction using the in situ prepared catalyst.

Materials:

  • Cationic chiral platinum-POZ catalyst solution (from Protocol 1)

  • N-Acryloyl-1,3-oxazolidin-2-one

  • Freshly cracked cyclopentadiene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To the freshly prepared catalyst solution (typically 5 mol% Pt) in anhydrous dichloromethane at -78 °C, add N-acryloyl-1,3-oxazolidin-2-one (1.0 eq).

  • Stir the mixture at -78 °C for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Diels-Alder adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Emerging Applications: A Look into Asymmetric Hydroamination

The intramolecular hydroamination of unactivated olefins is a highly atom-economical method for the synthesis of nitrogen-containing heterocycles. Platinum catalysts derived from di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) have shown efficacy in this transformation.[1][8]

Current State and Future Outlook

Widenhoefer and coworkers have reported the intramolecular hydroamination of γ- and δ-amino olefins using a catalytic system generated from [PtCl₂(H₂C=CH₂)]₂ and triphenylphosphine (PPh₃), affording the corresponding pyrrolidine and piperidine derivatives in good yields.[8] The proposed mechanism involves the formation of a platinum amine complex, followed by intramolecular nucleophilic attack of the amine onto the platinum-coordinated olefin.[8]

While this initial work utilized an achiral phosphine ligand, the established catalytic cycle provides a strong foundation for the development of an asymmetric variant. The substitution of PPh₃ with a suitable chiral phosphine ligand is a logical next step toward achieving enantioselectivity. However, detailed protocols for a highly enantioselective version of this reaction specifically starting from Zeise's dimer are still an active area of research. The development of such a system would represent a significant advancement in the synthesis of chiral nitrogen heterocycles.

Hydroamination_Potential Figure 3: Path to Asymmetric Hydroamination A [Pt(C2H4)Cl2]2 + PPh3 B Achiral Pt Catalyst A->B C Intramolecular Hydroamination B->C D Racemic Product C->D E [Pt(C2H4)Cl2]2 + Chiral Phosphine (L*) F Chiral Pt Catalyst E->F G Asymmetric Intramolecular Hydroamination F->G H Enantioenriched Product G->H

Caption: Figure 3: Path to Asymmetric Hydroamination.

Conclusion

Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) stands as a pivotal precursor for the generation of sophisticated chiral platinum catalysts. Its application in the asymmetric Diels-Alder reaction, particularly with chiral POZ ligands, is well-established and provides a reliable method for the synthesis of enantioenriched cyclic compounds. The detailed protocols provided herein offer a practical guide for the implementation of this methodology. Furthermore, the demonstrated utility of catalysts derived from Zeise's dimer in hydroamination reactions opens promising avenues for the future development of novel asymmetric transformations. Continued exploration of chiral ligand design will undoubtedly expand the synthetic utility of this versatile platinum precursor.

References

  • Nakano, H., Takahashi, K., Okuyama, Y., Senoo, C., Tsugawa, N., Suzuki, Y., Fujita, R., Sasaki, K., & Kabuto, C. (2004). Chiral Phosphinooxazolidine Ligands for Palladium- and Platinum-Catalyzed Asymmetric Diels−Alder Reactions. The Journal of Organic Chemistry, 69(21), 7092–7100. [Link]

  • Bender, C. F., & Widenhoefer, R. A. (2005). Platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines. Journal of the American Chemical Society, 127(4), 1070–1071. [Link]

  • Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. In Handbook of Cyclization Reactions (pp. 1-40). Wiley-VCH. [Link]

  • Nakano, H., Takahashi, K., Okuyama, Y., Senoo, C., Tsugawa, N., Suzuki, Y., Fujita, R., Sasaki, K., & Kabuto, C. (2004). Chiral Phosphinooxazolidine Ligands for Palladium- And Platinum-Catalyzed Asymmetric Diels-Alder Reactions. PubMed. [Link]

  • Timmons, C., & Li, G. (2006). Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. [Link]

  • Widenhoefer, R. A., & Bender, C. F. (2005). Platinum-based catalysts for the hydroamination of olefins with sulfonamides and weakly basic anilines. PubMed. [Link]

  • Widenhoefer, R. A., & Bender, C. F. (2005). Platinum-Catalyzed Intramolecular Hydroamination of Unactivated Olefins with Secondary Alkylamines. Journal of the American Chemical Society. [Link]

  • Nakano, H., et al. (2004). Chiral Phosphinooxazolidine Ligands for Palladium- And Platinum-Catalyzed Asymmetric Diels-Alder Reactions. PubMed. [Link]

  • Fürstner, A., et al. (2001). Platinum-Catalyzed Cycloisomerization Reactions of Enynes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Platinum(II) Catalysts for Highly Enantioselective 1,6-Enyne Cycloisomerizations. Synthetic, Structural, and Catalytic Studies. [Link]

  • Nakano, H., et al. (2002). Chiral phosphinooxathiane ligands for catalytic asymmetric Diels-Alder reaction. PubMed. [Link]

  • Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines. PubMed. [Link]

Sources

Strategic Cleavage of Di-μ-chloro-dichlorobis(ethylene)diplatinum(II) with Nucleophilic Ligands: Synthesis and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide:

This guide provides an in-depth exploration of the synthesis of monomeric platinum(II) complexes through the nucleophilic cleavage of the dimeric precursor, di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), often referred to as Zeise's dimer analogue. We will delve into the mechanistic underpinnings of this pivotal reaction, furnish detailed, field-tested protocols for its execution with various nucleophiles, and offer insights into the characterization of the resulting products. This document is intended for researchers, scientists, and professionals in drug development and organometallic chemistry who require a robust understanding and practical application of this fundamental synthetic route.

Theoretical Framework: The Significance of Bridge-Cleavage Reactions

The starting material, di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), [Pt(C₂H₄)Cl₂]₂, is a cornerstone in platinum chemistry. Its structure features two platinum(II) centers bridged by two chloro ligands, with each platinum atom also coordinated to a terminal chloro ligand and an ethylene molecule. This dimeric structure is relatively stable but serves as an excellent precursor for a vast array of monomeric platinum(II) complexes.

The cleavage of the chloro bridges by nucleophilic ligands (L) is a fundamental and widely utilized synthetic strategy. This reaction proceeds via a ligand substitution mechanism where the nucleophile attacks one of the platinum centers, leading to the scission of the Pt-Cl (bridge) bonds. The general reaction can be represented as:

[Pt(C₂H₄)Cl₂]₂ + 2L → 2 cis-[Pt(C₂H₄)(L)Cl₂]

The choice of the nucleophilic ligand (L) is critical as it dictates the properties and subsequent reactivity of the resulting monomeric complex. Common nucleophiles include pyridines, anilines, phosphines, and various other Lewis bases. The kinetic and thermodynamic aspects of this cleavage are influenced by factors such as the nucleophilicity of the incoming ligand, the solvent system, and the reaction temperature.

G cluster_0 Reaction Mechanism Dimer [Pt(C₂H₄)Cl₂]₂ (Di-μ-chloro-bridged dimer) Intermediate Transition State (Nucleophilic Attack) Dimer->Intermediate Ligand Attack Nucleophile 2 x Nucleophile (L) Nucleophile->Intermediate Monomer 2 x cis-[Pt(C₂H₄)(L)Cl₂] (Monomeric Product) Intermediate->Monomer Bridge Cleavage

Caption: General mechanism for the nucleophilic cleavage of the platinum dimer.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear explanations for each step. All manipulations involving the platinum complex should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 2.1: Synthesis of cis-[Pt(C₂H₄)(pyridine)Cl₂]

This protocol details the cleavage of the dimer using pyridine as the nucleophile. Pyridine is a moderately strong nucleophile, and the reaction proceeds readily at room temperature.

  • Materials:

    • Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) ([Pt(C₂H₄)Cl₂]₂)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Diethyl ether (anhydrous)

    • Schlenk flask or round-bottom flask with a magnetic stirrer

    • Syringes and needles

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Preparation: In a 50 mL Schlenk flask under an inert atmosphere, dissolve 100 mg of [Pt(C₂H₄)Cl₂]₂ in 10 mL of anhydrous DCM. The solution should be a clear, yellow-orange color. Rationale: Anhydrous conditions are crucial to prevent the formation of platinum hydroxo or aqua species.

    • Addition of Nucleophile: While stirring, slowly add a stoichiometric amount of pyridine (2 equivalents) via syringe. For 100 mg of the dimer, this corresponds to a specific volume of pyridine, which should be calculated based on its density and molar mass. Rationale: A slow, dropwise addition helps to control the reaction rate and prevent the formation of undesired side products.

    • Reaction: Continue stirring the reaction mixture at room temperature for 1-2 hours. A color change from yellow-orange to a paler yellow is typically observed. Rationale: The reaction time is sufficient for complete cleavage of the dimer, which can be monitored by Thin Layer Chromatography (TLC).

    • Product Isolation: Reduce the solvent volume to approximately 2-3 mL under reduced pressure. Add 20 mL of anhydrous diethyl ether to precipitate the product. Rationale: Diethyl ether is a non-polar solvent in which the more polar product is insoluble, leading to its precipitation.

    • Purification: Collect the pale yellow solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

    • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The coordination of pyridine to the platinum center will be evident from characteristic shifts in the NMR spectra and vibrational modes in the IR spectrum.

Protocol 2.2: Synthesis of cis-[Pt(C₂H₄)(triphenylphosphine)Cl₂]

This protocol uses triphenylphosphine (PPh₃), a soft phosphine ligand, which has a high affinity for the soft platinum(II) center.

  • Materials:

    • Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) ([Pt(C₂H₄)Cl₂]₂)

    • Triphenylphosphine (PPh₃)

    • Acetone (anhydrous)

    • Hexane (anhydrous)

    • Reaction vessel with a magnetic stirrer

    • Inert atmosphere

  • Procedure:

    • Preparation: Dissolve 100 mg of [Pt(C₂H₄)Cl₂]₂ in 15 mL of anhydrous acetone in a reaction vessel under an inert atmosphere.

    • Nucleophile Solution: In a separate vial, dissolve a stoichiometric amount of triphenylphosphine (2 equivalents) in 5 mL of anhydrous acetone.

    • Addition: Add the triphenylphosphine solution dropwise to the stirred solution of the platinum dimer. A rapid color change is expected.

    • Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is typically faster with phosphine ligands compared to nitrogen-based ligands.

    • Isolation: Reduce the solvent volume and precipitate the product by adding hexane.

    • Purification and Characterization: Collect the solid by filtration, wash with hexane, and dry under vacuum. Characterize using ³¹P NMR, ¹H NMR, and IR spectroscopy. The ³¹P NMR will show a single peak with platinum satellites, confirming coordination.

G cluster_1 Experimental Workflow Start Dissolve [Pt(C₂H₄)Cl₂]₂ in Anhydrous Solvent AddNuc Slowly Add Nucleophile (2 eq.) Start->AddNuc React Stir at Room Temp (Monitor by TLC) AddNuc->React Isolate Reduce Solvent & Precipitate with Anti-Solvent React->Isolate Purify Filter, Wash, and Dry under Vacuum Isolate->Purify End Characterize Product (NMR, IR, etc.) Purify->End

Caption: A typical experimental workflow for the synthesis of monomeric platinum(II) complexes.

Data Presentation and Characterization

The successful synthesis of the monomeric complexes should be confirmed through various spectroscopic techniques. Below is a table summarizing expected data for the products described in the protocols.

Complex Nucleophile (L) Yield (%) Appearance Key ¹H NMR Signals (δ, ppm in CDCl₃) Key ³¹P NMR Signal (δ, ppm in CDCl₃)
cis-[Pt(C₂H₄)(pyridine)Cl₂]Pyridine> 85Pale yellow solidEthylene protons with ¹⁹⁵Pt satellites; Aromatic protons of pyridineN/A
cis-[Pt(C₂H₄)(PPh₃)Cl₂]Triphenylphosphine> 90White to off-white solidEthylene protons with ¹⁹⁵Pt satellites; Phenyl protons of PPh₃~15-25 ppm with ¹⁹⁵Pt satellites (J(Pt-P) ~3500 Hz)

Trustworthiness and Self-Validation

The protocols provided are designed for high reproducibility. Key self-validating checks include:

  • Color Change: A distinct color change upon addition of the nucleophile provides an initial qualitative confirmation of the reaction.

  • TLC Monitoring: The disappearance of the starting dimer spot and the appearance of a new product spot on a TLC plate confirm the reaction's progression and completion.

  • Spectroscopic Analysis: The definitive proof of synthesis lies in the spectroscopic data. For instance, in the ¹H NMR of the products, the ethylene protons will exhibit satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% abundance), a hallmark of platinum-ethylene coordination. For phosphine complexes, the ³¹P NMR spectrum is diagnostic, showing a single resonance with characteristic platinum satellites, confirming the formation of a single species with a Pt-P bond.

By adhering to these protocols and validation checks, researchers can confidently synthesize a wide range of monomeric platinum(II) complexes for further applications in catalysis, materials science, and medicinal chemistry.

References

  • Title: The Chemistry of Platinum and Palladium Source: John Wiley & Sons URL: [Link]

  • Title: Synthesis and characterization of platinum(II) complexes with N,N-donor ligands derived from piperazine Source: Transition Metal Chemistry URL: [Link]

  • Title: Synthesis and structural characterization of novel platinum(II) complexes containing pyridine-2-carbaldehyde N(4)-substituted thiosemicarbazones Source: Polyhedron URL: [Link]

  • Title: Kinetics of the Bridge-Splitting Reaction of the Platinum(II) Dimer [Pt(μ-Cl)Cl(PEt₃)]₂ with Various Nucleophiles Source: Inorganic Chemistry URL: [Link]

Troubleshooting & Optimization

Improving synthesis yield of di-mu-chloro-dichlorobis(ethylene)diplatinum(ii)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of di-μ-chloro-dichlorobis(ethylene)diplatinum(II) , commonly known as Zeise's dimer ( [Pt2​(μ−Cl)2​Cl2​(C2​H4​)2​] ). This guide is engineered for researchers and drug development professionals who require high-purity, high-yield organometallic precursors for catalysis and structural studies.

Rather than relying on outdated, mass-transfer-limited classical methods, this guide integrates modern microwave-assisted precursor synthesis with thermodynamically driven dimerization protocols to ensure reproducible, quantitative yields.

Mechanistic Workflow & Causality

The synthesis of Zeise's dimer is a two-stage process. The primary bottleneck is the formation of the precursor, Zeise's salt ( K[PtCl3​(C2​H4​)] ), due to the poor solubility of ethylene gas in aqueous media[1]. Once the salt is isolated, dimerization is achieved by manipulating the solubility of potassium chloride (KCl) to force the formation of chloride bridges between platinum centers[2].

Workflow K2PtCl4 K2PtCl4 (Starting Material) ZeiseSalt Zeise's Salt K[PtCl3(C2H4)] K2PtCl4->ZeiseSalt Microwave 130°C, 15 min Ethylene Ethylene Gas (50 psi) Ethylene->ZeiseSalt Microwave 130°C, 15 min Solvent H2O : EtOH : conc. HCl (1:1:1) Solvent->ZeiseSalt Microwave 130°C, 15 min Filter Filtration (Remove KCl) ZeiseSalt->Filter Dissolve & Precipitate EthanolHCl Absolute Ethanol + Conc. HCl EthanolHCl->Filter Common Ion Effect Vacuum In Vacuo Evaporation (Max 60°C) Filter->Vacuum Soluble H[PtCl3(C2H4)] ZeiseDimer Zeise's Dimer [Pt2(μ-Cl)2Cl2(C2H4)2] Vacuum->ZeiseDimer Dimerization (-HCl)

Workflow for the optimized synthesis of Zeise's dimer via microwave-assisted intermediate.

Step-by-Step Optimized Methodology

This self-validating protocol eliminates the need for SnCl2​ catalysts (which complicate downstream purification) and reduces the total synthesis time from weeks to hours.

Part A: Microwave-Assisted Synthesis of Zeise's Salt

Based on the optimized parameters by Shoemaker and Leadbeater[3].

  • Reagent Preparation: In a microwave-safe pressure vessel, dissolve K2​PtCl4​ in a 1:1:1 volumetric mixture of deionized water, absolute ethanol, and concentrated hydrochloric acid (HCl).

  • Pressurization: Purge the vessel with nitrogen, then pressurize with ethylene gas to 50 psi. Causality: Elevated pressure overcomes the low solubility of ethylene in the solvent matrix, driving the ligand exchange equilibrium forward.

  • Microwave Irradiation: Heat the sealed vessel in a dedicated laboratory microwave reactor to 130 °C for exactly 15 minutes.

  • Isolation: Allow the vessel to cool to room temperature. The solution should be bright yellow. Evaporate the solvents in vacuo to yield a yellow residue containing Zeise's salt and KCl. Extract with absolute ethanol, filter, and evaporate to isolate pure Zeise's salt.

Part B: Dimerization to Zeise's Dimer

Based on the quantitative yield protocol by Boag and Ravetz[2].

  • Dissolution: Dissolve the isolated Zeise's salt (e.g., 1.9 g, 5.2 mmol) in 100 mL of absolute ethanol.

  • Acidification & Precipitation: Add 1.5 mL of concentrated HCl to the stirring solution. Shake or stir vigorously for 2 minutes. Self-Validation Checkpoint: A white precipitate (KCl) will immediately drop out of the yellow solution.

  • Filtration: Rapidly filter the mixture to remove the precipitated KCl.

  • Thermal Vacuum Dimerization: Transfer the filtrate to a rotary evaporator. Remove all volatiles in vacuo while strictly maintaining the water bath temperature at or below 60 °C.

  • Final Yield: The resulting bright yellow/orange solid is pure Zeise's dimer. Yields are typically quantitative based on the starting K2​PtCl4​ [4].

Chemical Causality of Dimerization

To master this synthesis, one must understand the thermodynamic drivers of the dimerization step. The addition of concentrated HCl to the ethanol solution serves a dual purpose. First, the high chloride concentration triggers the common ion effect , forcing the precipitation of KCl (which is highly insoluble in ethanol). This leaves the protonated species, H[PtCl3​(C2​H4​)] , in solution.

During the subsequent vacuum evaporation, the removal of volatile HCl gas forces a shift in the coordination sphere of the platinum center. To satisfy its coordination number, the platinum atoms form μ -chloro bridges, resulting in the stable dimer[4].

Mechanism Salt Zeise's Salt K[PtCl3(C2H4)] Protonation Acidification H+ / Cl- addition Salt->Protonation KCl_Precip Precipitation KCl (s) drops out Protonation->KCl_Precip Shift Equilibrium Dimerization Dimerization Formation of μ-Cl KCl_Precip->Dimerization Loss of Cl- Product Zeise's Dimer [PtCl2(C2H4)]2 Dimerization->Product Vacuum / Heat

Chemical causality and equilibrium shifts driving the dimerization of Zeise's salt.

Quantitative Data Analysis

The table below summarizes the dramatic improvements in the synthesis of the Zeise's salt precursor when shifting from traditional to microwave-assisted methodologies[1][3].

Table 1: Comparison of Zeise's Salt Synthesis Methods (Precursor to Dimer)

Synthesis MethodCatalyst UsedEthene PressureTemperatureReaction TimeTypical Yield
Traditional None1 atm (Bubbling)Ambient7–14 days~50–60%
Catalyzed SnCl2​ 1 atm (Bubbling)Ambient1–2 days~70–80%
Microwave-Assisted None50 psi130 °C15 min89%

Troubleshooting Guide & FAQs

Q1: Why is my yield of Zeise's salt intermediate so low when using the traditional bubbling method? A1: The traditional method is severely mass-transfer limited due to the poor solubility of ethylene gas in the aqueous/ethanol solvent[1]. If you are not utilizing a sealed pressure vessel (e.g., 50 psi), the reaction relies on ambient diffusion, which can take up to 14 days. Transitioning to the microwave-assisted protocol at 130 °C resolves this by utilizing pressure and rapid dielectric heating to drive the ligand exchange[3].

Q2: During the dimerization step, why is it critical to filter the solution immediately after adding concentrated HCl? A2: The addition of HCl precipitates KCl. If this solid potassium sink is not physically removed from the reaction matrix, the thermodynamic equilibrium during solvent evaporation will reverse. The system will favor the reformation of the monomeric Zeise's salt ( K[PtCl3​(C2​H4​)] ) rather than eliminating HCl to form the desired μ -chloro bridged dimer[2].

Q3: My final Zeise's dimer is dark brown or black instead of the expected bright yellow/orange. What went wrong? A3: A darkening of the product indicates thermal decomposition of the platinum complex. Zeise's dimer is highly sensitive to excessive heat. During the final in vacuo evaporation step, the water bath temperature must not exceed 60 °C [4]. Higher temperatures induce the loss of the coordinated ethylene ligand, leading to the formation of inactive platinum(II) chloride ( PtCl2​ ) polymers or reduction to elemental platinum.

Q4: Can I use standard-grade (95%) ethanol for the dimerization step? A4: No, it is highly recommended to use absolute (anhydrous) ethanol. The presence of excess water increases the solubility of KCl, preventing its complete precipitation when concentrated HCl is added. Incomplete precipitation will result in a contaminated final product consisting of a mixture of Zeise's salt and Zeise's dimer.

References

  • Wikipedia Contributors. "Zeise's salt". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Shoemaker, K. A., & Leadbeater, N. E. (2009). "A fast and easy approach to the synthesis of Zeise's salt using microwave heating". Inorganic Chemistry Communications, 12(4), 341-342. URL:[Link]

  • Boag, N. M., & Ravetz, M. S. (1995). "A facile, high-yield synthesis of[Pt2(PR3)2(μ-Cl)2Cl2]". Journal of the Chemical Society, Dalton Transactions, (21), 3473-3474. URL:[Link]

Sources

Technical Support Center: Optimizing the Solubility of Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) (Zeise's Dimer)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), commonly known as Zeise's dimer. This guide is designed for researchers, chemists, and drug development professionals who utilize this important organometallic precursor. We understand that achieving consistent and optimal solubility is a critical first step for any successful experiment, from catalytic reactions to the synthesis of novel platinum-based compounds.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. Our approach is rooted in explaining the underlying chemical principles to empower you to make informed decisions for your specific application.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues related to the dissolution of Zeise's dimer.

Q1: I am having difficulty dissolving my batch of Zeise's dimer in a recommended solvent. What are the initial troubleshooting steps?

This is a common starting problem. Before exploring more complex solutions, it's crucial to rule out fundamental issues. The inability to dissolve the compound, which typically appears as orange crystals, can often be traced back to compound integrity or solvent quality.[1]

Causality and Recommended Actions:

  • Verify Compound Purity: Zeise's dimer can degrade over time, especially with exposure to moisture or light, leading to less soluble platinum species. Confirm the purity of your material if possible. Aged material may require purification before use.

  • Ensure Solvent Anhydrousness: The presence of water can lead to hydrolysis or ligand substitution reactions, forming less soluble byproducts.[2] Always use fresh, anhydrous-grade solvents or solvents dried using appropriate methods (e.g., molecular sieves, solvent purification system).

  • Utilize Mechanical Agitation: Unlike simple salts, coordination complexes can be slow to dissolve. Gentle agitation is key.

    • Magnetic Stirring: Allow the mixture to stir for an extended period (30-60 minutes) at room temperature.

    • Sonication: Use a bath sonicator for short periods (e.g., 5-10 minutes). This provides energy to break up the crystal lattice without significant heating. Monitor the bath temperature to avoid thermal degradation.

Q2: What are the best starting solvents for dissolving Zeise's dimer, and why?

The selection of an appropriate solvent is paramount and depends on the compound's unique dimeric structure, which features two platinum atoms bridged by two chloride ions.[3] This structure dictates its solubility profile, favoring solvents that can effectively solvate the complex without causing irreversible changes.

Solvent Recommendations and Scientific Rationale:

Solvent ClassRecommended ExamplesRationale & Considerations
Chlorinated Solvents Dichloromethane (DCM), Chloroform (CHCl₃)These are generally the most effective and recommended starting points. Their moderate polarity and ability to interact weakly with the complex help to solvate it effectively. DCM is often preferred due to its lower boiling point, making it easier to remove post-reaction. Related platinum-olefin complexes show good solubility in these solvents.[4]
Coordinating Solvents Acetonitrile (MeCN), AcetoneThese solvents can facilitate dissolution by weakly coordinating to the platinum centers, which may help to break the chloride bridges of the dimer. Caution: Strong coordination can lead to ligand displacement of the ethylene group over time, especially with heating. Monitor solutions for color changes.
Aromatic Solvents Toluene, BenzeneGenerally poor solvents for Zeise's dimer when used alone due to their low polarity. However, they can be useful as part of a co-solvent system or for specific reactions where reactants are soluble in them.
Highly Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These should be used with extreme caution. While they may dissolve the complex, they are strong ligands and are very likely to displace the ethylene ligands, leading to the formation of new complexes (e.g., [PtCl₂(DMSO)₂]). This fundamentally changes your starting material.
Protic Solvents Water, Alcohols (Ethanol, Methanol)Zeise's dimer is generally considered insoluble in water and alcohols.[1][5] The monomeric precursor, Zeise's salt (K[PtCl₃(C₂H₄)]), is water-soluble, but the dimeric form has a different solubility profile.[6] Avoid these solvents unless a specific reaction protocol calls for them, which would likely involve a chemical transformation of the dimer.
Q3: My solution of Zeise's dimer is unstable, showing a color change or precipitate formation over time. What is happening?

Solution instability is a clear indicator of a chemical reaction occurring. The orange color of the solution is characteristic of the intact dimer; a change to pale yellow, colorless, or the formation of a dark precipitate (often platinum metal) signifies decomposition.

Mechanisms of Decomposition:

  • Ligand Substitution: As discussed, coordinating solvents or impurities can displace the ethylene ligand.[7] This is a common issue in solvents like DMSO or DMF.

  • Bridge Cleavage: The μ-chloro bridges can be cleaved by certain ligands or solvents, leading to monomeric species. While sometimes desirable for a reaction, uncontrolled cleavage can lead to further decomposition.

  • Reductive Elimination/Decomposition: Impurities or exposure to light can initiate redox processes, leading to the reduction of Pt(II) to Pt(0) metal, which appears as a black precipitate.

Preventative Measures:

  • Use High-Purity, Anhydrous Solvents: This is the most critical factor.[8]

  • Work Under an Inert Atmosphere: Prepare solutions and run reactions under nitrogen or argon to prevent oxidation.

  • Protect from Light: Store the solid compound and any solutions in amber vials or flasks wrapped in aluminum foil, as some organometallic complexes are light-sensitive.[9]

  • Prepare Solutions Fresh: Do not store solutions of Zeise's dimer for extended periods. Prepare them immediately before use.

Q4: Can I use heat to improve solubility? What are the risks?

Heating can increase the rate of dissolution and the solubility limit. However, for organometallic complexes like Zeise's dimer, it is a double-edged sword.

  • Benefit: Increased kinetic energy can overcome the activation barrier for dissolution.

  • Risk: Heat provides the activation energy for decomposition pathways, such as ligand substitution or reduction to platinum metal.[6] The ethylene ligand is relatively labile and can be driven off as a gas upon heating.

Recommended Protocol for Gentle Heating:

If required, warm the solution gently to 35-40°C in a water bath. Do not heat aggressively or to reflux unless a specific, validated procedure requires it. Continuously monitor the solution for any color change. If the solution begins to lighten or darken, remove it from the heat immediately.

Part 2: Visualization & Experimental Protocols

Troubleshooting Workflow for Dissolution

The following diagram outlines a logical workflow for addressing solubility challenges with Zeise's dimer.

G Figure 1: Troubleshooting Workflow for Dissolving Zeise's Dimer start Start: Undissolved Zeise's Dimer solvent_check Is the solvent appropriate? (e.g., Anhydrous DCM/CHCl3) start->solvent_check agitation Apply Mechanical Agitation (Stirring / Sonication) solvent_check->agitation Yes reassess Reassess Experiment: - Verify compound purity - Try alternative solvent system - Consider in-situ generation solvent_check->reassess No dissolved_no1 Still Undissolved or Partially Soluble agitation->dissolved_no1 dissolved_yes1 Fully Dissolved Proceed with Experiment dissolved_no1->dissolved_yes1 Yes heat Apply Gentle Heat (35-40°C) with Monitoring dissolved_no1->heat No dissolved_no2 Still Undissolved or Decomposition Observed heat->dissolved_no2 dissolved_yes2 Fully Dissolved Proceed with Experiment dissolved_no2->dissolved_yes2 Yes dissolved_no2->reassess No

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Conceptual Diagram of Dimer Solvation

This diagram illustrates the interaction between a solvent and the Zeise's dimer complex, leading to dissolution.

G Figure 2: Conceptual Model of Dimer Solvation cluster_0 Insoluble Crystal Lattice cluster_1 Solvated Dimer in Solution Pt1 Pt Cl1 Cl Pt1->Cl1 Cl2 Cl Pt1->Cl2 μ-bridge Cl3 Cl Pt1->Cl3 E1 C₂H₄ Pt1->E1 Pt2 Pt Pt2->Cl1 μ-bridge Pt2->Cl2 Cl4 Cl Pt2->Cl4 E2 C₂H₄ Pt2->E2 sPt1 Pt sCl1 Cl sPt1->sCl1 sCl2 Cl sPt1->sCl2 sCl3 Cl sPt1->sCl3 sE1 C₂H₄ sPt1->sE1 sPt2 Pt sPt2->sCl1 sPt2->sCl2 sCl4 Cl sPt2->sCl4 sE2 C₂H₄ sPt2->sE2 solvent Solvent Molecules (e.g., CH₂Cl₂) S1 S2 S3 S4 cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 + Solvent + Energy

Caption: Solvation of the dimer by solvent molecules overcoming crystal lattice energy.

Protocol 2.1: Standard Method for Dissolving Zeise's Dimer

This protocol details the primary method for preparing a stock solution of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii).

Materials:

  • Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii)

  • Anhydrous dichloromethane (DCM)

  • Glass vial with a septum-lined cap

  • Magnetic stir bar

  • Nitrogen or Argon gas line

  • Syringes and needles

Procedure:

  • Preparation: Place the desired mass of Zeise's dimer and a magnetic stir bar into a clean, oven-dried vial.

  • Inert Atmosphere: Seal the vial with the septum cap and purge with an inert gas (N₂ or Ar) for 5-10 minutes by inserting an inlet needle connected to the gas line and a separate outlet needle.

  • Solvent Addition: While maintaining a positive pressure of inert gas, add the calculated volume of anhydrous DCM via a syringe.

  • Dissolution: Place the vial on a magnetic stir plate and stir at room temperature. The orange crystals should dissolve to give a clear orange solution.

  • Observation: Monitor the solution. If full dissolution is not achieved after 30 minutes, you may proceed to gentle sonication (5 minutes) or warming (max 40°C) as described in the FAQ section.

  • Usage: Use the freshly prepared solution immediately for the best results.

References

  • ResearchGate. (n.d.). Water-Soluble Ethylene Complex with Platinum: Water Stability and Reaction with Diethylamine.
  • ResearchGate. (n.d.). Solubility of platinum in aqueous solutions at 25°C and pHs 4 to 10 under oxidizing conditions.
  • Kowalski, K., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. PMC.
  • Grokipedia. (n.d.). Zeise's salt. Retrieved from [Link]

  • Pizzutilo, E., et al. (2023). Intermediates during the Nucleation of Platinum Nanoparticles by a Reaction with Ethylene Glycol: Operando X‑ray Absorption Spectroscopy Studies with a Microfluidic Cell.
  • J-GLOBAL. (n.d.). Behavior of trans-μ-dichlaro-dichlorobis (ethylene) -diplatinum (II) in various solvents.
  • American Elements. (n.d.). Di-µ-chlorodichlorobis(ethylene)diplatinum(II). Retrieved from [Link]

  • Wikipedia. (n.d.). Zeise's salt. Retrieved from [Link]

  • Gschaider, M., et al. (n.d.). Synthesis and Biological Evaluation of Zeise's Salt Derivatives with Acetylsalicylic Acid Substructure. PMC.
  • ChemEurope.com. (n.d.). Zeise's salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Di-μ-Chloro-Dichlorobis(Ethylene)-Diplatinum(II), Di-μ-Chloro-Dichloro-Bis(Styrene)Diplatinum(II), and Di-μ- Chloro -Dichlorobis (1 -Dodecene)-Diplatinum(II).
  • De Biasi, A., et al. (2015).
  • MDPI. (2021). Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylene. Retrieved from [Link]

  • NIH. (n.d.). Oxidative Dissolution of Metals in Organic Solvents. PMC.
  • ACS Sustainable Chemistry & Engineering. (2020). Solvometallurgical Recovery of Platinum Group Metals from Spent Automotive Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Organoplatinum Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). US5304359A - Dissolution of platinum group metals from materials containing said metals.
  • Chemical Substance Information. (n.d.). Di-μ-chlorodichlorobis(η2-ethylene)diplatinum.
  • Ereztech. (n.d.). Di-µ-chlorodichlorobis(ethylene)diplatinum(II)CAS #: 12073-36-8.
  • Inorganic Syntheses. (1972).
  • Organic Syntheses Procedure. (n.d.). Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Retrieved from [Link]

Sources

Best practices for storing moisture-sensitive di-mu-chloro-dichlorobis(ethylene)diplatinum(ii)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for di-mu-chloro-dichlorobis(ethylene)diplatinum(II) , commonly known as Zeise's dimer [PtCl2​(C2​H4​)]2​ . As a highly reactive Pt(II) complex, it is a cornerstone catalyst for cyclopropane ring-openings, alkyne hydrations, and enyne cycloisomerizations. However, its reliance on labile ethylene ligands makes it exceptionally vulnerable to environmental degradation.

This guide is engineered to provide researchers with field-proven insights, focusing on the causality behind strict handling requirements and self-validating experimental protocols.

Diagnostic Dashboard: Physicochemical Parameters

To establish a baseline for experimental integrity, all quantitative handling parameters are summarized below. Deviating from these specifications will exponentially increase the rate of catalyst deactivation.

ParameterSpecificationMechanistic Causality / Impact
CAS Number 12073-36-8Unique identifier for procurement and safety data tracking[1].
Appearance Bright orange crystalsServes as a visual baseline for purity. Darkening indicates Pt(0) formation[1].
Storage Temperature -20 °C (Freezer)Suppresses the thermal dissociation of the stabilizing π -bound ethylene ligands[1].
Atmosphere Strict Inert (Ar or N2​ )Prevents oxidative degradation of the metal center and ligand displacement[1].
Sensitivity Highly Moisture SensitiveWater induces irreversible Wacker-type hydrolysis, destroying the active complex[1].

Knowledge Base: Storage & Stability (FAQs)

Q: Why does Zeise's dimer require strict storage at -20 °C under an inert atmosphere? A: The stability of Zeise's dimer relies entirely on the π -backbonding between the Pt(II) center and the ethylene ligands. At ambient temperatures, or in the presence of atmospheric moisture, these ethylene ligands can dissociate or undergo nucleophilic attack by H2​O [1][2]. This moisture-driven hydrolysis forms inactive hydroxo-platinum species, which rapidly aggregate into insoluble platinum black (Pt(0)). Storing the complex at -20 °C under argon kinetically freezes ligand dissociation and physically prevents moisture ingress[1].

Q: How can I visually validate the integrity of my catalyst batch before committing it to a complex synthesis? A: Every protocol utilizing Zeise's dimer must begin with a self-validating visual check. Pure, active Zeise's dimer presents as pristine orange crystals[1]. If the material appears grey, brown, or contains black specks, it has already undergone partial decomposition. Validation Test: Dissolve a 1 mg micro-aliquot in 1 mL of anhydrous, degassed toluene. A viable batch will instantly yield a clear, golden-yellow solution[3]. If the solution exhibits turbidity or leaves a dark residue, the batch is compromised and must be discarded.

Workflow Troubleshooting: Catalytic Applications

Issue: Catalyst deactivation during the cycloisomerization of 1,6-enynes.

  • Symptom: The reaction stalls at <50% conversion, and a dark black precipitate forms in the reaction flask.

  • Root Cause: The black precipitate is platinum black, indicating that the Pt(II) catalyst has lost its stabilizing ligands due to trace moisture, coordinating solvents, or excessive thermal stress.

  • Causality & Solution:

    • Solvent Optimization: Ensure you are using rigorously dried, non-polar solvents like toluene. Polar coordinating solvents (e.g., THF, MeCN) competitively displace the ethylene ligand, accelerating catalyst death[4].

    • Atmospheric Modulation: If your substrate is sterically hindered and requires elevated temperatures (e.g., 60 °C), running the reaction under a Carbon Monoxide (CO) atmosphere instead of Argon can rescue the reaction. CO acts as a powerful π -acceptor ligand, dynamically stabilizing the Pt(II) center against thermal aggregation into Pt(0) while still permitting the cycloisomerization cycle to proceed[4].

Issue: Poor yield and unreacted starting material in cyclopropane ring-opening.

  • Symptom: Starting material is recovered completely unreacted after 24 hours.

  • Root Cause: Zeise's dimer mediates the cleavage of cyclopropanes via the formation of a platinacyclobutane intermediate[2]. If the cyclopropane ring is substituted with strong electron-withdrawing groups (e.g., esters), the ring becomes electronically deactivated and resists the initial oxidative addition by the Pt(II) center[5].

  • Causality & Solution: This is an inherent substrate limitation. Unsubstituted or electron-rich cyclopropanes open readily[5]. For deactivated systems, you must either switch to a more electrophilic catalyst or increase the reaction temperature. If increasing the temperature, you must maintain absolute anhydrous conditions to prevent the thermal degradation pathway outlined above.

Standard Operating Procedure (SOP): Moisture-Free Catalytic Setup

To ensure reproducible results when utilizing Zeise's dimer for nanoparticle synthesis[3] or complex cycloisomerizations[4], follow this self-validating Schlenk-line protocol.

Step 1: Apparatus Preparation

  • Bake all glassware (Schlenk flasks, stir bars) at 120 °C for a minimum of 4 hours.

  • Assemble the glassware while hot and immediately evacuate on a Schlenk line. Backfill with high-purity Argon. Repeat this pump-purge cycle three times to eliminate surface-bound water.

Step 2: Catalyst Handling & Transfer

  • Transfer the required mass of Zeise's dimer (e.g., 2.5 mol%[4]) inside an Argon-filled glovebox.

  • Causality: Ambient laboratory humidity will cause immediate surface hydrolysis of the crystals.

  • Validation Checkpoint: Confirm the crystals are bright orange before sealing the flask with a rubber septum[1].

Step 3: Solvent Delivery

  • Using a gas-tight syringe, transfer anhydrous toluene that has been rigorously degassed via three freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen and trace water in standard solvents will rapidly oxidize the ethylene ligand and deactivate the Pt center[4].

Step 4: Reaction Execution & Continuous Validation

  • Inject the substrate and stir at the optimized temperature (e.g., 23 °C under Ar, or 60 °C under CO)[4].

  • Validation Checkpoint: Monitor the solution visually. The reaction mixture must remain a clear, golden-yellow homogeneous solution throughout the catalytic cycle. The appearance of a dark brown/black suspension is a definitive diagnostic indicator that moisture has breached the system and the catalyst is dead[3][4].

Mechanistic Visualization: Catalytic Cycle vs. Degradation

The following diagram illustrates the critical divergence between the productive catalytic cycle (e.g., platinacyclobutane formation) and the irreversible moisture-induced degradation pathway.

ZeiseDegradation Zeise Zeise's Dimer [PtCl2(C2H4)]2 (Active Catalyst) Substrate Substrate Addition (Anhydrous Conditions) Zeise->Substrate Inert Atm Moisture Moisture (H2O) Ingress Zeise->Moisture Poor Storage / Handling Intermediate Platinacyclobutane Intermediate Substrate->Intermediate Oxidative Addition Product Target Product + Catalyst Regeneration Intermediate->Product Reductive Elimination Intermediate->Moisture H2O Attack on Ligand Product->Zeise Hydrolysis Ligand Displacement & Hydrolysis Moisture->Hydrolysis PtBlack Catalyst Deactivation (Pt Black Aggregation) Hydrolysis->PtBlack Irreversible

Catalytic cycle of Zeise's dimer vs. moisture-induced degradation to Platinum black.

References

  • DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) | 12073-36-8 . ChemicalBook.1[1]

  • Electronic Supplementary Information (ESI) for Synthesis of Shaped Pt Nanoparticles . The Royal Society of Chemistry. 3[3]

  • Opening the[4 + 2 + 2] Cycloadducts of Bicyclo[2.2.1]hepta-2,5-dienes (Norbornadienes) to Cis-Fused Bicyclo[5.3.0]decanes . ResearchGate. 5[5]

  • Oxidation States . Wipf Group, University of Pittsburgh. 2[2]

  • C–C Bond Migration in the Cycloisomerization of 1,6-Enynes . PMC - NIH. 4[4]

Sources

Purification and recrystallization methods for crude di-mu-chloro-dichlorobis(ethylene)diplatinum(ii)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, purification, and recrystallization of di-μ-chloro-dichlorobis(ethylene)diplatinum(II) , commonly known as Zeise's dimer ( [Pt2​(μ−Cl)2​Cl2​(C2​H4​)2​] ).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Platinum-olefin complexes are notoriously sensitive to their coordination environments and thermal conditions. This guide explains the mechanistic causality behind each experimental choice, ensuring your workflows are self-validating and your yields remain quantitative.

Diagnostic Troubleshooting & FAQs

Q: Why is my recrystallized Zeise's dimer turning into an insoluble black powder? A: The black powder indicates irreversible decomposition into metallic platinum (Pt(0) black). This occurs due to the thermal lability of the ethylene ligand. If the solution is heated excessively during solvent evaporation, the π -acidic ethylene dissociates. Without the stabilizing π -backbonding of the olefin, the square-planar Pt(II) complex collapses. Actionable Solution: Keep water bath temperatures strictly below 60 °C during solvent removal[1].

Q: I used chloroform saturated with ethylene for recrystallization to prevent decomposition, but my yield of the dimer dropped and NMR shows impurities. What happened? A: You have inadvertently induced bridge-splitting. While a mild ethylene atmosphere can stabilize mononuclear Pt(II) species, excess ethylene in solvents like chloroform actively cleaves the μ -chloro bridges of the dimer. This nucleophilic attack yields mononuclear trans−[PtCl2​(C2​H4​)2​] , which slowly isomerizes to the cis form[2]. Actionable Solution: Do not saturate the recrystallization solvent with ethylene. Rely on the low temperature (-30 °C) and the anti-solvent (hexane) to drive crystallization[1].

Q: Why did my recrystallization in acetone fail to produce the dimer? A: Acetone is a highly coordinating solvent. Using acetone instead of non-coordinating solvents like CHCl3​ or CH2​Cl2​ results in the nucleophilic cleavage of the chloride bridges, leading to unwanted solvent-coordinated monomers and subsequent aldol condensation side reactions catalyzed by the Lewis acidic Pt center[3]. Actionable Solution: Strictly avoid ketones, nitriles (like acetonitrile), and sulfoxides (like DMSO) during purification.

Mechanistic Visualization

The following diagram illustrates the delicate equilibrium and decomposition pathways that dictate the success or failure of your purification workflow.

ZeisesDimer ZS Zeise's Salt K[PtCl3(C2H4)] ZD Zeise's Dimer [Pt2(μ-Cl)2Cl2(C2H4)2] ZS->ZD + HCl / EtOH - KCl BS Bridge-Split Product trans-[PtCl2(C2H4)2] ZD->BS Excess C2H4 in CHCl3 PT Decomposition Pt(0) Black ZD->PT > 60°C Loss of C2H4 BS->ZD - C2H4 in vacuo

Fig 1. Mechanistic pathways of Zeise's dimer synthesis, bridge-splitting, and decomposition.

Validated Experimental Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (Causality) and an observable metric (Checkpoint) so you can verify success in real-time.

Protocol A: Synthesis of Crude Zeise's Dimer from Zeise's Salt
  • Solubilization: Dissolve pure Zeise's salt ( K[PtCl3​(C2​H4​)]⋅H2​O ) in absolute ethanol.

    • Causality: Ethanol acts as a differential solubility medium; it dissolves the Pt complexes but forces the precipitation of inorganic salts in subsequent steps.

  • Acidification: Add concentrated HCl (approx. 3.5 molar equivalents).

    • Causality: The highly acidic environment suppresses the formation of hydroxo-bridged species and drives the dimerization equilibrium forward by facilitating the loss of the chloride ligand as KCl.

  • Agitation: Shake or stir the solution vigorously for 2 to 5 minutes.

    • Checkpoint: The solution will transition from a homogeneous state to a cloudy suspension as white KCl precipitates.

  • Filtration: Filter the mixture through a fine glass frit to remove the KCl byproduct.

    • Checkpoint: The filtrate must be a clear, bright yellow liquid. Any cloudiness indicates incomplete filtration of KCl.

  • Concentration: Remove all volatiles in vacuo while slowly warming the reaction mixture to 60 °C[1].

    • Causality: Vacuum removal of ethanol drives the equilibrium completely to the dimer. Exceeding 60 °C risks ethylene dissociation and Pt(0) formation.

    • Checkpoint: A bright yellow-orange solid residue confirms successful crude synthesis.

Protocol B: Purification and Recrystallization
  • Dissolution: Dissolve the crude yellow-orange dimer in a minimum volume of dry, ethanol-free chloroform at room temperature.

    • Causality: Chloroform is a non-coordinating solvent that prevents nucleophilic bridge cleavage.

  • Clarification: Filter the solution through a Celite pad.

    • Checkpoint: This step successfully removes any residual Pt(0) black (grey/black specks) or trace KCl that carried over from Protocol A.

  • Saturation: Concentrate the chloroform solution under reduced pressure until it is near saturation.

  • Anti-Solvent Layering: Layer the solution with a minimum volume of dry hexane.

    • Causality: Hexane acts as an anti-solvent, lowering the dielectric constant of the medium to induce crystallization without coordinating to the metal center.

  • Crystallization: Cool the mixture to -30 °C overnight[1].

    • Checkpoint: The formation of bright orange/yellow microcrystals indicates high-purity Zeise's dimer.

  • Isolation: Isolate via vacuum filtration and dry strictly under a stream of nitrogen.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the single most critical factor in preventing the degradation of Zeise's dimer. Use the table below to guide your experimental design.

Solvent SystemCoordinating AbilityBridge-Splitting RiskApplication in Protocol
Chloroform / Hexane Very LowLowPrimary recrystallization matrix; yields high-purity crystals.
Toluene Very LowNoneHigh-temperature washing; ideal for inert atmosphere handling.
Dichloromethane LowLowViable alternative to chloroform for solubilization.
Ethanol ModerateModerateUsed exclusively for the initial synthesis to precipitate KCl.
Acetone / Acetonitrile HighHighAvoid. Induces rapid bridge cleavage and side reactions[3].

References

  • Bridge-splitting kinetics, equilibria and structures of trans-biscyclooctene complexes of platinum(II)
  • The anion of Zeise's salt, K[(C2H4)
  • A Facile, High-yield Synthesis of [Pt2(PR3)2(μ-Cl)

Sources

Technical Support Center: Minimizing Platinum Black Formation in Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), commonly known as Zeise's dimer. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile platinum(II) complex. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of platinum black and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is platinum black, and why does it form during my reaction with Zeise's dimer?

A1: Platinum black is a finely divided, black powder of elemental platinum with high catalytic activity.[1] Its formation during reactions involving di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) is a result of the reduction of the Pt(II) center to Pt(0). This undesirable side reaction can be triggered by several factors, including the presence of reducing agents, thermal instability, or reactions with certain solvents and reagents.[2] The high surface area of platinum black can unfortunately catalyze further decomposition of your platinum complex, leading to lower yields and impure products.

Q2: I observed a black precipitate in my reaction vessel. How can I confirm it is platinum black?

A2: Visual identification of a black, insoluble powder is a strong indicator of platinum black formation. To confirm, you can carefully isolate a small sample of the precipitate by filtration. Platinum black is characteristically inert and will not dissolve in common organic solvents or aqueous acids. While advanced characterization techniques like X-ray powder diffraction (XRPD) can definitively identify the material, its insolubility and characteristic appearance are often sufficient for identification in a laboratory setting.

Q3: Can the choice of solvent influence the formation of platinum black?

A3: Absolutely. The stability of di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) and its subsequent reactions are highly dependent on the solvent system.[3] For instance, while the complex is stable in many chlorinated solvents, protic solvents like alcohols can sometimes facilitate reduction, especially at elevated temperatures.[4] It's crucial to use dry, degassed solvents to minimize the presence of water and oxygen, which can also contribute to the decomposition of the platinum complex. Some studies have shown that water-soluble platinum-ethylene complexes can exhibit varying stability depending on the pH of the aqueous solution.[5][6][7]

Q4: Are there any specific reagents I should be cautious about when using Zeise's dimer?

A4: Yes, certain reagents are known to promote the formation of platinum black. Strong reducing agents, such as borohydrides or certain alcohols at high temperatures, can readily reduce Pt(II) to Pt(0).[2] Additionally, some ligands, particularly those with strong σ-donating and weak π-accepting properties, can destabilize the platinum-ethylene bond and lead to decomposition. Careful consideration of the electronic and steric properties of all reactants is essential for reaction success.

Q5: How should I properly store and handle di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) to prevent decomposition?

A5: Proper storage and handling are critical to maintaining the integrity of Zeise's dimer. The compound should be stored in a cool, dry, and inert atmosphere, such as in a desiccator or glovebox.[8] It is sensitive to light and air, so it should be kept in an amber vial and tightly sealed. When handling the compound, use clean, dry glassware and spatulas to avoid introducing impurities that could initiate decomposition.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and minimizing platinum black formation in your reactions.

Issue 1: Immediate formation of a black precipitate upon addition of a reagent.

This scenario suggests a rapid decomposition of the platinum complex, likely due to a strong reducing agent or a highly incompatible solvent.

Troubleshooting Workflow:

Caption: Troubleshooting immediate platinum black formation.

Detailed Steps:

  • Reagent Compatibility Check: Immediately halt the reaction and review the literature for known incompatibilities between your platinum complex and the added reagent.

  • Solvent Purity: Ensure the solvent is of high purity, anhydrous, and properly degassed. Contaminants like water or residual cleaning agents can act as reducing agents.

  • Temperature Control: Perform the addition at a lower temperature to mitigate any exothermic reactions that could accelerate decomposition.

Issue 2: Gradual formation of a black solid over the course of the reaction.

Gradual decomposition often points to slower degradation pathways, which may be influenced by reaction conditions or the inherent stability of intermediates.

Troubleshooting Workflow:

Caption: Troubleshooting gradual platinum black formation.

Detailed Steps:

  • Temperature Optimization: Determine the minimum temperature required for the desired reaction to proceed efficiently. Prolonged heating, even at moderate temperatures, can lead to thermal decomposition.

  • Inert Atmosphere: Use Schlenk line techniques or a glovebox to maintain a strictly inert atmosphere throughout the reaction. Oxygen can facilitate the oxidation of ligands, which in turn can lead to the reduction of the platinum center.

  • Light Protection: Wrap the reaction vessel in aluminum foil to prevent photochemical decomposition, as some platinum complexes are light-sensitive.

Issue 3: Low yield and the presence of platinum black after workup.

The appearance of platinum black during the workup phase indicates that the platinum species may be unstable under the purification conditions.

Troubleshooting Workflow:

Sources

Overcoming ethylene loss in di-mu-chloro-dichlorobis(ethylene)diplatinum(ii) under vacuum

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic synthesis. Handling di-mu-chloro-dichlorobis(ethylene)diplatinum(II), commonly known as Zeise's dimer, presents a unique challenge: the highly labile ethylene ligand is prone to dissociation under reduced pressure[1]. As a Senior Application Scientist, I have compiled this troubleshooting guide to explain the mechanistic causality behind this degradation and provide self-validating, field-proven protocols to isolate and store this critical precursor successfully.

Mechanistic FAQ: The "Why" Behind Ethylene Loss

Q: Why does Zeise's dimer degrade so easily under vacuum? A: The instability of Zeise's dimer ( [PtCl2​(C2​H4​)]2​ ) under vacuum is fundamentally tied to its electronic structure, which is described by the 2[2]. In this framework, the metal-alkene bond relies on two synergistic interactions: σ -donation from the ethylene π -orbital to an empty Pt d-orbital, and π -backdonation from a filled Pt d-orbital into the empty ethylene π∗ antibonding orbital[2].

Because the Pt(II) center is relatively electron-poor compared to Pt(0) complexes, the π -backdonation is weak, accounting for only about 25% of the total binding energy[2]. Consequently, the ethylene ligand is highly dynamic and loosely bound[3]. When dynamic vacuum is applied, Le Chatelier's principle drives the equilibrium ( Pt−C2​H4​⇌Pt+C2​H4​↑ ) toward dissociation. The irreversible loss of volatile ethylene gas leaves behind coordinatively unsaturated PtCl2​ , which rapidly polymerizes into an insoluble, catalytically inactive solid.

Q: How can I visually or analytically confirm if my dimer has lost ethylene? A: Intact Zeise's dimer appears as a bright yellow to orange crystalline solid that is readily soluble in organic solvents like dichloromethane and chloroform. If ethylene loss has occurred, the material will degrade into a dark brown or dull orange amorphous powder that is highly insoluble. Analytically, you can validate the integrity of your complex using 1H NMR in CDCl3​ ; the intact dimer exhibits a characteristic signal for the coordinated ethylene protons with distinct 195Pt satellites[3]. A lack of this signal, coupled with poor solubility, confirms degradation.

DCD_Equilibrium A Zeise's Dimer [PtCl2(C2H4)]2 B DCD Bonding: Weak Pt(II) π-backdonation A->B governed by C Dynamic Vacuum (Le Chatelier's Shift) B->C susceptible to D Ethylene Gas Loss (Irreversible) C->D drives E PtCl2 Polymer (Catalytically Inactive) D->E results in

Mechanistic pathway of ethylene loss in Zeise's dimer under dynamic vacuum conditions.

Troubleshooting Guide & SOPs: The "How"

Q: What is the best standard operating procedure (SOP) for washing and drying the dimer without using a high vacuum? A: To isolate the complex while preserving the ethylene ligand, you must avoid prolonged exposure to dynamic vacuum. We recommend the Cold Pentane Wash & Gas Stream Protocol . This method leverages the high vapor pressure of pentane, allowing it to evaporate rapidly without requiring a deep vacuum[4].

Step-by-Step Methodology:

  • Filtration: Isolate the synthesized Zeise's dimer precipitate using a Schlenk frit under an argon or, ideally, an ethylene atmosphere.

  • Cold Washing: Wash the solid with 3 x 10 mL of cold anhydrous pentane (-20 °C). Pentane is strictly non-coordinating and its high volatility is crucial for the next step[4].

  • Brief Evacuation (Use with Caution): If residual solvent must be removed via the Schlenk line, apply a rough vacuum (approx. 10−1 to 10−2 Torr) for no longer than 30 to 60 seconds .

  • Gas Stream Drying: Backfill the flask with ethylene gas (preferred) or dry argon. Pass a gentle stream of the gas over the solid until the remaining pentane has completely evaporated and the powder is free-flowing.

  • Storage: Transfer the dry, yellow solid to a vial, purge heavily with ethylene gas, seal tightly with Parafilm, and store at -20 °C.

Q: Can I use a lyophilizer or high-vacuum manifold ( 10−3 Torr or lower)? A: Absolutely not. High vacuum will rapidly strip the ethylene ligands. If you must dry the sample thoroughly for precise elemental analysis, do so in a sealed desiccator containing a positive pressure of ethylene gas, or accept the minor presence of residual pentane which can be accounted for in your NMR spectra.

Drying_Workflow S1 1. Isolate Precipitate via Schlenk Filtration S2 2. Wash with Cold Pentane (High Vapor Pressure) S1->S2 S3 3. Brief Rough Vacuum (< 1 minute) S2->S3 S4 4. Dry under Ethylene or Argon Stream S3->S4 S5 5. Store at -20 °C under Ethylene Atm S4->S5

Optimized step-by-step workflow for washing and drying Zeise's dimer to prevent ligand loss.

Quantitative Data: Vacuum Exposure Limits

To help you calibrate your Schlenk line practices, refer to the following stability matrix for Zeise's dimer under various drying conditions:

Drying Method / Vacuum LevelExposure TimeExpected Ethylene LossSolid State Appearance
High Vacuum ( <10−3 Torr)> 5 minutesSevere (> 50%)Dark brown, insoluble
Rough Vacuum ( 10−1 Torr)> 10 minutesModerate (10 - 30%)Dull orange, partially insoluble
Rough Vacuum ( 10−1 Torr)< 1 minuteMinimal (< 2%)Bright yellow, fully soluble
Inert Gas Stream (Ar/N 2​ )30 minutesNegligibleBright yellow, fully soluble
Ethylene Gas Stream (1 atm)IndefiniteNone (Stabilized)Bright yellow, fully soluble

References

  • Title: Zeise's salt Source: Wikipedia URL
  • Title: A Carbon-13 and Deuterium NMR Investigation of Solid Platinum−Ethylene Complexes: Zeise's Salt and Pt(η2-C2H4)(PPh3)
  • Title: Dewar–Chatt–Duncanson model Source: Wikipedia URL
  • Title: Mechanism of the Platinum(II)

Sources

Validation & Comparative

Comparing catalytic activity of di-mu-chloro-dichlorobis(ethylene)diplatinum(ii) vs Zeise's salt

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals designing homogeneous catalytic systems, selecting the appropriate platinum(II) precatalyst is a critical decision that dictates reaction efficiency, solvent compatibility, and mechanistic pathways. Two of the most historically and practically significant Pt(II) alkene complexes are Zeise's salt (potassium trichloro(ethylene)platinate(II) monohydrate) and Zeise's dimer (di-μ-chloro-dichlorobis(ethylene)diplatinum(II)).

While both complexes feature the classic Dewar-Chatt-Duncanson π -bonding interaction between a Pt(II) center and an ethylene ligand, their structural differences fundamentally alter their catalytic behavior. This guide provides an objective, data-driven comparison of their catalytic activities, mechanistic nuances, and practical laboratory applications.

Structural Dynamics and Physicochemical Profiles

The divergent catalytic utility of these two complexes stems directly from their structural and electronic properties. Zeise's salt is an ionic, monomeric complex, rendering it highly soluble in water and polar solvents. Conversely, Zeise's dimer is a neutral, chloride-bridged bimetallic species, making it the premier choice for reactions requiring non-polar organic media.

Quantitative Comparison Table
ParameterZeise's SaltZeise's Dimer
Chemical Formula K[PtCl3​(C2​H4​)]⋅H2​O [PtCl2​(C2​H4​)]2​
CAS Number 12012-50-912073-36-8
Molecular Weight 386.60 g/mol 588.10 g/mol
Structural Motif Monomeric, square-planar anionDimeric, chloride-bridged neutral complex
Solubility Profile Water, lower alcohols, polar mediaToluene, benzene, dichloromethane
Primary Catalytic Role Aqueous-phase catalysis, precursor synthesisNon-polar homogeneous catalysis
Activation Mechanism Direct ligand substitutionBridge cleavage via nucleophiles or Ag+ salts

Catalytic Performance & Mechanistic Insights

A. Hydrosilylation of Alkenes and Alkynes

Platinum complexes are the industrial standard for hydrosilylation. In non-polar environments, Zeise's dimer exhibits superior catalytic turnover compared to the monomeric salt. Because the dimer lacks a stabilizing lattice energy and counterion sphere, its chloride bridges are easily cleaved by substrates or co-catalysts, rapidly generating coordinatively unsaturated, electrophilic Pt(II) active species. For example, the dihydrosilylation of 2,2-divinyladamantane using Zeise's dimer achieves near-quantitative yields via an intramolecular double terminal addition process, a reaction where monomeric aqueous salts would fail due to phase incompatibility .

B. Hydroamination and Alkyne Hydration

Electrophilic activation of C-C multiple bonds is a hallmark of Pt(II) catalysis. Zeise's dimer is highly effective for the Markovnikov hydration of alkynes and the hydroamination of unactivated olefins. To maximize its catalytic efficacy, the dimer is often treated with halide scavengers (e.g., AgBF4​ or AgOTf ). The precipitation of AgCl drives the formation of a highly electrophilic, cationic Pt(II) species that coordinates the alkene/alkyne, rendering it susceptible to outer-sphere nucleophilic attack by amines or water .

C. Cyclopropane Isomerization: Bimetallic vs. Monometallic Activation

Recent quantum mechanical studies highlight a unique advantage of Zeise's dimer in complex structural rearrangements. In the isomerization of bicyclic cyclopropanes to monocyclic derivatives, the dimeric form acts synergistically. One platinum atom coordinates the primary reactive site, while the second platinum provides secondary stabilization to other donor atoms on the substrate. This bimetallic activation lowers the global activation barrier to 19–25 kcal/mol, allowing the reaction to proceed under milder conditions than those required by the monomeric Zeise's salt .

Mechanism cluster_dimer Dimeric Pathway (Zeise's Dimer) cluster_monomer Monomeric Pathway (Zeise's Salt) Substrate Bicyclic Cyclopropane Dimer [PtCl2(C2H4)]2 Substrate->Dimer Monomer [PtCl3(C2H4)]- Substrate->Monomer Bimetallic Bimetallic Transition State (Ea = 19-25 kcal/mol) Dimer->Bimetallic Dual Activation Product Isomerized Monocyclic Product Bimetallic->Product Favorable Monometallic Monometallic Transition State (Higher Ea) Monomer->Monometallic Single Activation Monometallic->Product Less Favorable

Bimetallic vs. Monometallic Activation in Cyclopropane Isomerization.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can visually or analytically confirm the success of each critical step.

Protocol A: Synthesis of Zeise's Salt Precatalyst

This protocol leverages the trans-effect to synthesize the monomeric salt efficiently .

Causality Check: The addition of catalytic SnCl2​⋅2H2​O is not arbitrary. The [SnCl3​]− ligand exhibits a profound trans-effect, kinetically labilizing the Pt-Cl bond trans to it. This dramatically accelerates the substitution of the chloride ligand by ethylene gas.

  • Preparation: In a 250 mL two-necked Schlenk flask, prepare 50 mL of oxygen-free 3.5 M HCl (sparged with N2​ for 20 minutes).

  • Dissolution: Dissolve 4.15 g (10 mmol) of K2​[PtCl4​] and 45 mg (0.2 mmol) of SnCl2​⋅2H2​O into the acidic solution.

  • Ethylene Coordination: Equip the flask with a mercury valve and slowly bubble ethylene gas (1-2 bubbles/sec) through the stirred solution at room temperature for 4 hours.

  • Self-Validation: Monitor the color. The initial dark red-brown solution of K2​[PtCl4​] will transition to a clear, bright yellow solution, confirming successful ethylene coordination.

  • Isolation: Concentrate the yellow solution under reduced pressure to yield yellow crystals of Zeise's salt.

Protocol B: Hydrosilylation using Zeise's Dimer

A standard procedure for non-polar homogeneous catalysis.

Causality Check: Anhydrous toluene is explicitly selected because the neutral, dimeric nature of [PtCl2​(C2​H4​)]2​ requires a non-polar medium for dissolution. Furthermore, strict exclusion of water prevents the competitive, non-productive hydrolysis of the highly reactive silane reagent.

  • Inert Setup: To a flame-dried Schlenk flask under an argon atmosphere, add a magnetic stir bar and 0.005 mol% of Zeise's dimer.

  • Solvation: Inject 5 mL of anhydrous toluene to completely dissolve the catalyst (forming an orange/yellow solution).

  • Substrate Addition: Inject 1.0 mmol of the target alkene (e.g., 1-octene).

  • Reagent Addition: Slowly add 1.2 mmol of triethylsilane dropwise.

  • Self-Validation: Monitor the reaction via GC-MS. The protocol is validated by the real-time disappearance of the starting alkene peak and the concurrent emergence of the silylated product mass, confirming catalytic turnover.

Workflow Step1 Schlenk Setup (Inert N2/Ar) Step2 Catalyst Activation (AgBF4 in DCM) Step1->Step2 Step3 Substrate Addition (Alkene/Alkyne) Step2->Step3 Step4 Reagent Addition (Silane/Amine) Step3->Step4 Step5 GC-MS Validation & Isolation Step4->Step5

Standardized Schlenk Workflow for Pt(II)-Catalyzed Hydrosilylation.

References

  • Platinum-Catalyzed Hydrosilylation of 2,2-Divinyladamantane Organometallics URL:[Link]

  • Enhancing the catalytic properties of well-defined electrophilic platinum complexes Chemical Society Reviews URL:[Link]

  • Theoretical Study on the Mechanism of Rearrangement Reactions of Bicyclic Derivatives of Cyclopropane to Monocyclic Derivatives under the Catalysis of Pt-Salt ACS Omega URL:[Link]

Di-mu-chloro-dichlorobis(ethylene)diplatinum(ii) versus Karstedt's catalyst in hydrosilylation

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Platinum Hydrosilylation Catalysts: Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) vs. Karstedt's Catalyst

Executive Summary

The hydrosilylation reaction, a cornerstone of organosilicon chemistry, is critically dependent on the choice of catalyst. Among the plethora of available options, platinum-based catalysts remain the industry standard due to their high efficiency and selectivity. This guide provides an in-depth, objective comparison of two prominent platinum catalysts: the classic Pt(II) complex, Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii), commonly known as Zeise's dimer, and the widely adopted Pt(0) complex, Karstedt's catalyst. By examining their structural and mechanistic differences, performance data, and practical handling considerations, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed catalyst selection for their specific applications.

Introduction to the Catalysts

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond.[1] This reaction is fundamental to the production of a vast array of materials, from silicone polymers and elastomers to functionalized silanes used as coupling agents and in pharmaceutical synthesis.[2][3] While thermodynamically favorable, the reaction requires a catalyst to proceed at a practical rate.[4]

Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) (Zeise's Dimer)

This orange, crystalline solid is a historical landmark in organometallic chemistry. It is a stable Pt(II) complex where each platinum atom is coordinated to an ethylene ligand and shares two bridging chloride ligands with the other platinum atom.[5][6] As a Pt(II) species, it is considered a pre-catalyst that must be reduced in situ to the active Pt(0) state to initiate the catalytic cycle.

Karstedt's Catalyst

Developed in the 1970s, Karstedt's catalyst is a highly active and widely used Pt(0) complex.[4] It is typically a solution of platinum(0) stabilized by 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands.[4][7] Its Pt(0) oxidation state means it can enter the catalytic cycle more directly than Pt(II) pre-catalysts, often leading to higher activity and shorter or non-existent induction periods.[7]

Mechanism of Action: The Chalk-Harrod Cycle

Both catalysts are generally understood to operate via the Chalk-Harrod mechanism, a widely accepted pathway for platinum-catalyzed hydrosilylation.[1][7] The key difference lies in how each catalyst enters this cycle.

Catalyst Activation:

  • Zeise's Dimer (Pt(II)): Requires an initial reduction step. The hydrosilane (R₃SiH) in the reaction mixture acts as the reducing agent, converting the Pt(II) center to the catalytically active Pt(0) species. This reduction step can lead to an observable induction period at the start of the reaction, during which the active catalyst is being formed.

  • Karstedt's Catalyst (Pt(0)): As a Pt(0) complex, it can theoretically enter the catalytic cycle directly. However, it is a stable complex, and an induction period may still be observed, which is attributed to the hydrosilylation or exchange of the stabilizing dvtms ligands to generate a more active, coordinatively unsaturated platinum species.[7]

The generalized Chalk-Harrod mechanism is illustrated below:

Chalk-Harrod Mechanism Figure 1: The Chalk-Harrod Catalytic Cycle Pt0 Active Pt(0) Species OxAdd Oxidative Addition Pt(II) Hydrido-Silyl Complex Pt0->OxAdd + R₃SiH Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (β-adduct formation) Coord->Insert RedElim Reductive Elimination Insert->RedElim RedElim->Pt0 - Product Product Alkylsilane Product RedElim->Product

Caption: Figure 1: The Chalk-Harrod Catalytic Cycle.

The key steps of the cycle are:

  • Oxidative Addition: The hydrosilane adds to the Pt(0) center, forming a Pt(II) intermediate with both hydride (Pt-H) and silyl (Pt-Si) ligands.

  • Olefin Coordination: The alkene substrate coordinates to the platinum center.

  • Migratory Insertion: The alkene inserts into the Pt-H bond. This is typically the regiochemistry-determining step, leading to the anti-Markovnikov product (β-adduct) where the silicon atom attaches to the terminal carbon.

  • Reductive Elimination: The alkyl and silyl groups couple, forming the C-Si bond of the product and regenerating the active Pt(0) catalyst.

Performance Comparison: A Data-Driven Analysis

Direct, side-by-side comparisons of these two catalysts under identical conditions are scarce in the literature. However, by collating data from various studies, a comparative performance picture can be assembled.

Catalytic Activity

Karstedt's catalyst is renowned for its high activity, often requiring very low catalyst loadings (ppm levels) and functioning efficiently at room temperature.[8] Zeise's dimer, being a Pt(II) precatalyst, generally requires higher temperatures or longer reaction times to achieve comparable conversions due to the initial activation step.

The following table presents data extracted from a study on the hydrosilylation of 2,2-divinyladamantane, providing a rare direct comparison.

CatalystCatalyst Conc. (M)Substrate Ratio (Catalyst/Substrate)Time (h)Product Yield (%)Reference
Zeise's Dimer 5.3 x 10⁻⁴~10⁻² mol/mol1>98 (mono-adduct)[9]
Zeise's Dimer 5.3 x 10⁻⁷~10⁻⁵ mol/mol1<12 (mono-adduct)[9]
Karstedt's Catalyst *(Not directly compared in this study)

Note: While not in the same study, Karstedt's catalyst is known to achieve high yields in similar reactions at catalyst loadings of 10⁻⁵ to 10⁻⁶ mol/mol.

This data clearly illustrates the concentration dependence of Zeise's dimer and suggests that at lower, more economically desirable concentrations, its activity is significantly reduced compared to what is typically expected from Karstedt's catalyst.

Selectivity

Both catalysts generally provide high selectivity for the anti-Markovnikov (linear) product, which is the thermodynamically favored isomer.[7] However, side reactions such as olefin isomerization can occur, particularly with Pt(0) catalysts at the end of the reaction or if the hydrosilylation is slow.[7] The formation of colloidal platinum, a known catalyst for isomerization, has been associated with Karstedt's catalyst under certain conditions.[7]

Reaction Conditions
ParameterDi-μ-chloro-dichlorobis(ethylene)diplatinum(ii)Karstedt's Catalyst
Typical Loading 10⁻² to 10⁻⁴ mol/mol10⁻⁴ to 10⁻⁶ mol/mol
Temperature Often requires heating (e.g., 40-100 °C)Highly active at room temperature
Induction Period Common, due to Pt(II) -> Pt(0) reductionCan be present, due to ligand exchange
Solvent Soluble in many organic solventsTypically used as a solution in xylenes or vinylsiloxanes

Practical Considerations for Catalyst Selection

Expertise & Experience in Catalyst Choice:

The selection between these two catalysts is not merely a matter of activity but is deeply rooted in the practicalities of the intended application.

  • For high-throughput screening or applications where rapid, room-temperature curing is essential, Karstedt's catalyst is the superior choice. Its high activity at low loadings translates to cost-effectiveness and efficiency.

  • For applications where a delayed onset of reaction is desirable (e.g., in two-part formulations with a long pot-life), a Pt(II) precatalyst like Zeise's dimer might be considered. The inherent induction period can be an advantage in such scenarios. However, more modern, "slow-release" Pt(II) catalysts have been specifically designed for this purpose and may offer better control.[1]

  • Stability and Handling: Zeise's dimer is an air-stable, crystalline solid, making it easy to handle and weigh accurately. Karstedt's catalyst is typically supplied as a solution and can be sensitive to long-term storage, with a potential for platinum precipitation.[8]

Experimental Protocols

The following protocols are representative examples for the use of each catalyst in the hydrosilylation of a terminal alkene.

Protocol 1: Hydrosilylation of 1-Octene with Triethoxysilane using Karstedt's Catalyst

This protocol is adapted from literature procedures demonstrating typical laboratory-scale reactions.

Karstedt Protocol Figure 2: Workflow for Hydrosilylation using Karstedt's Catalyst start Start: Inert Atmosphere (N₂ or Ar) charge Charge flask with 1-Octene (1.0 eq) and Triethoxysilane (1.1 eq) start->charge add_cat Add Karstedt's Catalyst (e.g., 10 ppm Pt) via syringe charge->add_cat react Stir at Room Temperature (20-25°C) add_cat->react monitor Monitor reaction by GC or ¹H NMR react->monitor workup Work-up: (Optional) Remove catalyst with activated carbon monitor->workup Upon completion end End: Isolate Product (Distillation or direct use) workup->end

Caption: Figure 2: Workflow for Hydrosilylation using Karstedt's Catalyst.

Step-by-Step Methodology:

  • Preparation: A dry, oven-baked round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 1-octene (e.g., 10 mmol, 1.0 eq) followed by triethoxysilane (e.g., 11 mmol, 1.1 eq).

  • Catalyst Addition: Add Karstedt's catalyst solution (typically 2% Pt in xylenes) via syringe to achieve the desired platinum loading (e.g., 10 ppm relative to the reactants).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is often exothermic.

  • Monitoring: Monitor the disappearance of the olefin and silane signals by Gas Chromatography (GC) or ¹H NMR spectroscopy. The reaction is typically complete within minutes to a few hours.

  • Work-up (Optional): If desired, the catalyst can be removed by stirring the reaction mixture with a small amount of activated carbon for 1-2 hours, followed by filtration through a pad of celite.

  • Isolation: The product, octyltriethoxysilane, can be isolated by vacuum distillation or used directly for subsequent applications.

Protocol 2: Hydrosilylation using Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) (Zeise's Dimer)

This protocol is based on the conditions reported for the hydrosilylation of divinyl-substituted alkanes.[9]

Step-by-Step Methodology:

  • Preparation: A dry, oven-baked Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Preparation: Prepare a stock solution of Zeise's dimer in a dry, degassed solvent (e.g., benzene or toluene) to facilitate accurate addition.

  • Reagent Addition: To the Schlenk tube, add the alkene substrate (e.g., 1.0 mmol, 1.0 eq) and the hydrosilane (e.g., 1.1 mmol, 1.1 eq).

  • Catalyst Addition: Add the required volume of the Zeise's dimer stock solution to achieve the desired catalyst loading (e.g., 10⁻³ to 10⁻² mol/mol relative to the substrate).

  • Reaction: Stir the mixture at the desired temperature. While some reactions may proceed at room temperature, gentle heating (e.g., 50-80 °C) may be required to overcome the activation barrier and ensure a reasonable reaction rate.

  • Monitoring: Monitor the reaction progress by GC or ¹H NMR. Be aware of a potential induction period before the reaction commences.

  • Work-up and Isolation: Follow the same procedure as described for Karstedt's catalyst (Steps 6 and 7 in Protocol 1).

Conclusion and Recommendations

Both Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) and Karstedt's catalyst are effective promoters of hydrosilylation. However, their performance profiles and practical attributes make them suitable for different applications.

  • Karstedt's Catalyst is the undisputed workhorse for general-purpose hydrosilylation. Its high reactivity at low temperatures and low loadings makes it the catalyst of choice for applications demanding speed, efficiency, and mild conditions.

  • Di-μ-chloro-dichlorobis(ethylene)diplatinum(ii) (Zeise's Dimer) serves as a reliable, albeit less active, Pt(II) precatalyst. Its primary advantages are its air stability as a solid and its inherent induction period, which could be leveraged in specific formulations requiring delayed cure. However, for most modern applications, Karstedt's catalyst or more recently developed, highly active Pt(II) or Pt(0) systems offer superior performance.

The choice between these catalysts ultimately depends on a careful analysis of the specific reaction requirements, including desired reaction rate, temperature constraints, pot-life, and cost considerations.

References

  • Lewis, L. N., Stein, J., Gao, Y., Scott, R. A., & Chen, X. (1999). In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Journal of the American Chemical Society, 121(15), 3693–3703. [Link]

  • Bortoluzzi, M., et al. (2003). Platinum-Catalyzed Hydrosilylation of 2,2-Divinyladamantane. Organometallics, 22(14), 2971–2978. [Link]

  • Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Journal of the American Chemical Society, 143(42), 17574–17585. [Link]

  • Marks, T. J., et al. (2016). Regioselective Hydrosilylation Catalysis with Supported Well-Defined Pt(0) Complexes: Effects of Surface Anions and Phosphenium Ligands. Inorganic Chemistry, 55(5), 2415-2426. [Link]

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  • Jain, V. K., & Jain, L. (2005). Di-μ-chlorido-bis[chlorido(η-ethene)platinum(II)]. Acta Crystallographica Section E: Structure Reports Online, 61(12), m2903–m2905. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Crystallographic Comparison of Di-μ-chloro-dichlorobis(ethylene)diplatinum(II) and its Analogs

Introduction: Elucidating Structure in Organometallic Chemistry

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive and most powerful technique for elucidating the three-dimensional atomic arrangement of molecules.[1][2] In the realm of organometallic chemistry, where the intricate dance of bonding between metals and organic moieties dictates reactivity and function, SC-XRD provides unparalleled, unambiguous insights into molecular structure, including precise bond lengths, bond angles, and stereochemistry.[1][3] This information is fundamental to understanding reaction mechanisms, establishing structure-activity relationships, and rationally designing novel catalysts and therapeutic agents.

This guide focuses on a historically significant organometallic compound, di-μ-chloro-dichlorobis(ethylene)diplatinum(II), commonly known as Zeise's dimer.[4][5][6] This molecule is derived from the iconic Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O), the first organometallic compound ever synthesized and a cornerstone in the development of coordination chemistry.[7][8] By comparing the crystal structure of Zeise's dimer with related platinum(II) complexes, we can explore fundamental concepts of metal-olefin bonding and the profound influence of ligand identity on molecular geometry.

The Nature of the Platinum-Ethylene Bond: The Dewar-Chatt-Duncanson Model

To appreciate the structural nuances revealed by X-ray crystallography, one must first understand the theoretical framework of the platinum-ethylene bond. The Dewar-Chatt-Duncanson model provides the most accepted description, proposing a synergistic interaction composed of two key components:

  • σ-Donation: The filled π-orbital of the ethylene molecule donates electron density to a vacant d-orbital on the platinum atom.[9][10]

  • π-Back-Donation: A filled d-orbital on the platinum atom donates electron density back into the empty π* (antibonding) orbital of the ethylene molecule.[9][10]

This synergistic bonding model has significant and measurable structural consequences. The donation of electrons from the ethylene π-orbital (σ-donation) and the population of its π*-orbital (π-back-donation) effectively weakens the carbon-carbon double bond.[10] Crystallographically, this is observed as a lengthening of the C-C bond in the coordinated ethylene compared to the C=C bond in the free ethylene molecule (1.34 Å).[8]

Dewar_Chatt_Duncanson cluster_metal Platinum (d-orbitals) cluster_ethylene Ethylene (Frontier Orbitals) Pt_sigma Vacant dσ orbital Pt_pi Filled dπ orbital Ethylene_pi_star Empty π* orbital Pt_pi->Ethylene_pi_star π-Back-Donation (Metal to Ligand) Ethylene_pi Filled π orbital Ethylene_pi->Pt_sigma σ-Donation (Ligand to Metal)

Figure 1: The Dewar-Chatt-Duncanson model for metal-olefin bonding.

Crystallographic Profile of Di-μ-chloro-dichlorobis(ethylene)diplatinum(II)

Zeise's dimer, [PtCl₂(C₂H₄)]₂, is formed by the removal of KCl from two equivalents of Zeise's salt.[4][7] Its structure features two square-planar platinum(II) centers bridged by two chlorine atoms, creating a central Pt₂Cl₂ core. Each platinum atom is also coordinated to a terminal chlorine atom and one ethylene molecule. The ethylene ligands lie roughly perpendicular to the Pt₂Cl₂ plane.

While a detailed crystal structure of the dimer itself is less commonly cited than its monomeric precursor anion, its structural parameters are closely related. The key features, inferred from the well-characterized Zeise's salt anion, are summarized below.

ParameterTypical Value (Å)Significance
Pt-Cl (bridging) ~2.42 ÅLonger and weaker than terminal Pt-Cl bonds.
Pt-Cl (terminal, cis to C₂H₄) ~2.30 pm[7]Represents a typical Pt-Cl single bond length.
Pt-Cl (terminal, trans to C₂H₄) ~2.34 pm[7]Elongated due to the strong trans-influence of ethylene.
Pt-C (ethylene) ~2.15 pm[8]Defines the platinum-olefin bond distance.
C=C (coordinated ethylene) ~1.375 ÅSignificantly longer than in free ethylene (1.34 Å), confirming the Dewar-Chatt-Duncanson model.[8]
Table 1: Key crystallographic bond lengths in Zeise's dimer and its monomeric anion.

Comparative Analysis with Related Platinum(II) Dimers and Monomers

The true power of crystallography lies in comparison. By analyzing related structures, we can discern how changes in the ligand sphere systematically alter the molecular geometry and bonding.

The trans-Influence: An Electronic Tug-of-War

The trans-influence is a ground-state phenomenon that describes the tendency of a ligand to lengthen the bond trans to itself.[11][12] It is a critical concept for understanding the structure of square-planar complexes. Ligands with strong σ-donor or π-acceptor capabilities, like ethylene, exert a strong trans-influence.

In the anion of Zeise's salt, [PtCl₃(C₂H₄)]⁻, the Pt-Cl bond trans to the ethylene ligand is measurably longer (2.34 pm) than the two mutually cis Pt-Cl bonds (2.30 pm).[7] This demonstrates that ethylene has a stronger trans-influence than the chloride ligand. We can build a comparative series by examining other platinum(II) complexes.

ComplexLigand L (trans to Cl)Pt-Cl Bond Length (Å)Reference
[PtCl₃(C₂H₄)]⁻Ethylene (C₂H₄)2.340[7]
[PtCl₃(P(Et)₃)]⁻Triethylphosphine (PEt₃)2.382[13]
cis-[PtCl₂(dms)(PMe₂Ph)]Dimethyl Phenyl Phosphine2.367[11]
cis-[PtCl₂(dms)(dmso)]Dimethyl Sulfoxide (S-bound)2.299[11]
Table 2: Comparison of Pt-Cl bond lengths demonstrating the trans-influence series (P-donors > Ethylene > S-donors).

The data clearly show that phosphine ligands exert an even stronger trans-influence than ethylene, resulting in a more significant lengthening of the opposing Pt-Cl bond.[11][13] This crystallographically-observed trend (P > C₂H₄ > S > Cl) is invaluable for predicting and rationalizing bond strengths and substitution reaction kinetics.

Variation of the Olefin Ligand: The Case of 1,5-Cyclooctadiene (COD)

Replacing ethylene with other olefins allows for a direct comparison of their bonding characteristics. A common and structurally important analog is [PtCl₂(COD)], where 1,5-cyclooctadiene acts as a chelating di-olefin ligand.

ComplexOlefin LigandPt-C (avg. Å)C=C (avg. Å)Pt Coordination
[PtCl₂(C₂H₄)]₂ Ethylene~2.15~1.375Distorted Square Planar, Dimeric
[PtCl₂(COD)] 1,5-Cyclooctadiene2.15 - 2.20~1.38Distorted Square Planar, Monomeric[14]
Table 3: Comparison of key structural parameters for ethylene and COD complexes.

The crystallographic data for [PtCl₂(COD)] show that the Pt-C and C=C bond lengths are very similar to those in the ethylene complexes.[14] The primary structural difference is that the chelating nature of the COD ligand forces a monomeric structure, preventing the formation of a chloride-bridged dimer. This highlights how ligand geometry can dictate the overall molecular architecture.

Experimental Workflow: From Crystal to Structure

Achieving a high-resolution crystal structure is a meticulous process that demands both chemical intuition and technical precision. The following protocol outlines the essential steps for the crystallographic analysis of a platinum(II) dimer.[1]

Part 1: Synthesis and Crystallization

The prerequisite for any SC-XRD experiment is a high-quality single crystal. Organometallic compounds are often sensitive to air and moisture, necessitating the use of anaerobic and anhydrous Schlenk line or glovebox techniques.[1][15]

Protocol for Crystallization:

  • Purification: Ensure the synthesized platinum complex (e.g., Zeise's dimer) is highly pure. Impurities can inhibit crystal growth.

  • Solvent Selection: Dissolve the complex in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., dichloromethane or chloroform).

  • Induce Supersaturation: Grow crystals by slowly inducing supersaturation. Common methods include:

    • Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate over several days.

    • Vapor Diffusion: Place the vial of dissolved compound inside a larger sealed jar containing a more volatile "anti-solvent" (e.g., pentane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[16][17]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of the concentrated solution of the compound. Crystals will form at the interface.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm) have formed, carefully remove them from the mother liquor and mount them on the diffractometer.

Part 2: Data Collection, Solution, and Refinement
Figure 2: General workflow for single-crystal X-ray diffraction analysis.

Typical Data Collection Parameters:

  • Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).[1] Mo is generally preferred for platinum complexes to minimize absorption effects.

  • Temperature: 100(2) K. Low temperatures are crucial to minimize atomic thermal vibrations, leading to sharper diffraction spots and a more precise structure.[1]

  • Data Completeness: >99%. Ensures a sufficient number of unique reflections are measured for an accurate structure solution.[1]

  • R_int: < 0.10. This is a measure of the agreement between symmetry-equivalent reflections and is a key indicator of data quality.[1]

Structure Solution and Refinement: The collected diffraction data are processed to generate a set of reflection intensities. Specialized software (e.g., the SHELX suite) is then used to solve the "phase problem" and generate an initial electron density map.[17] The heavy platinum atoms are typically located first, followed by the lighter chlorine, carbon, and hydrogen atoms. The model is then refined using a full-matrix least-squares algorithm to minimize the difference between the observed and calculated structure factors, ultimately yielding a final, accurate molecular structure.[17]

Conclusion

The X-ray crystallographic comparison of di-μ-chloro-dichlorobis(ethylene)diplatinum(II) and its relatives provides a tangible and quantitative view of fundamental principles in organometallic chemistry. Through precise measurements of bond lengths and angles, we can directly observe the structural consequences of the Dewar-Chatt-Duncanson bonding model, most notably the elongation of the C=C bond upon coordination. Furthermore, comparative analysis allows for the clear elucidation of electronic phenomena such as the trans-influence, providing a structural basis for the reactivity and stability of these important square-planar complexes. This deep structural understanding, made possible by X-ray diffraction, remains an indispensable tool for the continued development of catalysts, materials, and drugs built upon the rich chemistry of transition metals.

References

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Benchmarking Ligand Displacement Rates in Di-μ-chloro-dichlorobis(ethylene)diplatinum(II)

Author: BenchChem Technical Support Team. Date: March 2026

Di-μ-chloro-dichlorobis(ethylene)diplatinum(II), universally known as Zeise's dimer ( [PtCl2​(η2−C2​H4​)]2​ ), is a cornerstone organometallic precursor. Its unique dinuclear structure and the presence of strongly π -accepting ethylene ligands make it an exceptional model for studying substitution kinetics. For researchers in catalysis and drug development, understanding how rapidly and by what mechanism Zeise's dimer exchanges its ligands is critical for optimizing reaction conditions and designing next-generation platinum therapeutics.

This guide provides an authoritative benchmark of ligand displacement rates in Zeise's dimer, comparing its performance against mononuclear analogues and detailing a self-validating experimental protocol for kinetic quantification.

Mechanistic Causality: The Trans Effect and Dedimerization

To understand the displacement rates of Zeise's dimer, one must first analyze the causality behind its reactivity. The kinetics are governed by two distinct structural features:

  • The Kinetic Trans Effect : The coordinated ethylene ligand is a powerful π -acceptor. By withdrawing electron density from the Pt(II) center via π -backbonding, it stabilizes the 5-coordinate transition state during an associative substitution ( Ia​ ) pathway. This forces an exceptionally fast exchange of the ligand situated trans to the olefin[1].

  • Bridge Cleavage (Dedimerization) : Unlike mononuclear complexes, Zeise's dimer features labile μ -chloro bridges. Kinetic studies demonstrate that ligand exchange (such as alkene exchange) is strictly preceded by a rapid dedimerization of the dimeric species into mononuclear solvento-intermediates[2].

Because the bridge cleavage is highly sensitive to the nucleophilicity of the solvent or incoming ligand, the overall displacement rate is orders of magnitude faster than that of classical Werner complexes.

Mechanism A Zeise's Dimer [PtCl2(C2H4)]2 B Bridge Cleavage (Solvent Attack) A->B Fast C Monomeric Intermediate [PtCl2(C2H4)(Solv)] B->C Dedimerization D Substituted Product [PtCl2(C2H4)(L)] C->D + Ligand (L) Associative

Reaction workflow illustrating the dedimerization and associative substitution of Zeise's dimer.

Comparative Kinetic Benchmarks

When benchmarking Zeise's dimer for application development, it is most effectively compared against its mononuclear counterpart, Zeise's salt ( K[PtCl3​(C2​H4​)] ), and the clinical standard, Cisplatin ( cis−[PtCl2​(NH3​)2​] ).

Cisplatin lacks a strong π -acceptor ligand, resulting in high kinetic inertness. Its ligand exchange (e.g., aquation) is deliberately slow, allowing the drug to survive in the bloodstream long enough to reach its intracellular DNA targets[3][4]. In stark contrast, the trans effect in Zeise's dimer and Zeise's salt drives rapid substitution, making them highly active but pharmacologically unstable without structural modification[1].

Table 1: Kinetic Benchmarks for Pt(II) Ligand Displacement
ComplexStructural TypeDominant Trans LigandRelative Substitution Rate (Aquation/Exchange)Primary Mechanistic Pathway
Cisplatin MononuclearAmmonia (Weak σ -donor)Slow ( k≈10−5 s−1 )Direct Associative ( Ia​ )
Zeise's Salt MononuclearEthylene (Strong π -acceptor)Fast ( k≈10−2 s−1 )Direct Associative ( Ia​ )
Zeise's Dimer DinuclearEthylene (Strong π -acceptor)Very Fast ( k>101 s−1 for cleavage)Dedimerization followed by Ia​

Note: Rates are generalized for standard aqueous/organic solvent mixtures at 298 K. The extreme lability of Zeise's dimer requires specialized fast-mixing techniques for accurate quantification.

Experimental Methodology: Self-Validating Kinetic Protocol

This protocol is designed as a self-validating system :

  • Causality of Pseudo-First-Order Conditions : By maintaining the incoming ligand [L] in a >10 -fold excess, the complex bimolecular rate law simplifies to Rate=kobs​[Pt] . This isolates the platinum complex's behavior and allows for reliable exponential fitting.

  • Causality of Isosbestic Points : The continuous monitoring of UV-Vis spectra must reveal sharp isosbestic points. The presence of these points internally validates the experiment by proving that the reaction proceeds cleanly from dimer to substituted monomer without the buildup of long-lived, off-target intermediates.

Protocol Step1 1. Pre-Equilibration Thermostated Environment Step2 2. Rapid Mixing Stopped-Flow Injection Step1->Step2 Pseudo-1st Order Excess Step3 3. Data Acquisition UV-Vis / Isosbestic Validation Step2->Step3 Millisecond Resolution Step4 4. Kinetic Extraction Non-Linear Least Squares Fit Step3->Step4 k_obs vs [L] Plot

Step-by-step experimental workflow for self-validating kinetic measurements via stopped-flow UV-Vis.

Step-by-Step Workflow
  • Reagent Preparation (Inert Atmosphere) : Prepare a 0.1 mM solution of Zeise's dimer in a rigorously dried, non-coordinating solvent (e.g., dichloromethane) using standard Schlenk techniques. Prepare the incoming ligand solution at varying concentrations ( 1.0 mM to 10.0 mM ) to establish pseudo-first-order conditions.

  • Pre-Equilibration : Load the solutions into the drive syringes of a thermostated stopped-flow spectrophotometer. Equilibrate to exactly 298.0±0.1 K . Temperature control is critical, as the activation parameters ( ΔH‡ , ΔS‡ ) for bridge cleavage are highly temperature-sensitive.

  • Rapid Mixing : Trigger the pneumatic drive to mix the solutions in the observation cell (dead time <2 ms ).

  • Data Acquisition : Monitor the decay of the characteristic Metal-to-Ligand Charge Transfer (MLCT) bands associated with the Pt-( μ -Cl)-Pt bridge. Continuously scan the full spectrum to verify the presence of isosbestic points.

  • Kinetic Extraction : Fit the absorbance decay curves to a single exponential function to extract kobs​ . Plot kobs​ against [L] . The slope of this line yields the second-order rate constant ( k2​ ) for the substitution, while the y-intercept represents the solvent-driven dedimerization pathway ( k1​ ).

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of Di-μ-chloro-dichlorobis(ethylene)diplatinum(II)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Platinum Complexes

Di-μ-chloro-dichlorobis(ethylene)diplatinum(II), commonly known as Zeise's Dimer, is a foundational organometallic compound in the fields of catalysis, synthesis, and as a precursor for platinum-based pharmaceuticals.[1][2] Its molecular structure, featuring two platinum centers bridged by chloride ligands and coordinated with ethylene, dictates its reactivity and efficacy.[3] For researchers, scientists, and drug development professionals, the precise verification of its elemental composition is not a mere formality; it is a critical checkpoint that ensures reaction stoichiometry, catalytic activity, and the safety and purity of potential drug candidates. An impurity or deviation from the expected elemental makeup can have profound consequences on experimental outcomes and product viability.

This guide provides an in-depth comparison of the analytical standards and methodologies required to verify the elemental integrity of Di-μ-chloro-dichlorobis(ethylene)diplatinum(II). We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a framework for a self-validating analytical system.

Baseline for Verification: Theoretical Elemental Composition

Before any analysis, we must establish the theoretical elemental composition based on the compound's molecular formula, C₄H₈Cl₄Pt₂ . This calculated ideal serves as the benchmark against which all experimental data will be compared.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal WeightPercentage (%)
PlatinumPt195.082390.1666.34%
ChlorineCl35.454141.8024.11%
CarbonC12.01448.048.17%
HydrogenH1.00888.0641.37%
Total 588.06 99.99%

Core Analytical Techniques: A Comparative Overview

Verifying the composition of an organometallic compound like Zeise's Dimer requires a multi-pronged approach. No single technique can provide a complete picture. The two most critical and complementary methods are Inductively Coupled Plasma (ICP) for metal content and Combustion Analysis for non-metal organic constituents.

  • Inductively Coupled Plasma (ICP) Analysis for Platinum: This technique is the gold standard for quantifying metallic elements with high sensitivity and accuracy.[4] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the platinum atoms. These ions are then passed into a mass spectrometer (ICP-MS) or an optical emission spectrometer (ICP-OES) for detection.

    • ICP-Mass Spectrometry (ICP-MS): Offers extremely low detection limits (parts-per-billion or even parts-per-trillion), making it ideal for trace analysis and quantifying the primary metal content with exceptional accuracy.[5][6]

    • ICP-Optical Emission Spectrometry (ICP-OES): A robust and reliable technique, well-suited for determining higher concentrations of platinum. It is generally more tolerant of complex sample matrices than ICP-MS.

  • Combustion Analysis (CHN) for Carbon and Hydrogen: This method determines the amount of carbon, hydrogen, and nitrogen in a sample.[7] A small, precisely weighed amount of the sample is combusted in a pure oxygen environment at high temperatures (~900-1000°C).[8] The resulting gases (CO₂, H₂O, and N₂) are separated and measured by thermal conductivity or infrared detectors. For organometallic compounds, this technique requires special considerations to ensure complete combustion and avoid the formation of stable metal carbides that can lead to inaccurately low carbon readings.[9]

The following table provides a direct comparison of these essential techniques.

FeatureInductively Coupled Plasma (ICP-MS)Combustion Analysis (CHN)
Primary Target Platinum (Pt) and other trace metalsCarbon (C), Hydrogen (H), Nitrogen (N)
Principle Atomization and ionization in argon plasma followed by mass-based separation and detection.[4]Complete combustion of the sample to convert elements into gaseous oxides (CO₂, H₂O) for detection.[8]
Sensitivity Extremely High (ppb to ppt)High (sub-microgram)
Accuracy Excellent, typically <2% RSDExcellent, typically <0.3% absolute deviation from theoretical value.[8][10]
Sample Prep Requires complete acid digestion to solubilize the sample.Requires a precisely weighed, dry, and homogenous solid sample.
Key Challenges Spectral interferences from matrix components (e.g., polyatomic ions), which can be mitigated with collision/reaction cells.[6]Incomplete combustion of organometallics forming stable carbides; requires specialized reagents (e.g., vanadium pentoxide) and optimized conditions.[9]

The Workflow for Absolute Verification

A robust verification process integrates sample preparation, instrumental analysis, and data validation into a seamless workflow. This ensures that the final purity assessment is defensible and trustworthy.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Data Validation & Reporting Sample Receive Di-μ-chloro-dichlorobis (ethylene)diplatinum(II) Sample Homogenize Ensure Sample Homogeneity (e.g., grinding if necessary) Sample->Homogenize Weigh_CHN Accurately weigh ~2 mg for CHN Analysis Homogenize->Weigh_CHN Weigh_ICP Accurately weigh ~10-20 mg for ICP-MS Analysis Homogenize->Weigh_ICP CHN_Analyzer CHN Combustion Analyzer Weigh_CHN->CHN_Analyzer Digest Acid Digestion (Aqua Regia in closed vessel) Weigh_ICP->Digest Dilute Dilute to final volume with deionized water Digest->Dilute ICP_MS ICP-MS Instrument Dilute->ICP_MS Compare Compare Experimental Data to Theoretical Values CHN_Analyzer->Compare ICP_MS->Compare Calibrate_CHN Calibrate with CRM (e.g., Acetanilide) Calibrate_CHN->CHN_Analyzer Calibrate_ICP Calibrate with Platinum CRM (Traceable to SI units) Calibrate_ICP->ICP_MS Decision Results within Acceptance Criteria? Compare->Decision Report_Pass Generate Certificate of Analysis: Elemental Composition Verified Decision->Report_Pass Yes Report_Fail Report Deviation: Further Purification or Re-synthesis Required Decision->Report_Fail No

Caption: Workflow for elemental verification of Zeise's Dimer.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by incorporating calibration standards, blanks, and quality control checks at every stage.

Protocol 1: Platinum Quantification by ICP-MS
  • Causality: This protocol uses a closed-vessel microwave digestion with aqua regia (a 3:1 mixture of HCl and HNO₃). This is critical because platinum complexes are often highly stable. The strong oxidizing and complexing power of aqua regia is necessary to completely break down the molecule and ensure all platinum is solubilized for accurate analysis.

  • Methodology:

    • Preparation: Precisely weigh approximately 10-20 mg of the homogenized sample into a clean microwave digestion vessel. Record the weight to four decimal places.

    • Blank & CRM: In separate vessels, prepare a reagent blank (containing only the acids) and a Certified Reference Material (CRM) of a known platinum concentration (e.g., a high-purity platinum CRM from a source like LPPM or a commercially available Pt standard solution).[11][12] The blank identifies any contamination from the reagents or vessel, while the CRM verifies the accuracy of the entire process.

    • Digestion: Carefully add 6 mL of concentrated HCl and 2 mL of concentrated HNO₃ to each vessel. Seal the vessels and place them in the microwave digestion system. Use a standard program designed for organometallic compounds, typically involving a ramp to ~200°C and holding for 20-30 minutes.

    • Dilution: After cooling, carefully open the vessels in a fume hood. Transfer the digested solution quantitatively to a 100 mL volumetric flask and dilute to the mark with 18 MΩ·cm deionized water. This initial dilution may require further serial dilutions to bring the platinum concentration into the calibrated range of the ICP-MS.

    • Instrument Calibration: Prepare a series of calibration standards from a traceable platinum stock solution, typically ranging from 1 to 100 µg/L (ppb). The standards and the final diluted samples should be matrix-matched (i.e., contain a similar acid concentration).

    • Analysis: Analyze the blank, calibration standards, CRM, and samples on the ICP-MS. Monitor the primary platinum isotope (¹⁹⁵Pt) and, if possible, secondary isotopes (¹⁹⁴Pt, ¹⁹⁶Pt) to check for potential isobaric interferences.

    • Data Validation: The reagent blank should be below the detection limit. The measured concentration of the CRM must fall within its certified uncertainty range. The relative standard deviation (RSD) of replicate sample measurements should be below 3%.

Protocol 2: Carbon and Hydrogen Quantification by CHN Analyzer
  • Causality: Organometallic compounds, particularly those with stable metal-carbon bonds, can be difficult to combust completely.[9] This protocol includes the addition of an oxidation catalyst (vanadium pentoxide) and utilizes tin capsules. The exothermic reaction of the tin capsule during combustion creates a flash of heat, aiding in the complete decomposition of the sample, while the catalyst ensures all carbon is converted to CO₂.[9]

  • Methodology:

    • Preparation: In a clean, dry environment, precisely weigh 1.5-2.5 mg of the homogenized sample into a tin capsule. Record the weight.

    • Catalyst Addition: Add approximately 5-10 mg of vanadium pentoxide or tungsten oxide to the capsule. This is a critical step to facilitate complete oxidation.[9]

    • Blank & Standard: Prepare a blank (an empty tin capsule with catalyst) and a calibration standard. A well-characterized, pure organic compound like acetanilide or sulfanilamide is typically used as the standard.

    • Encapsulation: Crimp the tin capsule to ensure no sample is lost and a good seal is formed.

    • Instrument Setup: Load the blank, standard, and samples (run in duplicate or triplicate) into the instrument's autosampler. Ensure the combustion and reduction tubes are in good condition and the appropriate gases (Helium and Oxygen) are flowing.

    • Analysis: Begin the automated analysis sequence. The instrument will drop each capsule into the combustion furnace and record the resulting detector signals for CO₂ and H₂O.

    • Data Validation: The instrument is calibrated using the known C% and H% of the standard. The results for the duplicate sample runs must agree within the laboratory's established precision limits, typically ±0.3% absolute.

Data Interpretation and Acceptance Criteria

The ultimate goal is to compare the experimentally determined percentages with the theoretical values calculated earlier.

  • Platinum (Pt): The value obtained from ICP-MS should be very close to the theoretical 66.34%. The acceptable range will depend on the laboratory's internal quality standards but is generally expected to be within ±2-3% of the measured value.

  • Carbon (C) and Hydrogen (H): For small molecules in academic and pharmaceutical settings, the found values for carbon and hydrogen should be within ±0.4% of the calculated theoretical values.[10] For example, for Carbon (theoretical 8.17%), an acceptable result would fall between 7.77% and 8.57%.

If all three elements (Pt, C, and H) fall within their respective acceptance windows, the elemental composition of the di-μ-chloro-dichlorobis(ethylene)diplatinum(II) sample is considered verified.

Conclusion

Verifying the elemental composition of di-μ-chloro-dichlorobis(ethylene)diplatinum(II) is a multi-faceted process that relies on the synergistic use of highly sensitive instrumental techniques. A scientifically sound approach combines the precision of ICP-MS for platinum determination with the accuracy of combustion analysis for carbon and hydrogen. By implementing self-validating protocols that include proper sample preparation, the use of Certified Reference Materials, and a clear understanding of the challenges inherent to organometallic analysis, researchers can ensure the integrity of their material. This analytical rigor is the bedrock upon which reliable, reproducible, and impactful science is built.

References

  • Di Domenico, A., et al. (2004). Uptake of antitumor platinum(II)-complexes by cancer cells, assayed by inductively coupled plasma mass spectrometry (ICP-MS). Journal of Inorganic Biochemistry. Available at: [Link]

  • Gao, Y., et al. (2022). Ultra-sensitive speciation analysis of inorganic platinum-chloride complexes in platinum-based drugs by HPLC-ICP-MS. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • London Platinum and Palladium Market (LPPM). Certified Reference Material: LPPM Pt RM1. Certificate of Analysis. Available at: [Link]

  • Karpov, Y. A., & Orlova, V. A. (2012). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. Available at: [Link]

  • London Platinum and Palladium Market (LPPM). Platinum and Palladium Certified Reference Materials (CRMs). Available at: [Link]

  • Chakraborty, A., et al. (2023). Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). Current Protocols. Available at: [Link]

  • The XRF Company. Platinum Standard CRM - Certified Reference Materials. Available at: [Link]

  • Ore Research & Exploration Pty Ltd. OREAS 682 Certified Reference Material. Available at: [Link]

  • Scott Technology. Certified Reference Materials. Available at: [Link]

  • Castillo-López, M., et al. (2021). A simple analytical methodology for platinum nanoparticles control in complex clinical matrices via SP-ICP-MS. RUIdeRA. Available at: [Link]

  • Agilent Technologies. (2022). Analysis of Platinum Group Elements (PGEs), Silver, and Gold in Roadside Dust using Triple Quadrupole ICP-MS. Available at: [Link]

  • ResearchGate. Di-μ-Chloro-Dichlorobis(Ethylene)-Diplatinum(II), Di-μ-Chloro-Dichloro-Bis(Styrene)Diplatinum(II), and Di-μ- Chloro -Dichlorobis (1 -Dodecene)-Diplatinum(II). Available at: [Link]

  • ResearchGate. (2009). Di-μ-chlorido-bis[chlorido(η-ethene)platinum(II)]. Available at: [Link]

  • Osaka University. Quantitative determination of platinum derived from cisplatin in human plasma ultrafiltrate using derivatization with diethyldithiocarbamate and liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Williams, C. K., et al. (2018). An International Study Evaluating Elemental Analysis. Organometallics. Available at: [Link]

  • Hartinger, C. G., & Keppler, B. K. (2005). Analytical methodologies for the quantitation of platinum anti-cancer drugs and related compounds in biological media. Journal of Chromatography B. Available at: [Link]

  • Northern Illinois University. CHN Elemental Analysis. Available at: [Link]

  • American Elements. Di-µ-chlorodichlorobis(ethylene)diplatinum(II). Available at: [Link]

  • Betz, K., et al. (2020). Synthesis, characterization, and biomedical evaluation of ethylene-bridged tetra-NHC Pd(ii), Pt(ii) and Au(iii) complexes, with apoptosis-inducing properties in cisplatin-resistant neuroblastoma cells. Dalton Transactions. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]

  • Jung, F., et al. (2022). Validation of Voltammetric Methods for Online Analysis of Platinum Dissolution in a Hydrogen PEM Fuel Cell Stack. Sensors. Available at: [Link]

  • Uncu, L., & Donici, E. (2023). Validation of Methods of Analysis. Nicolae Testemitanu State University of Medicine and Pharmacy. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizing catalytic workflows. Di-μ-chlorodichlorobis(η²-ethylene)diplatinum(II) (CAS: 12073-36-8), commonly known as Zeise's dimer, is a cornerstone organometallic reagent. It serves as a highly efficient precatalyst for the hydration of terminal alkynes, hydroarylation of C-C multiple bonds, and Simmons-Smith cyclopropanations [1].

However, the unique stereoelectronic properties that make Pt(II) complexes catalytically active also make them highly reactive with biological nucleophiles. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of Zeise's dimer, ensuring both scientific integrity and operator safety.

Physicochemical Data & Mechanistic Hazard Analysis

To build a robust safety protocol, we must understand the causality behind the hazards. Platinum salts are notorious occupational sensitizers. The Pt(II) center readily coordinates with sulfur (cysteine/methionine) and nitrogen (histidine/lysine) residues in human proteins. This coordination forms hapten-carrier complexes that trigger an IgE-mediated immune response, leading to platinosis (occupational asthma and contact dermatitis) [2].

Table 1: Quantitative Physicochemical Properties

Property Quantitative Value Operational Implication
Molecular Weight 588.08 g/mol High mass requires precision micro-balances; static control is critical.
Purity Standards ≥97% Trace impurities may include unreacted Pt salts, increasing sensitization risk.

| Storage Temperature | 2–8 °C (Refrigerated) | Must warm to room temperature in a desiccator before opening to prevent condensation. |

Table 2: GHS Hazard Summary and Mechanistic Causality

GHS Code Hazard Statement Mechanistic Causality
H315 / H319 Causes skin and serious eye irritation Lewis acidic Pt(II) reacts with moisture on mucosal surfaces, generating localized acidic microenvironments.
H317 May cause an allergic skin reaction Pt(II) binds to epidermal proteins, creating hapten complexes recognized by Langerhans cells, initiating sensitization.

| H334 | May cause allergy/asthma symptoms if inhaled | Inhalation of crystalline dust allows Pt-protein binding in the respiratory tract, triggering severe IgE-mediated bronchospasms. |

Personal Protective Equipment (PPE) Matrix

Because of the severe sensitization risk, standard laboratory PPE is insufficient. The following matrix outlines the mandatory equipment for handling Zeise's dimer.

Table 3: Required PPE Matrix

PPE Category Specification Operational Rationale
Respiratory NIOSH-approved N95 or P100 particulate respirator Prevents inhalation of crystalline dust if handled outside a hood, mitigating the primary vector for platinosis (H334).
Hand Protection Double-gloving: Nitrile (inner) + Heavy-duty Neoprene (outer) Platinum complexes can permeate thin gloves over time. Double-gloving ensures a fail-safe barrier against sensitization (H317).
Eye Protection Snug-fitting chemical splash goggles Shields against erratic crystalline dust dispersion during weighing, preventing severe eye irritation (H319).

| Body Protection | Tyvek® sleeves or dedicated lab coat with knit cuffs | Prevents dust from settling on forearms, a common site for accidental contact dermatitis. |

Standard Operating Procedure: Handling & Reaction Setup

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are confirmed.

Step 1: Pre-Operational Verification

  • Action: Ensure the chemical fume hood is fully operational with a face velocity of 80–100 fpm.

  • Validation: Check the digital airflow monitor. Clear the hood of unnecessary clutter to prevent dangerous air turbulence. Lay down a disposable, static-dissipative weighing mat to capture any micro-spills.

Step 2: Weighing and Transfer

  • Action: Weigh the Zeise's dimer directly into a pre-tared reaction flask inside the fume hood.

  • Causality: Static electricity can cause the crystalline powder to become airborne. Use an anti-static gun (Zerostat) on the weighing spatula and vial prior to transfer.

  • Validation: Seal the flask with a rubber septum before removing it from the balance area. Never transport unsealed powder across the laboratory.

Step 3: Reaction Execution

  • Action: Purge the reaction flask with inert gas (Nitrogen or Argon) using standard Schlenk techniques.

  • Causality: While Zeise's dimer is relatively stable, inert atmospheres prevent unwanted oxidation and moisture-induced degradation of the active catalytic species, ensuring reproducible turnover. Introduce solvents (e.g., ethanol, THF, or benzene) via syringe.

G A 1. Pre-Operation Fume Hood & PPE Check B 2. Material Handling Weighing & Transfer A->B Airflow confirmed C 3. Reaction Setup Inert Atmosphere B->C Sealed transfer D 4. Quenching Neutralize Catalyst C->D Reaction complete E 5. Waste Disposal Segregate Pt-Waste D->E Phase separation

Workflow for the safe handling, reaction, and disposal of Zeise's dimer.

Disposal and Spill Management

Platinum waste is strictly regulated as hazardous heavy metal waste [3]. It must never be discharged into the sanitary sewer system.

Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress: Do not sweep dry powder. Cover the spill with damp paper towels (using water or a mild alcohol) to suppress dust generation.

  • Collect: Carefully scoop the damp material using a non-sparking tool into a dedicated, sealable hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water, as Pt(II) residues can persist and cause delayed sensitization upon secondary contact.

Waste Segregation: Collect all reaction mixtures, aqueous washes, and contaminated consumables (pipette tips, gloves, weighing paper) in a clearly labeled "Hazardous Waste - Heavy Metals (Platinum)" container. Ensure the waste container is kept tightly closed and stored in a secondary containment tray until collected by an approved environmental waste management facility.

References

  • ACS Organometallics. "Platinum(II) 1,2,4-Triazolin-5-ylidene Complexes: Stereoelectronic Influences on Their Catalytic Activity in Hydroelementation Reactions". Retrieved from [Link]

  • American Elements. "Di-µ-chlorodichlorobis(ethylene)diplatinum(II) Safety and Technical Data". Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.